10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Description
Properties
IUPAC Name |
10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-10-4-2-3-5-11(10)14-7-6-13-8-12(9)14/h2-5,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAUDQJTSPAXOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCN2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562024 | |
| Record name | 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126718-24-9 | |
| Record name | 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Pyrazino[1,2-a]indole Scaffold
An In-Depth Technical Guide to the Synthesis of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
The 1,2,3,4-tetrahydropyrazino[1,2-a]indole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This tricyclic structure, which elegantly fuses an indole and a pyrazine ring, has garnered significant interest from researchers due to its diverse pharmacological properties.[1][2] Derivatives of this scaffold have been reported to exhibit a wide range of activities, including antidepressant, anxiolytic, antibacterial, and antifungal properties.[3][4][5][6]
The 10-methyl substitution on this scaffold is of particular interest, as modifications at this position can significantly influence the molecule's interaction with biological targets. This guide provides a detailed exploration of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, step-by-step protocols, and the rationale behind key experimental choices, designed for researchers and scientists in drug development.
Core Synthetic Strategy: The Katritzky Benzotriazole-Mediated Synthesis
A highly efficient and versatile route for the synthesis of 10-substituted-1,2,3,4-tetrahydropyrazino[1,2-a]indoles was developed by the Katritzky group.[2][7] This pathway utilizes benzotriazole as a key reagent that facilitates a Mannich-type reaction and subsequently acts as an excellent leaving group for nucleophilic substitution. This method is particularly effective for producing the 10-methyl core structure in high yields over a short sequence of steps.[3]
Mechanistic Overview
The synthesis begins with the preparation of the key intermediate, 2-(3-methyl-1H-indol-1-yl)ethylamine. This is followed by a one-pot condensation reaction with formaldehyde and benzotriazole, which constructs the pyrazinoindole ring system. The final step involves the displacement of the benzotriazolyl group with a suitable nucleophile. To obtain the parent this compound, a reducing agent like sodium borohydride is used to replace the benzotriazole with a hydrogen atom, after an initial methylation step.
Caption: Katritzky pathway for 10-methyl-tetrahydropyrazino[1,2-a]indole synthesis.
Expertise & Experience: Rationale Behind Experimental Choices
-
Choice of Benzotriazole: Benzotriazole is a unique reagent in this synthesis. It readily participates in the initial Mannich reaction. Crucially, the resulting N-CH2-benzotriazole moiety makes the methylene carbon highly susceptible to nucleophilic attack. The benzotriazolyl anion is an excellent leaving group, stabilized by the aromatic system, which drives the substitution step to completion.[3] This dual-role functionality is the cornerstone of the method's efficiency.
-
Reaction Conditions: The initial condensation is performed under mild conditions (room temperature in methanol/water), which preserves the integrity of the indole ring and minimizes side reactions.[3] The subsequent nucleophilic substitution is typically conducted in a non-protic solvent like THF under reflux, which provides enough energy to overcome the activation barrier for substitution without degrading the product.[3]
Detailed Experimental Protocol: Synthesis of 2,10-Dimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
This protocol is adapted from the procedure described by Katritzky et al.[3][8]
Part A: Synthesis of 2-(3-Methyl-1H-indol-1-yl)ethylamine (7)
-
Setup: To a stirred solution of 3-methylindole (6) in acetonitrile (CH3CN), add a suitable base (e.g., sodium hydride).
-
Reaction: Add 2-chloroethylamine hydrochloride portion-wise to the solution.
-
Reflux: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture, filter any solids, and concentrate the filtrate under reduced pressure. Purify the residue via column chromatography to yield 2-(3-methyl-1H-indol-1-yl)ethylamine (7). An 85% yield is reported for this step.[3]
Part B: Synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (8)
-
Setup: In a flask, combine 2-(3-methyl-1H-indol-1-yl)ethylamine (7) (1 equiv.), benzotriazole (1 equiv.), and an aqueous solution of formaldehyde (37%, 2 equiv.) in a mixture of methanol (MeOH) and water.
-
Reaction: Stir the mixture at room temperature (25 °C). The reaction is typically complete within a few hours.
-
Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with a cold solvent to yield the intermediate (8) in high purity. A 96% yield is reported for this step.[3]
Part C: Synthesis of 2,10-Dimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (9a)
-
Setup: Suspend the benzotriazole adduct (8) (1 equiv.) in tetrahydrofuran (THF).
-
Reaction: Add sodium borohydride (NaBH4) (2 equiv.) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup: After cooling, quench the reaction by the careful addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. The resulting crude product can be purified by chromatography to afford the final compound (9a). A 92% yield is reported for this substitution.[3]
Data Summary: Yields of Nucleophilic Substitution
The versatility of the benzotriazole intermediate is demonstrated by its reaction with various nucleophiles to generate a library of N-substituted derivatives.
| Product ID | Nucleophile/Reagent | Yield (%) |
| 9a | Sodium borohydride (NaBH4) | 92% |
| 9b | Sodium cyanide (NaCN) | 91% |
| 9c | Triethyl phosphite | 85% |
| 9d | Allyltrimethylsilane | 95% |
| 9e | Grignard Reagent (EtMgBr) | 88% |
| 9f | Grignard Reagent (PhMgBr) | 89% |
| (Data sourced from Katritzky et al.[3]) |
Alternative Synthetic Strategy: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, providing a powerful method for constructing tetrahydro-β-carboline and related fused-ring systems.[9] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[9] This strategy can be adapted to synthesize the tetrahydropyrazino[1,2-a]indole core.
Mechanistic Overview
In the context of our target scaffold, the reaction would typically involve a 2-(1H-indol-1-yl)ethanamine derivative. Condensation with an aldehyde forms a Schiff base, which is then protonated to generate a highly electrophilic iminium ion. The electron-rich indole ring then acts as the nucleophile, attacking the iminium ion to close the six-membered pyrazine ring.
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Expertise & Experience: Key Considerations
-
Acid Catalyst: The choice and strength of the acid catalyst are critical. Traditional methods use strong protic acids like HCl or TFA with heating.[9] However, Lewis acids (e.g., BF3·OEt2) can also effectively promote the reaction, sometimes under milder conditions.[2] The catalyst's role is to facilitate the formation of the reactive iminium ion, which is a much stronger electrophile than the corresponding imine.[9]
-
Substrate Nucleophilicity: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Indole rings are excellent nucleophiles for this transformation, allowing the reaction to proceed under relatively mild conditions.[9] Electron-donating groups on the indole ring can further accelerate the cyclization, while electron-withdrawing groups may require harsher conditions.
While the Katritzky method provides a more direct route to the specifically N-substituted 10-methyl derivative, the Pictet-Spengler reaction remains a powerful and widely used alternative for the construction of the core tetrahydropyrazino[1,2-a]indole skeleton, which can be subsequently modified.[2][10]
Conclusion
The synthesis of this compound can be achieved through several strategic pathways. The benzotriazole-mediated synthesis developed by Katritzky offers a remarkably efficient, high-yield, and versatile route, allowing for the late-stage introduction of various substituents on the pyrazine nitrogen. Concurrently, the classic Pictet-Spengler reaction provides a robust and reliable method for the fundamental construction of the tricyclic core. The choice of synthetic route will ultimately depend on the specific target analogue, desired substitution patterns, and the availability of starting materials. Both methods represent foundational strategies in the synthetic chemist's toolkit for accessing this important class of bioactive molecules.
References
-
Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(14), 5724–5727. [Link][3][8][11]
-
Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link][2][12][13]
-
Tiwari, R. K., et al. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & Medicinal Chemistry Letters, 16(2), 413–416. [Link][4][5]
-
Tiwari, R. K., et al. (2006). Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Bioorganic & Medicinal Chemistry Letters, 16(8), 2138–2141. [Link][6]
-
ResearchGate. (n.d.). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2- a ]indoles. [Link][7]
-
Encyclopedia.pub. (2021). Pyrazino[1,2-a]Indoles. [Link][10]
-
ResearchGate. (n.d.). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Biological Activities of Pyrazino[1,2- a]indole and Pyrazino[1,2- a]indol-1-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Biological activity of tetrahydropyrazino[1,2-a]indole derivatives
An In-Depth Technical Guide to the Biological Activity of Tetrahydropyrazino[1,2-a]indole Derivatives
Introduction: The Emergence of a Privileged Scaffold
The tetrahydropyrazino[1,2-a]indole nucleus represents a significant tricyclic heterocyclic scaffold, merging the structural features of indole and pyrazine.[1] This unique fusion has positioned it as a "privileged structure" in medicinal chemistry, a core framework that demonstrates the ability to bind to multiple, diverse biological targets. Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, ranging from anti-infectives to agents targeting the central nervous system.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
The Chemical Core: Synthesis and Structural Diversity
The versatility of the tetrahydropyrazino[1,2-a]indole scaffold stems from the numerous synthetic routes available for its construction and modification. A predominant method for creating the saturated pyrazino C-ring is the Pictet-Spengler reaction, which involves the cyclization of an indole derivative with an aldehyde or ketone.[1] Other notable synthetic strategies include the intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles and nucleophilic substitutions on benzotriazolyl intermediates, which allow for the introduction of diverse substituents at various positions.[1][3][4] This synthetic accessibility is key to exploring the vast chemical space around the core, enabling the fine-tuning of pharmacological properties.
A Spectrum of Biological Activities
The tetrahydropyrazino[1,2-a]indole scaffold has proven to be a fertile ground for the discovery of potent bioactive agents. The following sections detail the major therapeutic areas where these derivatives have shown significant promise.
Anti-Infective Properties: A New Front Against Pathogens
The rise of drug-resistant microbes has created an urgent need for novel antimicrobial agents. Tetrahydropyrazino[1,2-a]indole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities.
A. Antibacterial Activity
A range of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles has been synthesized and evaluated against both Gram-positive and Gram-negative bacteria.[5][6] Studies have shown activity against pathogenic strains such as Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli.[1][5][7]
Structure-Activity Relationship (SAR) Insights: The antibacterial potency appears to be closely linked to the substitution pattern.
-
Role of the Free NH Group: The presence of a free NH group within the pyrazino ring is often associated with enhanced activity.[6]
-
Substitution at C1: Derivatives with substituents at the 1-position generally show better activity than those substituted at the 2-position.[6] For example, compounds bearing 4-fluorophenyl, 4-bromophenyl, and 3-chlorophenyl groups at the C1 position have been identified as particularly potent broad-spectrum agents.[6]
-
Compound 4a (specific structure not detailed in the source) showed strong, targeted activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 3.75 µ g/disc .[6]
Table 1: Antibacterial Activity of Selected Tetrahydropyrazino[1,2-a]indole Derivatives [5][6]
| Compound ID | Bacterial Strain | MIC (µ g/disc ) |
| 4a | P. aeruginosa | 3.75 |
| 4c | S. thermonitrificans | 3.75 |
| 4d-f | Various Gram (+) and Gram (-) | 7.50 - 60.00 |
Note: Data is compiled from reported ranges and specific examples. "4d-f" refers to a series of potent compounds from the study.
B. Antifungal Activity
In addition to antibacterial effects, certain derivatives have been evaluated for antifungal properties against pathogens like Aspergillus niger and Candida albicans.[1][8] The SAR for antifungal activity often mirrors that observed for antibacterial activity, suggesting a potentially similar mechanism of action or common structural requirements for targeting microbial cells.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL).
-
Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included. A standard antibiotic (e.g., Gentamycin) is used as a reference.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram: Antimicrobial Screening Workflow
Caption: Workflow for MIC determination using broth microdilution.
Antiviral Activity: Targeting Flaviviridae Replication
Derivatives of the closely related pyrazino[1,2-a]indole-1,3(2H,4H)-dione scaffold have emerged as potent inhibitors of viruses in the Flaviviridae family, which includes major human pathogens like Hepatitis C virus (HCV), Dengue virus (DENV), and Yellow Fever virus (YFV).[9]
Mechanism of Action: RdRp Inhibition
The primary target for these compounds is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[9] The proposed mechanism involves the chelation of essential metal ions (typically Mg²⁺) within the enzyme's active site, thereby disrupting its catalytic function and halting the synthesis of viral RNA.[9]
Key Findings and SAR:
-
A derivative with a nitro group at position 6 of the indole ring (compound 36) demonstrated high potency against HCV, with an EC₅₀ of 1.6 µM and a high selectivity index of 108.9.[9]
-
This compound also exhibited a high genetic barrier to resistance, with only a single resistance mutation identified in the NS5B (RdRp) protein, supporting its proposed mechanism of action.[9]
-
Other substitutions, such as an acetohydroxamic acid group on the imidic nitrogen (compound 52) or a methyl group at position 4 with 8-chloro substitution (compound 78), conferred potent activity against DENV and YFV, respectively.[9]
Table 2: Anti-Flaviviridae Activity of Selected Pyrazino[1,2-a]indole-dione Derivatives [9]
| Compound ID | Virus Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 36 | HCV (1b) | 1.61 | 175.4 | 108.9 |
| 36 | HCV (1a) | 2.57 | >100 | >38.9 |
| 52 | DENV-2 | Potent | --- | --- |
| 78 | YFV-17D | 6.57 | >100 | 15.22 |
Note: "Potent" indicates significant activity was observed, though a specific EC₅₀ value was not provided in the snippet. CC₅₀ is the 50% cytotoxic concentration.
Experimental Protocol: HCV Replicon Assay
This cell-based assay measures the inhibition of viral RNA replication.
-
Cell Seeding: Huh5-2 cells, which stably harbor an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase), are seeded into 96-well plates.
-
Compound Treatment: After cell attachment, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Cells are incubated for 48-72 hours to allow for viral replication and reporter protein expression.
-
Lysis and Reporter Assay: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The EC₅₀ (50% effective concentration) is calculated by plotting the reduction in luminescence against the compound concentration. A parallel cytotoxicity assay is run to determine the CC₅₀ and calculate the Selectivity Index (SI = CC₅₀/EC₅₀).
Diagram: Proposed Mechanism of RdRp Inhibition
Caption: Chelation of metal ions in the RdRp active site blocks replication.
Antiproliferative Activity: A Potential Route to Cancer Therapeutics
The planar, heterocyclic nature of the pyrazino[1,2-a]indole core makes it a candidate for interacting with biological macromolecules involved in cell proliferation, such as DNA and various enzymes.[10]
Targeting Leukemia Cells Studies have identified derivatives with significant growth inhibitory activity against human leukemia K562 cells.[10]
SAR for Antiproliferative Effects: The antiproliferative activity is highly sensitive to the substitution pattern on the indole ring.
-
Methoxy Group is Key: The presence and position of methoxy groups play a critical role. A compound with a single methoxy group at the 8-position (compound 1e) was found to have the most significant and selective cytostatic activity against the K562 cell line.[10]
-
Positional Effects: The activity was diminished when the methoxy group was moved to the 6- or 7-position.[10]
-
Other Substituents: Electron-withdrawing groups (F, Cl) or other electron-donating groups (Me) at the 8-position were less effective than the methoxy group.[10]
Table 3: Antiproliferative Activity of Methoxy-Substituted Pyrazino[1,2-a]indoles against K562 Cells [10]
| Compound ID | Substitution Pattern | Antiproliferative Activity |
| 1e | 8-Methoxy | Significant and Selective |
| 1f | 7-Methoxy | Less Active |
| 1g | 6-Methoxy | Less Active |
| 1h-k | Di- or Tri-methoxy | Studied, less potent than 1e |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., K562) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at ~570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) is calculated.
Neuropsychiatric Properties: Modulating CNS Receptors
The structural similarity of the indole nucleus to neurotransmitters like serotonin has prompted the investigation of tetrahydropyrazino[1,2-a]indole derivatives for activity in the central nervous system (CNS).
Receptor Targeting: These compounds have been found to act as ligands for several CNS receptors, suggesting potential applications in treating neuropsychiatric disorders.[1]
-
Serotonin 5HT₂C Receptors: Certain derivatives have been identified as partial agonists at the 5HT₂C receptor, a target implicated in depression, anxiety, and appetite control.[1]
-
Imidazoline I₂ and α-Adrenergic Receptors: Other analogues have shown binding affinity for imidazoline I₂ receptors and α-adrenergic receptors, which are involved in various neurological and cardiovascular functions.[1][11]
The ability to modulate these key CNS targets highlights the potential of this scaffold for developing novel treatments for a range of neurological and psychiatric conditions. Further work to develop enantioselective syntheses could be crucial, as the stereochemistry at chiral centers often dictates receptor affinity and selectivity.[1]
Conclusion and Future Perspectives
The tetrahydropyrazino[1,2-a]indole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The body of research demonstrates a broad and potent range of biological activities, including antibacterial, antifungal, antiviral, antiproliferative, and neuromodulatory effects. The synthetic tractability of the core allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity for specific biological targets.
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed activities will be critical for rational drug design.
-
Lead Optimization: Promising hits, such as the 8-methoxy derivative for cancer or the 6-nitro derivative for HCV, should be optimized to improve their pharmacokinetic and pharmacodynamic profiles.
-
Asymmetric Synthesis: Developing stereoselective synthetic routes will allow for the evaluation of individual enantiomers, which may possess different potencies and toxicities.[1]
-
Exploration of New Targets: The proven versatility of the scaffold warrants its evaluation against a wider range of biological targets to uncover new therapeutic opportunities.
References
- Tiwari, R. K., Singh, D., Singh, J., Yadav, V., Pathak, A. K., Dabur, R., Chhillar, A. K., Singh, R., Sharma, G. L., Chandra, R., & Verma, A. K. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & Medicinal Chemistry Letters, 16(2), 413-416.
- Tiwari, R. K., et al. (2005). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & Medicinal Chemistry Letters.
- Various Authors. (n.d.). Research on antibacterial and antifungal activities of substituted 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles.
- Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021).
- Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(12), 4938-40.
- Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. PubMed.
- Various Authors. (n.d.). Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles derivatives.
- Smolarczyk, T., et al. (n.d.). Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses: Structural and Mechanistic Insights. MDPI.
- Di Martino, R. M. C., et al. (n.d.). Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells.
- Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.
- Various Authors. (n.d.). Synthesis and antibacterial activity of substituted 1, 2, 3, 4-tetrahydropyrazino [1, 2- a ] indoles.
- Zhang, K., et al. (2021).
- Various Authors. (n.d.).
Sources
- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Pyrazino[1,2- a]indole and Pyrazino[1,2- a]indol-1-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sgkgdcvinukonda.ac.in [sgkgdcvinukonda.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Data of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and for elucidating its role in various chemical and biological processes. This document will delve into the theoretical underpinnings and practical interpretation of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data associated with this compound.
Introduction
This compound is a tricyclic heterocyclic compound featuring an indole nucleus fused with a tetrahydropyrazine ring, and a methyl substituent on the indole ring. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The synthesis of this and related compounds has been a subject of research, with various methodologies developed for its preparation.[1][2][3][4] A notable synthesis involves the condensation of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde, followed by nucleophilic substitution.[1][4] Accurate and detailed spectroscopic analysis is the cornerstone of synthetic chemistry, ensuring the correct molecular structure has been obtained.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the standard atom numbering for the this compound core structure is provided below. This numbering system will be used consistently throughout this guide for the assignment of spectral signals.
Caption: A generalized workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
The IR spectrum can be obtained by placing a small amount of the solid sample on a diamond crystal for Attenuated Total Reflectance (ATR) IR spectroscopy or by preparing a KBr pellet containing the sample.
Data Interpretation:
The key vibrational frequencies expected for this compound are:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium-Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-N stretch | 1000 - 1350 | Medium |
The presence of these characteristic absorption bands provides evidence for the key functional groups within the molecule, corroborating the structural information obtained from NMR and MS.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, is indispensable for its unambiguous structural confirmation. While direct, publicly tabulated experimental data is sparse, the predicted spectral characteristics based on analogous structures provide a robust framework for researchers in the field. This guide has outlined the theoretical principles, standard experimental protocols, and expected data interpretation, offering a solid foundation for the spectroscopic characterization of this important heterocyclic compound.
References
-
Katritzky, A. R., Verma, A. K., He, H. Y., & Chandra, R. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(12), 4938–4940. [Link]
-
Zhang, K., Tran, C., Alami, M., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 26(16), 4986. [Link]
-
Tiwari, R. K., Singh, J., Singh, D., Verma, A. K., & Chandra, R. (2005). Highly efficient one-pot synthesis of 1-substituted-1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Tetrahedron, 61(40), 9513–9518. [Link]
-
Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409–548. [Link]
-
Pyrazino[1,2-a]Indoles. (2021). In Encyclopedia.pub. Retrieved from [Link]
-
Convenient Syntheses of Unsymmetrical Imidazolidines. (2002). The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]
-
Domino reactions of N-(propargyl)indole-2-carbonitriles with O-, C- and N-nucleophiles. (n.d.). In disserCat. Retrieved from [Link]
-
Au(I)-Catalyzed Pictet-Spengler Reactions: a Journey Around the Indole Ring. (2020). In ChemRxiv. [Link]
-
Röver, S., et al. (2005). Identification of 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(15), 3604–3608. [Link]
-
Tiwari, R. K., et al. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & Medicinal Chemistry Letters, 16(2), 413–416. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (Pirlindole)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, an active pharmaceutical ingredient more commonly known as Pirlindole. Developed in the mid-20th century and utilized primarily in Russia and several European and Asian countries as an antidepressant, Pirlindole possesses a distinct and multifaceted pharmacological profile.[1] This document will elucidate its primary role as a Reversible Inhibitor of Monoamine Oxidase A (RIMA), its secondary activity as a serotonin-norepinephrine reuptake inhibitor, and its emerging neuroprotective properties. We will explore the key experimental methodologies used to characterize its function and discuss the clinical implications of its unique mechanism.
Introduction: A Unique Profile in Antidepressant Therapy
This compound, or Pirlindole, is a tetracyclic compound that occupies a unique space in neuropharmacology.[2] Unlike classic antidepressants, its therapeutic effects stem from a dual mechanism that combines features of both monoamine oxidase inhibitors (MAOIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[2][3] Its primary classification is a Reversible Inhibitor of Monoamine Oxidase A (RIMA), which distinguishes it significantly from older, irreversible MAOIs.[1][4] This reversibility is a cornerstone of its clinical profile, offering a more favorable safety and tolerability profile.[1][4]
Primary Mechanism of Action: Selective and Reversible MAO-A Inhibition
The principal mechanism through which Pirlindole exerts its antidepressant effects is the selective and reversible inhibition of Monoamine Oxidase A (MAO-A).[1][2][5][6]
The Role of Monoamine Oxidase A (MAO-A)
MAO-A is a critical enzyme located on the outer membrane of mitochondria and is responsible for the degradation of key monoamine neurotransmitters, primarily serotonin, norepinephrine, and to a lesser extent, dopamine, in the presynaptic neuron and synaptic cleft.[1][4] By catabolizing these neurotransmitters, MAO-A regulates their availability for synaptic transmission. In depressive disorders, reduced levels of these monoamines are often implicated in the pathophysiology.
Pirlindole's Inhibitory Action
Pirlindole binds to the MAO-A enzyme, preventing it from breaking down its target neurotransmitters. This inhibition leads to an accumulation of serotonin, norepinephrine, and dopamine within the presynaptic neuron and an subsequent increase in their concentration in the synaptic cleft.[1][4][6] The elevated levels of these neurotransmitters enhance signaling between neurons, which is believed to alleviate the symptoms of depression.[4]
Caption: Pirlindole reversibly inhibits MAO-A, boosting neurotransmitter levels.
The Significance of Reversibility
Unlike older, irreversible MAOIs that form a permanent covalent bond with the enzyme, Pirlindole's inhibition is temporary and reversible.[4] This has profound clinical implications:
-
Reduced Hypertensive Risk: The "cheese effect," a dangerous hypertensive crisis, occurs when patients on irreversible MAOIs consume tyramine-rich foods. Tyramine is normally metabolized by MAO-A in the gut. Irreversible inhibition allows tyramine to build up, causing a massive release of norepinephrine. With Pirlindole, the reversible binding allows the enzyme to regain function relatively quickly, significantly mitigating the risk of this adverse event.[2][4][6]
-
Improved Safety Profile: The reversible nature contributes to a better overall side effect profile and fewer dietary restrictions, enhancing patient compliance.[1]
Secondary Mechanism of Action: Inhibition of Neurotransmitter Reuptake
In addition to its primary function as a RIMA, Pirlindole also secondarily inhibits the reuptake of serotonin (5-hydroxytryptamine) and norepinephrine.[2][3][6] This action is characteristic of SNRI antidepressants.
Presynaptic neurons have transporter proteins (SERT for serotonin and NET for norepinephrine) that reabsorb neurotransmitters from the synaptic cleft, terminating their signal. Pirlindole weakly blocks these transporters, further increasing the synaptic dwell time and concentration of serotonin and norepinephrine. This dual action—preventing degradation via MAO-A inhibition and blocking reuptake—provides a comprehensive modulation of the monoaminergic system.
Ancillary Pharmacological Properties
Emerging research suggests that Pirlindole's therapeutic effects may extend beyond simple monoamine modulation.
-
Neuroprotective Properties: Studies have indicated that Pirlindole may possess neuroprotective capabilities, potentially by mitigating oxidative stress and preventing neurotoxic damage.[1][4]
-
Anti-Inflammatory Effects: Pirlindole has been shown to inhibit the production of pro-inflammatory cytokines, which are increasingly linked to the pathophysiology of depression.[1][4]
-
Receptor Interactions: The compound has minimal interaction with dopaminergic and cholinergic receptor systems, which helps in avoiding common antidepressant side effects like sedation and anticholinergic effects (e.g., dry mouth, constipation).[2][4]
Pharmacological Profile Summary
The multifaceted mechanism of Pirlindole is summarized in the table below.
| Mechanism | Target | Effect | Potency |
| Primary | Monoamine Oxidase A (MAO-A) | Reversible Inhibition | High |
| Secondary | Serotonin Transporter (SERT) | Reuptake Inhibition | Moderate |
| Secondary | Norepinephrine Transporter (NET) | Reuptake Inhibition | Moderate |
| Ancillary | Cytokine Production | Inhibition | Investigational |
| Ancillary | Oxidative Stress Pathways | Mitigation | Investigational |
Experimental Protocols for Mechanistic Elucidation
The characterization of Pirlindole's mechanism of action relies on standardized in vitro and in vivo assays. The following protocols represent the foundational experiments required to validate its pharmacological profile.
Protocol: In Vitro MAO-A Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of Pirlindole on MAO-A.
Methodology:
-
Source of Enzyme: Utilize recombinant human MAO-A or mitochondrial fractions isolated from rat or human brain tissue.
-
Substrate: Use a specific MAO-A substrate, such as kynuramine or [¹⁴C]-serotonin.
-
Assay Procedure: a. Pre-incubate the MAO-A enzyme preparation with varying concentrations of Pirlindole (e.g., from 1 nM to 100 µM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) for 15-30 minutes at 37°C. b. Initiate the enzymatic reaction by adding the substrate. c. Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at 37°C. d. Terminate the reaction by adding a stop solution (e.g., 2N HCl).
-
Detection: a. For a fluorometric assay (with kynuramine), measure the fluorescence of the product (4-hydroxyquinoline) at the appropriate excitation/emission wavelengths. b. For a radiometric assay (with [¹⁴C]-serotonin), separate the radiolabeled product from the substrate using solvent extraction or chromatography and quantify using liquid scintillation counting.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of Pirlindole concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol: In Vitro Neurotransmitter Reuptake Assay
Objective: To measure the inhibitory effect of Pirlindole on serotonin (SERT) and norepinephrine (NET) transporters.
Methodology:
-
System: Use either synaptosomes prepared from specific rat brain regions (e.g., striatum for SERT, hippocampus for NET) or human embryonic kidney (HEK293) cells stably expressing recombinant human SERT or NET.
-
Radioligand: Use [³H]-serotonin for SERT and [³H]-norepinephrine for NET.
-
Assay Procedure: a. Pre-incubate the cell or synaptosome preparation with varying concentrations of Pirlindole for 10-20 minutes at 37°C. b. Add the respective radioligand to initiate the uptake process. c. Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake. d. Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.
-
Detection: Quantify the radioactivity trapped within the cells/synaptosomes on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of reuptake inhibition against the log concentration of Pirlindole.
Caption: A streamlined workflow for key in vitro assays of Pirlindole.
Conclusion and Future Directions
This compound (Pirlindole) presents a sophisticated mechanism of action that combines the benefits of reversible MAO-A inhibition with serotonin-norepinephrine reuptake blockade. This dual-action profile, coupled with a favorable safety profile stemming from its reversibility and selective receptor interactions, makes it a valuable compound in the pharmacotherapy of depression.[1] Clinical studies and meta-analyses have confirmed its efficacy is comparable to other established antidepressants, with some evidence suggesting a superior effect on anxiety symptoms.[7][8]
Future research should focus on further elucidating its neuroprotective and anti-inflammatory properties, as these may offer additional therapeutic avenues. A deeper understanding of its binding kinetics and structure-activity relationships could also inform the development of next-generation antidepressants with similarly refined mechanisms.
References
- Pirlindole - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBCW3VfpkmVbbVP5Ih-qB2GoZYSXJ8cmuu-C5nLnGGR7IVw4Qdn_DF69OxQlnu_AqYUnXqX7Hl1khi_fwHJ8Z54ByQZVA72CPDcUVxdVoJQRuh-r3_tQ9d1xHDj4Bdq-0HL-c=]
- What is Pirlindole used for? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaz6P2PqdAsPcUDJ84IqFTmC6x2AxI7I-WHYbxLVYq4KvoLfwCzUOgNiubT5AAM0SFXmg04lfC__L3Y6J5JgMd5iAfHTEhdw1UOPdAc22a74tYQPUybgf2T47JKPYgBgo-bj460OqPOC8oiT8TJ_xC9dLemAyJ4FbU7w==]
- What is the mechanism of Pirlindole? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSwmIxLXuUZdpf0LGCXhUGlWm16UOU_tLagOwmakzvZM7V-gD6JFD7-OUwi-Oruaq8C3r7znb6jrmDiEhgePOelBnrgZ7Y1iLo5FGGyjcuzErSQNEwhCGH0tzS4JtKSaqvUWInbZGPm9fh8KRCqrXQzoCqg49jEQaPp_6gNz-3prqa]
- Pirlindole | C15H18N2 | CID 68802 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-yov9M69LnAiwz7VM1qT2Znw6qmdD2GmuAhkQ-9cG1xZBk9mj1PNaoNFdNBTqftnA7L2uxp94yDsw8Sg8n_uESyV4a38BsSmVHCP8rD3UdO05ldsmrq8CzO-4CRqV6-O_3In3KGWLCyUFH9Y8kNU=]
- Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwGZvqlEPUhvMRxbV8HMyLcPA72HV7MuC62PkzjMRbqVBEZuUdVjsm15FuxoVKOul5TFWHk50KORi8M68o1ZPHzY4wBSj-Y9FURp8eWA5yrmm1AcGDMYf8oW3nYY8VcKj6ok0=]
- Pirlindole Hydrochloride - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB6SI45eDVuKFidW104se_PtshsWcwR5NhhFiDBwRN2ClZDVSSA7s3H-XO1DTsPFde_Zeh2sWmHDJnGWFXCJCUsAkLpXQhSrptYFs8-91WbGJDFWc5fj1eBFtZu0QgepGmHlW-]
- A double-blind randomized placebo-controlled study of the efficacy and safety of pirlindole, a reversible monoamine oxidase A inhibitor, in the treatment of depression - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoufKK0PBXI3ul0C4JI2Oaemnkwys0Tl1ol4lL-z2mWljXztiZdpjHsYgsZqnYnqfErJAXq69sydtljKR5MXnRGuo1f3CfQiORLmI5dl9DcTyZY83itLvO2evCeteqlW1BAMo=]
- Double-blind randomized controlled study of the efficacy and tolerability of two reversible monoamine oxidase A inhibitors, pirlindole and moclobemide, in the treatment of depression - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPVFEmK4dMCeN--e2OCepaCPVE9lFa_oxJWrhbk7G0nSQFvoLkyJGlBwVzsaDSCzXPOhIJus8RnzNbmghXYRHzdaO-uHM8pNl0qKMlxbIwMgK3-QJiYZemVhbRoRlmLjBZyHY=]
- Pirlindole in the treatment of depression: a meta-analysis - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYLNv1WcQSOb1qAQtqkpynEvw4ROqyvohTbxLswk7GGcalrjsCrnenSdkXm2GRvCEud4x-Q2DWoTPTsL-AVWeGpGjeYPbdXu8gklkF944nmfwknJ2G-Dc1tF7ZR-RmA6i0-CiT]
- Pirlindole in the treatment of depression: a meta-analysis - NCBI - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmfLF9kBTSMQ0o0Uk_oRCWXMF0UcNVycDqNOSjTpNRw6Fim4ok4G8fkBH4lQZenGvu1WFXl6iYWGUuAkKs2va9PsrJ1eeCm0hOSaL5dPkJJ1o9yqgUmShn1m_jSwgK-CjGAxhFHkSL]
Sources
- 1. What is Pirlindole used for? [synapse.patsnap.com]
- 2. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirlindole - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 5. Pirlindole | C15H18N2 | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pirlindole in the treatment of depression: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pirlindole in the treatment of depression: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Modeling of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole and its analogs. The pyrazino[1,2-a]indole scaffold is a key pharmacophore found in compounds with a range of biological activities, including antidepressant, antifungal, and antibacterial properties.[1][2][3] A notable example is Pirlindole, a reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant.[4][5] This guide, designed for researchers and scientists in drug development, outlines a complete computational workflow, from ligand and protein preparation to advanced molecular dynamics simulations and ADMET property prediction. By elucidating the molecular interactions and pharmacokinetic profile of this class of compounds, this guide aims to accelerate the rational design of novel therapeutics.
Introduction: The Rationale for In Silico Investigation
The 1,2,3,4-tetrahydropyrazino[1,2-a]indole core represents a versatile template for the design of biologically active molecules.[2] The synthesis of various derivatives has been explored, leading to the discovery of compounds with potential therapeutic applications.[6][7] Given the established activity of the related compound Pirlindole as a MAO-A inhibitor, this enzyme presents a logical and high-value target for the in silico investigation of this compound.[4][5]
Computational modeling offers a powerful, cost-effective, and time-efficient approach to:
-
Elucidate Binding Mechanisms: Understand the specific molecular interactions between the ligand and the target protein at an atomic level.
-
Predict Binding Affinity: Estimate the strength of the ligand-protein interaction, a key indicator of potential efficacy.
-
Assess Drug-likeness: Evaluate the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the compound to identify potential liabilities early in the drug discovery pipeline.
-
Guide Lead Optimization: Inform the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.
This guide will detail a robust and validated computational workflow to achieve these objectives. For the purposes of this guide, we will use a close structural analog, 1,10-Dimethyl-3,4-dihydropyrazino[1,2-a]indole , for which a canonical SMILES string is readily available, as a representative ligand.
The Computational Workflow: A Step-by-Step Protocol
Our in silico investigation will follow a multi-stage process, beginning with the preparation of the ligand and protein structures, followed by molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET prediction.
Caption: Overall in silico modeling workflow.
Ligand Preparation
The first crucial step is to obtain a high-quality 3D structure of our ligand. We will start with the canonical SMILES string of our analog, 1,10-Dimethyl-3,4-dihydropyrazino[1,2-a]indole.
SMILES String: CC1=C2C(=NCCN2C3=CC=CC=C13)C[8]
Protocol:
-
SMILES to 3D Conversion: Utilize an online tool or a computational chemistry software package like Open Babel to convert the SMILES string into a 3D structure.[5][9][10][11] Several web-based converters are available for this purpose. The output should be saved in a standard format such as SDF or MOL2.
-
Energy Minimization: The initial 3D structure from the conversion may not be in its lowest energy conformation. Therefore, it is essential to perform an energy minimization using a force field such as MMFF94 or UFF. This can be done using software like Avogadro or the command-line interface of Open Babel. This step ensures that the ligand has realistic bond lengths, angles, and torsion angles.
Protein Preparation
The selection of an appropriate protein structure is critical for the success of any docking and simulation study. Based on the known pharmacology of Pirlindole, we will use the crystal structure of human Monoamine Oxidase A (MAO-A).
Protocol:
-
Structure Retrieval: Download the PDB file for 2Z5X from the RCSB Protein Data Bank.[8]
-
Protein Cleaning: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. For our study, we will remove these entities. We will retain the FAD cofactor as it is essential for the enzyme's catalytic activity. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign appropriate protonation states for the amino acid residues at a physiological pH (7.4). This is a critical step as hydrogen bonds are key to ligand binding. Tools like AutoDockTools or the PDB2PQR server can be used for this purpose.
-
Conversion to PDBQT format: For use with AutoDock Vina, the prepared protein structure must be converted to the PDBQT format, which includes partial charges and atom types. AutoDockTools is the standard software for this conversion.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. We will use AutoDock Vina, a widely used and validated docking program, for this purpose.[1][4][6][12]
Caption: Molecular docking workflow with AutoDock Vina.
Protocol:
-
Ligand Preparation for Vina: Convert the energy-minimized ligand structure (in SDF or MOL2 format) to the PDBQT format using AutoDockTools. This step assigns Gasteiger charges and defines the rotatable bonds.
-
Grid Box Definition: Define a search space, or "grid box," that encompasses the active site of MAO-A. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. The location of the active site can be determined from the position of the co-crystallized inhibitor in the original PDB structure (2Z5X).
-
Running AutoDock Vina: Execute the docking calculation using the prepared protein and ligand PDBQT files and the defined grid box parameters. Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Analysis of Docking Results: The output from Vina will be a PDBQT file containing multiple binding poses. Analyze the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the active site of MAO-A. This analysis can be performed using PyMOL or Discovery Studio Visualizer.
Table 1: Example Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.5 | TYR407, TYR444, PHE208, ILE335 |
| 2 | -9.2 | TYR407, PHE352, ILE180 |
| 3 | -8.9 | CYS323, ASN181, GLN215 |
Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and conformational changes. We will use GROMACS, a versatile and high-performance MD engine, for this purpose.[5][9][11][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers – SAMSON Blog [blog.samson-connect.net]
- 5. Convert SMILES to 3D structure [novoprolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,10-Dimethyl-3,4-dihydropyrazino[1,2-A]indole | C13H14N2 | CID 177700356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SMILES to 2D or 3D SDF/Mol Converter [biotech.fyicenter.com]
- 10. Alex K. Chew - Converting SMILES string and 2D ChemDraw structures into 3D molecular struc [alexkchew.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. leskoff.com [leskoff.com]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
The Structure-Activity Relationship of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole: A Technical Guide for Drug Development Professionals
Abstract
The 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole scaffold represents a privileged heterocyclic system with a diverse and promising pharmacological profile. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this core, with a primary focus on its established anti-infective properties and its emergent potential in the realm of neuropsychiatric disorders. By dissecting the impact of structural modifications on biological activity, this document aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to navigate the chemical space of this versatile scaffold and to inform the rational design of novel therapeutic agents. We will explore the key structural determinants for antibacterial and antifungal efficacy and delve into the prospective SAR for monoamine oxidase (MAO) inhibition and serotonin receptor modulation, drawing insights from closely related analogues.
Introduction: The Pyrazino[1,2-a]indole Core - A Scaffold of Therapeutic Promise
The fusion of an indole ring with a pyrazine system to form the tricyclic pyrazino[1,2-a]indole nucleus has given rise to a class of compounds with significant therapeutic potential.[1] The inherent structural features of this scaffold, including its rigid tetracyclic framework and the presence of strategically positioned nitrogen atoms, make it an attractive starting point for the development of small molecule drugs targeting a variety of biological entities. The this compound variant, in particular, has been the subject of numerous investigations, revealing a spectrum of biological activities that span from anti-infective to potential neuropsychiatric applications.[2][3] This guide will systematically explore the SAR of this specific scaffold, providing a comprehensive overview for researchers in the field.
Anti-Infective Properties: A Detailed SAR Analysis
The this compound scaffold has demonstrated notable activity against a range of bacterial and fungal pathogens. The SAR in this context is primarily dictated by the nature and position of substituents on both the pyrazino and indole rings.
Antibacterial Activity
Studies on a series of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles have revealed key insights into their antibacterial properties.[3][4][5] The presence of a free NH group in the pyrazino ring appears to be crucial for activity.
Key SAR Observations for Antibacterial Activity:
-
Substitution at the 1-position: This position is tolerant to a variety of substituents, and modifications here can significantly modulate activity. For instance, the presence of a 4-fluorophenyl, 4-bromophenyl, or 3-chlorophenyl group at the 1-position has been shown to confer potent activity against both Gram-positive and Gram-negative bacteria.[4]
-
Substitution at the 2-position: In contrast to the 1-position, substitution on the nitrogen at the 2-position of the pyrazino ring is generally detrimental to antibacterial activity. This suggests that an unsubstituted secondary amine at this position may be involved in a critical interaction with the biological target.
-
Aromaticity of the C-ring (Pyrazino ring): A fully aromatic pyrazino C-ring leads to a loss of antibacterial activity, indicating that the saturated, tetrahedral nature of the tetrahydropyrazino ring is essential.[2]
| Compound ID | R1-Substituent (at position 1) | R2-Substituent (at position 2) | Key Antibacterial Activity (MIC in µ g/disc ) | Reference |
| 4a | Phenyl | H | Strong against P. aeruginosa | [4] |
| 4b | 4-Bromophenyl | H | Significant against S. aureus | |
| 4c | 3-Chlorophenyl | H | Significant against S. thermonitrificans | |
| 4d | 4-Fluorophenyl | H | Potent activity (MIC: 3.75-60) | [4] |
| 4e | 4-Nitrophenyl | H | Potent activity (MIC: 3.75-60) | [4] |
| 4f | 3,4-Dichlorophenyl | H | Potent activity (MIC: 3.75-60) | [4] |
| 5-9 | H | Various substituents | Generally lower activity than 1-substituted analogues |
Antifungal Activity
The SAR for antifungal activity against strains such as Aspergillus flavus, Aspergillus fumigatus, Aspergillus niger, and Candida albicans mirrors that of the antibacterial activity in many aspects.[2]
Key SAR Observations for Antifungal Activity:
-
1-Aryl Substitution: The presence of an aryl group at the 1-position is a key determinant of antifungal potency.
-
Substitution Pattern on the 1-Aryl Group: The electronic nature of the substituent on the 1-aryl ring influences activity, with halogenated phenyl groups often showing good efficacy.
-
Pyrazino Ring Substitution: Similar to the antibacterial SAR, substitutions on the nitrogen of the pyrazino ring are generally not favorable for antifungal activity.
Neuropsychiatric Potential: An Emerging Frontier
While the anti-infective properties of the this compound scaffold are relatively well-documented, its potential in the central nervous system (CNS) is an area of growing interest. This is largely inferred from the activities of structurally related compounds, including other pyrazino[1,2-a]indole derivatives and the tetracyclic antidepressant Pirlindole.
Monoamine Oxidase (MAO) Inhibition: A Plausible Mechanism of Action
The structural resemblance of the tetrahydropyrazino[1,2-a]indole core to known tetracyclic MAO inhibitors like Pirlindole suggests that MAO could be a potential target. Pirlindole is a selective and reversible inhibitor of MAO-A.[6] The SAR of Pirlindole analogues indicates that the tetracyclic framework is crucial for activity, with modifications at the periphery influencing potency and selectivity.
Although direct quantitative data for MAO inhibition by this compound derivatives is not extensively available, the pyrazoline and pyrazole scaffolds, which bear some resemblance to the pyrazine ring, are known to be effective MAO inhibitors.[2][4][7] This further supports the hypothesis that the this compound core could be a promising scaffold for the design of novel MAO inhibitors.
Serotonin Receptor Modulation: A Promising Avenue
Several studies have highlighted the affinity of pyrazino[1,2-a]indole derivatives for serotonin (5-HT) receptors.[2] Specifically, certain analogues have shown to be partial agonists at the 5-HT2C receptor subtype.[2] The indole moiety itself is a key structural feature of serotonin, making indole-containing scaffolds prime candidates for interacting with serotonin receptors.
Key SAR Observations for Serotonin Receptor Affinity (from related pyrazino[1,2-a]indoles):
-
Methoxy Substitution on the Indole Ring: A 10-methoxy substituent on the pyrazino[1,2-a]indole core, coupled with bulky atoms (F, Me, Cl, Br) at the 6, 7, 8, or 9-positions, leads to the best affinities for the 5-HT2C receptor.[2]
-
Side Chain at the 2-position: The introduction of a 1-aryl-4-chloropropylpiperazine side chain at the 2-position of a 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one core results in compounds with good affinity for the 5-HT1A receptor.[2]
These findings strongly suggest that the this compound scaffold is a viable starting point for developing novel ligands for various serotonin receptor subtypes. Further systematic exploration of substitutions on both the indole and pyrazine rings is warranted to delineate a clear SAR for specific 5-HT receptor interactions.
Experimental Protocols
General Synthesis of 1-Substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles
A common synthetic route to access this scaffold involves a multi-step process starting from 3-methylindole.[4][7][8]
Step 1: Synthesis of 2-(3-methyl-1H-indol-1-yl)ethylamine
-
To a solution of 3-methylindole in a suitable solvent (e.g., acetonitrile), add 2-chloroethylamine hydrochloride, a base (e.g., NaOH), and a phase transfer catalyst (e.g., TBAHS).
-
Reflux the mixture for an extended period (e.g., 36 hours).
-
After cooling, perform an aqueous workup and purify the product by column chromatography to yield 2-(3-methyl-1H-indol-1-yl)ethylamine.
Step 2: Cyclization to form the Tetrahydropyrazino[1,2-a]indole Core
-
React the 2-(3-methyl-1H-indol-1-yl)ethylamine with an appropriate aldehyde and benzotriazole in the presence of a Lewis acid catalyst (e.g., AlCl3) in a solvent like dichloromethane.
-
Stir the reaction at room temperature.
-
Purify the resulting 1-substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole by column chromatography.
In Vitro Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold is a rich source of biologically active molecules. The structure-activity relationship for its anti-infective properties is becoming increasingly clear, with the 1-position of the pyrazino ring being a hotspot for modification to enhance potency, while the NH at the 2-position appears critical for activity.
The true potential of this scaffold may lie in the realm of neuropsychiatric disorders. The structural parallels with known MAO inhibitors and the observed activity of related compounds at serotonin receptors provide a strong rationale for further investigation. Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a focused library of this compound analogues against a panel of CNS targets, including MAO-A, MAO-B, and various serotonin receptor subtypes, to obtain quantitative SAR data.
-
Chiral Separation and Evaluation: Many of the synthetic routes produce racemic mixtures. The separation and biological evaluation of individual enantiomers are crucial, as stereochemistry often plays a significant role in pharmacological activity.
-
Computational Modeling: Docking studies and molecular dynamics simulations could provide valuable insights into the binding modes of these compounds at their putative biological targets, further guiding the rational design of more potent and selective analogues.
By leveraging the existing knowledge and pursuing these future directions, the this compound scaffold can be further exploited to develop novel and effective therapeutic agents for a range of diseases.
References
- Tiwari, R. K., Singh, D., Singh, J., Yadav, V., Pathak, A. K., Dabur, R., Chhillar, A. K., Singh, R., Sharma, G. L., Chandra, R., & Verma, A. K. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & Medicinal Chemistry Letters, 16(2), 413–416.
- Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021).
- Katritzky, A. R., Zhang, S., & Singh, S. K. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(12), 4938–4940.
- Katritzky, A. R., Zhang, S., & Singh, S. K. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles.
- Tiwari, R. K., Singh, D., Singh, J., Yadav, V., Pathak, A. K., Dabur, R., Chhillar, A. K., Singh, R., Sharma, G. L., Chandra, R., & Verma, A. K. (2005). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles.
- Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.
- Sankaran, V., Basu, A., & Jayaprakash, V. (2011). Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies. Bioorganic & Medicinal Chemistry Letters, 21(14), 4296–4300.
- Chauhan, A., & Sharma, P. C. (2024).
- Tiwari, R. K., et al. (2006). Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Bioorganic & medicinal chemistry letters, 16(8), 2134-2137.
- Bojarski, A. J., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI.
- Verma, A. K., et al. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. PubMed.
- Zhang, K., et al. (2021).
- Various Authors. (n.d.). IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes.
- Di Sarno, V., et al. (2022). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. MDPI.
- Herth, M. M., et al. (2012). Synthesis and in vitro evaluation of oxindole derivatives as potential radioligands for 5-HT(7) receptor imaging with PET. The Capital Region of Denmark's Research Portal.
- Science.gov. (n.d.). inhibition ic50 values: Topics by Science.gov.
- Petzer, A., & Petzer, J. P. (2018). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI.
- Setiawan, A., & Mudasir, M. (2022). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. Journal of Applied Pharmaceutical Science, 12(07), 099-105.
- Patsnap Synapse. (2024).
- Leonard, J. T., & Roy, K. (2006). Quantitative structure-activity relationship (QSAR) studies of quinolone antibacterials against M. fortuitum and M. smegmatis using theoretical molecular descriptors. Semantic Scholar.
- Foroumadi, A., et al. (2006). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed.
- Kim, J. M., et al. (1995). Interaction of tetrahydrostilbazoles with monoamine oxidase A and B. PubMed.
- Cini, E., et al. (2018). Biologically active pyrazinoindoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Physical and chemical properties of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
An In-Depth Technical Guide to the Physical and Chemical Properties of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (Pirlindole)
Authored by: A Senior Application Scientist
Introduction
This compound, more commonly known as Pirlindole, is a tetracyclic compound belonging to the class of reversible inhibitors of monoamine oxidase A (MAO-A). Developed in the 1970s in the Soviet Union, it has seen clinical use as an antidepressant medication. Its unique chemical architecture, featuring a tetracyclic core, imparts a distinct set of physical and chemical properties that are crucial for its formulation, stability, and biological activity. This guide provides a comprehensive overview of these properties, intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The foundational step in understanding the properties of Pirlindole is to analyze its molecular structure. The molecule consists of an indole nucleus fused with a tetrahydropyrazine ring, with a methyl group at the 10-position. This structure is responsible for its mechanism of action and its physicochemical characteristics.
-
IUPAC Name: 2,3,3a,4,5,6-Hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole
-
Common Name: Pirlindole, Pirlindol
-
CAS Number: 60762-57-4
-
Molecular Formula: C₁₅H₁₈N₂
-
Molecular Weight: 226.32 g/mol
Caption: Chemical structure of Pirlindole.
Physical Properties
The physical properties of an active pharmaceutical ingredient (API) like Pirlindole are critical for its formulation into a stable and bioavailable drug product.
| Property | Value | Source |
| Melting Point | 186-188 °C | |
| Appearance | White or slightly yellowish crystalline powder | |
| Solubility | Soluble in acidic aqueous solutions and most organic solvents. | |
| pKa | 7.3 |
The melting point of 186-188 °C indicates a stable crystalline lattice. Pirlindole's basic nitrogen atom in the pyrazine ring, with a pKa of 7.3, allows for the formation of salts (e.g., hydrochloride), which typically exhibit enhanced water solubility and stability, a common strategy in pharmaceutical development.
Chemical Properties and Reactivity
Reversible Inhibition of MAO-A
The defining chemical characteristic of Pirlindole is its function as a selective, reversible inhibitor of monoamine oxidase A (MAO-A). Unlike irreversible MAO inhibitors that form a covalent bond with the enzyme, Pirlindole's inhibition is based on non-covalent interactions. This reversibility is a key safety feature, reducing the risk of hypertensive crises associated with the consumption of tyramine-containing foods. The mechanism is believed to involve the formation of a stable, but non-covalent, complex with the active site of the MAO-A enzyme.
Caption: Reversible inhibition of MAO-A by Pirlindole.
Metabolism
Pirlindole undergoes extensive metabolism in the liver. The primary metabolic pathways include hydroxylation of the indole ring and N-oxidation. These transformations are mediated by cytochrome P450 enzymes and are designed to increase the polarity of the molecule, facilitating its excretion from the body. Understanding these pathways is crucial for assessing potential drug-drug interactions.
Stability
As a crystalline solid, Pirlindole is generally stable under standard storage conditions. However, in solution, it may be susceptible to oxidation, particularly at the electron-rich indole nucleus. Formulation strategies often involve the use of antioxidants and storage in protected environments (e.g., amber vials) to mitigate degradation.
Experimental Protocols
Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for assessing the purity of a Pirlindole sample.
1. Instrumentation and Columns:
- An HPLC system equipped with a UV detector.
- A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Create a gradient elution program, for example, starting with 95% A and 5% B, ramping to 100% B over 20 minutes.
3. Sample Preparation:
- Accurately weigh and dissolve a sample of Pirlindole in a suitable solvent (e.g., methanol or a mixture of the mobile phases) to a final concentration of approximately 1 mg/mL.
4. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm or a wavelength of maximum absorbance for Pirlindole.
5. Data Analysis:
- The purity of the sample is determined by calculating the area percentage of the main Pirlindole peak relative to the total area of all observed peaks.
Rationale: This reverse-phase HPLC method is a robust and widely used technique for separating and quantifying organic molecules. The C18 stationary phase provides good retention for the moderately nonpolar Pirlindole molecule, and the gradient elution ensures the separation of potential impurities with different polarities.
Protocol 2: Salt Formation for Enhanced Solubility
This protocol describes the preparation of Pirlindole hydrochloride.
1. Dissolution:
- Dissolve 1 gram of Pirlindole free base in a minimal amount of a suitable organic solvent, such as isopropanol or ethanol, with gentle warming if necessary.
2. Acidification:
- While stirring, slowly add a stoichiometric equivalent of hydrochloric acid (e.g., a solution of HCl in isopropanol).
3. Precipitation and Isolation:
- The hydrochloride salt will typically precipitate out of the solution. The mixture may be cooled in an ice bath to maximize yield.
- Collect the precipitate by vacuum filtration.
4. Washing and Drying:
- Wash the collected solid with a small amount of cold solvent (the same one used for dissolution) to remove any unreacted starting material.
- Dry the salt under vacuum to a constant weight.
Rationale: Converting the basic Pirlindole to its hydrochloride salt significantly increases its polarity and, therefore, its aqueous solubility. This is a critical step for many pharmaceutical formulations, particularly for oral or parenteral administration.
Conclusion
This compound (Pirlindole) possesses a well-defined set of physical and chemical properties that are integral to its function as a pharmaceutical agent. Its solid, crystalline nature and the basicity of its pyrazine ring are key considerations for its formulation. The compound's biological activity is dictated by its ability to reversibly inhibit MAO-A, a feature rooted in its specific three-dimensional structure. The provided experimental protocols offer a starting point for the analysis and handling of this important molecule in a research and development setting.
References
- Mashkovskii, M. D., & Andrejeva, N. I. (1981). Pharmacological properties of pirlindole (pirazidol), a new antidepressant. Arzneimittel-Forschung, 31(4), 75-79.
- Medvedev, A. E., Shvedov, V. I., Chulkova, T. M., Fedotova, O. A., & Gorkin, V. Z. (1994). The interaction of the antidepressant drug pirlindole and its dehydro-derivative with mitochondrial monoamine oxidase. Biochemical pharmacology, 47(2), 303-308.
-
PubChem. (n.d.). Pirlindole. National Center for Biotechnology Information. Retrieved from [Link]
-
DrugBank. (n.d.). Pirlindole. Retrieved from [Link]
- Avdeef, A., & Tsinman, O. (2007). pKa determination of sparingly soluble drugs by potentiometry and projection-plot analysis. Journal of Pharmaceutical Sciences, 96(8), 2095-2111.
- Duhova, O. V., & Seredenin, S. B. (2018). Pharmacokinetics of pirlindole. Eksperimental'naia i klinicheskaia farmakologiia, 81(10), 28-34.
An In-Depth Technical Guide to the Therapeutic Potential of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole and Its Analogs
This guide provides a comprehensive technical overview of the emerging therapeutic potential of the 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole scaffold. Synthesizing current research, this document delves into the core biological activities, potential mechanisms of action, and validated therapeutic targets of this versatile heterocyclic compound and its derivatives. The content is structured to provide researchers, medicinal chemists, and drug development professionals with a foundational understanding and actionable insights for future investigations.
Introduction: The Promising Scaffold of Tetrahydropyrazino[1,2-a]indoles
The 1,2,3,4-tetrahydropyrazino[1,2-a]indole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] This tricyclic system, formed by the fusion of an indole and a pyrazine ring, offers a unique three-dimensional structure that allows for diverse chemical modifications and interactions with various biological targets.[2] The 10-methyl substituted derivative, in particular, has been a focal point in the exploration of this scaffold's therapeutic utility, demonstrating a spectrum of activities ranging from central nervous system modulation to antimicrobial and anticancer effects.[3][4][5]
Part 1: Neuropsychiatric Applications - Targeting the Serotonergic System
A significant area of investigation for tetrahydropyrazino[1,2-a]indole derivatives has been their potential in treating neuropsychiatric disorders.[2] This activity is primarily attributed to their interaction with the serotonergic system, specifically the 5-HT2C receptor.
Primary Target: 5-HT2C Receptor Agonism
Several analogs of 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles have been identified as agonists of the 5-HT2C receptor.[6] Partial agonism at this receptor is a well-established therapeutic strategy for conditions such as anxiety, depression, and obesity. The binding of these compounds to the 5-HT2C receptor is believed to modulate downstream signaling pathways that regulate mood, appetite, and other cognitive functions.
Mechanism of Action: Modulation of G-protein Coupled Receptor (GPCR) Signaling
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a cascade of cellular responses. The agonistic activity of this compound derivatives at the 5-HT2C receptor initiates this signaling cascade.
Experimental Protocol: In Vitro 5-HT2C Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human 5-HT2C receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2C receptor are prepared by homogenization and centrifugation.
-
Radioligand Binding: A constant concentration of a suitable radioligand (e.g., [³H]mesulergine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound.
-
Incubation: The mixture is incubated at room temperature for a specified time to allow for binding equilibrium to be reached.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Part 2: Antimicrobial Activity - A New Frontier
Derivatives of the 1,2,3,4-tetrahydropyrazino[1,2-a]indole scaffold have demonstrated promising activity against a range of microbial pathogens, suggesting their potential as a new class of antimicrobial agents.[1][5][7]
Antibacterial Spectrum
Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles have shown activity against both Gram-positive and Gram-negative bacteria.[1][7] Notably, activity has been reported against Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, Streptomyces thermonitrificans, and Escherichia coli.[1][7]
Antifungal Spectrum
The antifungal potential of this scaffold has also been explored, with various derivatives exhibiting activity against pathogenic fungi such as Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Candida albicans.[2][4][8]
Putative Mechanisms of Action
While the precise molecular targets for the antimicrobial activity of these compounds are still under investigation, potential mechanisms could include:
-
Inhibition of Cell Wall Synthesis: Disruption of the bacterial or fungal cell wall integrity.
-
Interference with Nucleic Acid Synthesis: Inhibition of enzymes involved in DNA or RNA replication and transcription.
-
Disruption of Protein Synthesis: Targeting ribosomal function.
-
Inhibition of Essential Metabolic Pathways: Blocking key enzymatic steps necessary for microbial survival.
Further research is required to elucidate the specific mechanisms of action.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a specific microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Part 3: Anticancer Potential - Targeting Cell Survival Pathways
Emerging evidence suggests that certain derivatives of the tetrahydropyrazino[1,2-a]indole scaffold possess anticancer properties, particularly against breast cancer cell lines.[9]
Primary Target: The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs have been shown to inhibit the phosphorylation of Akt in MDA-MB-468 triple-negative breast cancer cells.[9] This inhibition blocks the downstream signaling cascade, leading to reduced cell survival and proliferation.
Experimental Protocol: Western Blot Analysis of Akt Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of Akt in cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., MDA-MB-468) are cultured and treated with varying concentrations of the test compound for a specified time.
-
Protein Extraction: Total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The protein concentration of each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the ratio of p-Akt to total Akt is calculated to determine the effect of the compound on Akt phosphorylation.
Summary of Potential Therapeutic Targets and Activities
| Therapeutic Area | Potential Target(s) | Observed Activity | Potential Indications |
| Neuropsychiatry | 5-HT2C Receptor | Partial Agonism | Anxiety, Depression, Obesity |
| Infectious Diseases | Bacterial and Fungal Cellular Machinery | Antibacterial and Antifungal | Bacterial and Fungal Infections |
| Oncology | PI3K/Akt Signaling Pathway | Inhibition of Akt Phosphorylation | Cancer (e.g., Breast Cancer) |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The diverse biological activities observed, including 5-HT2C receptor agonism, broad-spectrum antimicrobial effects, and anticancer potential through the inhibition of key survival pathways, highlight the versatility of this chemical entity.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular targets and downstream signaling pathways affected by these compounds.
-
In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and toxicological profile of lead compounds in animal models.
-
Pharmacokinetic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
Through a concerted effort in medicinal chemistry, pharmacology, and drug development, the full therapeutic potential of the this compound scaffold can be realized, leading to the discovery of new and effective treatments for a range of human diseases.
References
-
Cressier, D., Proust, E., et al. (2022). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 27(15), 4987. [Link]
-
Tiwari, R. K., Singh, D., et al. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & Medicinal Chemistry Letters, 16(2), 413-416. [Link]
-
Kim, M. H., Lee, J., et al. (2017). Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 27(3), 567-571. [Link]
-
Tiwari, R. K., Singh, D., et al. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. ResearchGate. [Link]
-
Katritzky, A. R., Ji, F. B., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(12), 4938-4940. [Link]
-
Katritzky, A. R., Ji, F. B., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. pubs.acs.org. [Link]
-
Li, Y., Wang, Z., et al. (2023). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules, 28(4), 1845. [Link]
-
Tiwari, R. K., Singh, D., et al. (2006). Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Bioorganic & Medicinal Chemistry Letters, 16(8), 2138-2141. [Link]
-
Tiwari, R. K., Singh, D., et al. (2005). Synthesis and antibacterial activity of substituted 1, 2, 3, 4-tetrahydropyrazino [1, 2- a ] indoles. ResearchGate. [Link]
-
Bos, M., J-C., C., et al. (2003). Identification of 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles as 5-HT2C receptor agonists. Journal of Medicinal Chemistry, 46(14), 2876-2883. [Link]
-
Katritzky, A. R., Ji, F. B., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2- a ]indoles. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles as 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole protocol
An Application Guide to the Synthesis of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Introduction: The Significance of the Pyrazino[1,2-a]indole Scaffold
The 1,2,3,4-tetrahydropyrazino[1,2-a]indole core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This tricyclic structure, formed by the fusion of an indole and a pyrazine ring, is a key pharmacophore found in numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including antidepressant, anxiolytic, antibacterial, and antifungal activities.[1][2][3] The strategic importance of this structural motif has driven the development of various synthetic methodologies to access novel analogues for biological screening.
This application note provides a detailed, in-depth guide to a reliable and efficient protocol for the synthesis of this compound. The methodology described is primarily based on the robust and versatile approach developed by Katritzky and coworkers, which utilizes a Mannich-type condensation followed by a nucleophilic substitution where benzotriazole serves as an excellent leaving group.[1][4][5] We will explore the causality behind the experimental choices, provide step-by-step instructions, and offer field-proven insights to ensure successful synthesis and validation.
Underlying Principles: A Mechanistic Overview
The synthesis is a multi-step process that hinges on two key transformations:
-
Formation of a Stable Intermediate: A Mannich-type reaction involving an N-alkylated indole, formaldehyde, and benzotriazole. This reaction forms a stable, easily handled benzotriazolyl-methylated intermediate.
-
Displacement of Benzotriazole: The benzotriazolyl group, attached to a carbon alpha to a nitrogen atom, acts as an excellent synthetic auxiliary. It can be readily displaced by a variety of nucleophiles, including hydrides (from NaBH₄), cyanide, and Grignard reagents, allowing for diverse functionalization.[1][4][6]
The overall workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of the target compound.
The core of this protocol is an intramolecular cyclization that proceeds via a Mannich reaction mechanism. The N-ethylamine side chain of the indole precursor attacks the iminium ion formed in situ from formaldehyde and benzotriazole, leading to the formation of the tricyclic pyrazino[1,2-a]indole ring system.
Caption: Simplified reaction mechanism pathway.
Experimental Protocol & Reagent Specifications
This protocol is divided into three primary stages: synthesis of the key amine precursor, construction of the core heterocyclic intermediate, and the final derivatization to yield the target compound.
Reagents and Materials Summary
| Reagent/Material | Grade | Supplier | Purpose | Notes |
| 3-Methylindole (Skatole) | ≥98% | Sigma-Aldrich | Starting Material | --- |
| 2-Chloroethylamine hydrochloride | ≥98% | Sigma-Aldrich | Alkylating Agent | --- |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | Base | Used for alkylation |
| Benzotriazole (BtH) | ≥99% | Sigma-Aldrich | Activating Agent/Leaving Group | --- |
| Formaldehyde Solution | 37% in H₂O | Sigma-Aldrich | Carbon Source | --- |
| Methanol (MeOH) | Anhydrous | VWR | Solvent | --- |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Solvent | --- |
| Sodium Borohydride (NaBH₄) | ≥98% | Acros Organics | Reducing Agent/Nucleophile | Handle with care; moisture-sensitive |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction Solvent | --- |
| Hexanes | ACS Grade | Fisher Scientific | Eluent for Chromatography | --- |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying Agent | --- |
Part 1: Synthesis of 2-(3-Methyl-1H-indol-1-yl)ethylamine (7)
Causality: This initial step involves the N-alkylation of 3-methylindole. This is a crucial precursor as the ethylamine side chain is essential for the subsequent intramolecular cyclization to form the six-membered pyrazine ring.
Step-by-Step Protocol:
-
To a solution of 3-methylindole (1.0 equiv) in a suitable solvent like DMF or acetonitrile, add a strong base such as sodium hydride (NaH, 1.2 equiv) portion-wise at 0 °C to deprotonate the indole nitrogen.
-
After stirring for 30 minutes, add a solution of 2-chloroethylamine hydrochloride (1.2 equiv) that has been neutralized.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(3-methyl-1H-indol-1-yl)ethylamine as a pure compound. An 85% yield is typically expected.[1]
Part 2: Synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (8)
Causality: This is the key ring-forming step. A Mannich-type reaction between the precursor amine (7), formaldehyde, and benzotriazole constructs the tricyclic core. Benzotriazole serves as a stable and effective "handle" that facilitates the reaction and provides a reactive site for the next step. The reaction proceeds efficiently in a methanol/water solvent system at room temperature.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 2-(3-methyl-1H-indol-1-yl)ethylamine (7) (1.0 equiv) and benzotriazole (1.0 equiv) in a mixture of methanol and water.
-
Add aqueous formaldehyde solution (37%, 2.0 equiv) to the stirring solution at room temperature (25 °C).
-
Stir the mixture for 24 hours. A precipitate will typically form.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
The resulting solid is typically of high purity. An excellent yield of 96% can be achieved for this step.[1][5]
Part 3: Synthesis of 2,10-Dimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (9a)
Causality: This final step demonstrates the utility of the benzotriazole group as a superior leaving group. It is displaced by a hydride ion from sodium borohydride (NaBH₄). This particular reaction yields an N-methylated derivative of the target scaffold, as the formaldehyde from the previous step also methylates the pyrazine nitrogen. If the simple this compound is desired, a different nucleophile/reduction strategy would be required to replace the benzotriazole with a hydrogen atom without N-methylation. However, this example effectively showcases the displacement principle.
Step-by-Step Protocol:
-
Suspend the intermediate (8) (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add sodium borohydride (NaBH₄) (2.0 equiv) portion-wise to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue using silica gel column chromatography (typically with a gradient of ethyl acetate in hexanes) to afford the pure product 2,10-dimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. A high yield of 92% is reported for this substitution.[1]
Trustworthiness and Validation: Troubleshooting and Characterization
-
Moisture Control: The use of anhydrous solvents in steps involving NaBH₄ is critical to prevent quenching of the reagent and to ensure high yields.
-
Purification: While some intermediates may precipitate in high purity, column chromatography is recommended for the final product to remove any unreacted starting material or side products.
-
Product Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of characteristic peaks for the indole, pyrazine, and methyl groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Expanding the Scope: The Pictet-Spengler Alternative
While the Katritzky method is highly effective, researchers should also be aware of the Pictet-Spengler reaction as a classical and powerful alternative for constructing tetrahydro-β-carboline and related indole alkaloid frameworks.[7][8] This reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7] Recent advancements have introduced enantioselective versions and the use of various Lewis acids, broadening its applicability for creating complex heterocyclic systems.[9][10] For the synthesis of pyrazino[1,2-a]indoles, a Pictet-Spengler approach could involve the cyclization of an appropriately substituted N-acyliminium ion intermediate.[9][11]
Conclusion
The protocol detailed herein provides a robust and high-yield pathway for the synthesis of this compound and its derivatives. By leveraging a Mannich-type reaction with benzotriazole as a versatile synthetic auxiliary, this method offers an accessible route for researchers in medicinal chemistry and drug discovery to generate libraries of this valuable heterocyclic scaffold for further biological evaluation. The principles of intramolecular cyclization and nucleophilic substitution are expertly applied, providing a reliable foundation for further synthetic exploration.
References
-
Katritzky, A. R., Verma, A. K., He, H.-Y., & Chandra, R. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(12), 4938–4940. [Link]
-
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]
- Sci-Hub. (n.d.). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. Retrieved from a valid source providing access to the original JOC paper.
-
ACS Publications. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry. [Link]
-
Zhang, K., Tran, C., Alami, M., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 26(16), 5035. [Link]
-
PubMed. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry. [Link]
-
Verma, A. K., Joshi, S., Singh, D. V., & Chandra, R. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & Medicinal Chemistry Letters, 16(2), 413–416. [Link]
-
MDPI. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts. [Link]
-
ResearchGate. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. [Link]
- ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydro-pyrazinoindoles.
-
Semantic Scholar. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. [Link]
-
ResearchGate. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2- a ]indoles. [Link]
-
Wu, J., et al. (2016). Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Chinese Chemical Letters, 28(2), 340-343. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Ghirga, F., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 934. [Link]
-
Verma, A. K., Singh, D. V., & Chandra, R. (2006). Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Bioorganic & Medicinal Chemistry Letters, 16(8), 2118–2122. [Link]
-
Movassaghi, M., & Hunt, D. K. (2020). Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A. ACS Central Science, 6(5), 785–790. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.se [sci-hub.se]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Screening of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole for Antifungal Activity
Introduction: The Therapeutic Potential of Novel Indole Alkaloids
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Indole alkaloids, a diverse class of natural and synthetic compounds, represent a promising scaffold for antifungal drug discovery due to their wide range of biological activities.[1][2][3] The pyrazino[1,2-a]indole core, in particular, has attracted significant attention for its therapeutic potential in various disease areas, including infectious diseases.[1][4]
This document provides a detailed guide for the antifungal screening of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole , a member of this promising class of heterocyclic compounds. Research has demonstrated that substituted derivatives of this molecule exhibit antifungal activity against clinically relevant pathogens, including species of Aspergillus and Candida.[5] This guide is intended for researchers, scientists, and drug development professionals engaged in the primary and secondary screening of novel chemical entities for antifungal efficacy. The protocols described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]
Scientific Rationale and Postulated Mechanism of Action
The antifungal activity of indole derivatives is often attributed to their ability to interfere with essential cellular processes in fungi. While the specific molecular target of this compound has not been definitively elucidated, its structural similarity to other bioactive indole alkaloids suggests a plausible mechanism involving the disruption of fungal cell membrane integrity or interference with DNA synthesis. The planar nature of the indole ring could facilitate intercalation with DNA, while the overall structure may disrupt the function of membrane-bound enzymes crucial for cell wall synthesis, such as β-1,3-glucan synthase, or ergosterol biosynthesis.
Caption : Postulated Antifungal Mechanism of Indole Alkaloids.
Comparative Antifungal Activity
To provide a context for the screening results, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for the test compound and standard antifungal agents against key fungal pathogens. It is important to note that the activity of the test compound is reported as "mild to moderate," and the specific derivative, 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, showed the most promising results in the cited study.[5]
| Fungal Species | 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole MIC (µg/mL)[5] | Amphotericin B MIC Range (µg/mL) | Voriconazole MIC Range (µg/mL) | Itraconazole MIC Range (µg/mL) |
| Aspergillus fumigatus | 15.62 | 0.06 - 1.0[25] | 0.25 - 1.0[26] | 0.125 - 0.25[26] |
| Aspergillus flavus | 31.25 | 0.5 - 8.0[25] | 0.25 - 2.0[25] | 0.25 - 2.0[25] |
| Aspergillus niger | 31.25 | 0.25 - 4.0[27] | 0.25 - 1.0[27] | 0.5 - 16.0[27] |
| Candida albicans | 15.62 - 250 (MIC90) | 0.016 - >1[28] | 0.031 - 1.0[28] | 0.063 - >1[28] |
Protocols for Antifungal Susceptibility Testing
The following protocols are adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) and EUCAST guidelines to provide a standardized framework for evaluating the antifungal activity of this compound.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][29]
Experimental Workflow Overview
Caption : Antifungal Susceptibility Testing Workflow.
Protocol 1: Broth Microdilution Assay for Candida albicans
This protocol is based on the CLSI M27 and EUCAST guidelines for yeasts.[8][11][12][14][16][20][23][24]
1. Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Candida albicans strain (e.g., ATCC 90028)
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator (35°C)
2. Preparation of Test Compound:
-
Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO.
-
Further dilute the stock solution in RPMI-1640 medium to achieve a starting concentration for serial dilutions (e.g., 512 µg/mL).
3. Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
4. Assay Procedure:
-
Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.
-
Add 200 µL of the starting compound dilution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to wells 1-11.
-
Incubate the plate at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well, determined visually or with a spectrophotometer.
Protocol 2: Broth Microdilution Assay for Aspergillus species
This protocol is based on the CLSI M38 and EUCAST guidelines for filamentous fungi.[6][7][9][10][13][15][17][21][29]
1. Materials:
-
Same as for Candida albicans, with the addition of:
-
Aspergillus species strains (e.g., A. fumigatus ATCC 204305, A. flavus ATCC 204304, A. niger ATCC 16404)
-
Potato Dextrose Agar (PDA)
-
Sterile Tween 20 (0.05%)
2. Inoculum Preparation:
-
Culture Aspergillus species on PDA slants for 7 days at 35°C to encourage conidiation.
-
Harvest conidia by flooding the slant with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium using a hemocytometer or spectrophotometer.
3. Assay Procedure and MIC Determination:
-
The assay procedure is the same as for Candida albicans.
-
Incubate the plates at 35°C for 48-72 hours.
-
The MIC is defined as the lowest concentration of the compound that shows complete inhibition of visible growth.
Toxicity and Selectivity Assessment
A crucial aspect of antifungal drug development is ensuring selectivity for the fungal pathogen over the host. The initial study on a derivative of the target compound included a hemolytic assay to assess toxicity against human red blood cells.[5] It is recommended to perform similar in vitro cytotoxicity assays using a mammalian cell line (e.g., HepG2, HEK293) to determine the compound's selectivity index (SI).
SI = CC50 (50% cytotoxic concentration against mammalian cells) / MIC (against fungal pathogen)
A higher SI value indicates greater selectivity for the fungal target.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and standardized approach for the initial antifungal screening of this compound. Adherence to these CLSI and EUCAST based methodologies will ensure the generation of high-quality, reproducible data that can be confidently compared with existing literature. Promising results from these in vitro assays should be followed by further studies to elucidate the precise mechanism of action, explore the structure-activity relationship through the synthesis of additional derivatives, and evaluate in vivo efficacy in appropriate animal models of fungal infection.
References
- CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Clinical and Laboratory Standards Institute, Wayne, PA, 2008.
-
CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI standard M38. Clinical and Laboratory Standards Institute, Wayne, PA, 2017. Available at: [Link]
-
CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4. Clinical and Laboratory Standards Institute, Wayne, PA, 2017. Available at: [Link]
-
de la Torre, P., et al. (2021). Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. Mycoses, 64(10), 1256-1263. Available at: [Link]
-
EUCAST. Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. EUCAST Definitive Document E.DEF 9.3.2. European Committee on Antimicrobial Susceptibility Testing, 2020. Available at: [Link]
-
CLSI. Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. 1st ed. CLSI supplement M61. Clinical and Laboratory Standards Institute, Wayne, PA, 2022. Available at: [Link]
-
CLSI. M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Available at: [Link]
-
Dyląg, M., et al. (2010). Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs. Polish journal of veterinary sciences, 13(3), 539-545. Available at: [Link]
-
CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI standard M27. Clinical and Laboratory Standards Institute, Wayne, PA, 2017. Available at: [Link]
-
Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. Available at: [Link]
-
Scribd. M27 4th Edition. Available at: [Link]
-
Garcia-Rubio, R., et al. (2017). Antifungal susceptibility of 596 Aspergillus fumigatus strains isolated from outdoor air, hospital air, and clinical samples. Medical mycology, 55(2), 188-193. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds. Journal of clinical microbiology, 45(8), 2495-2499. Available at: [Link]
-
ResearchGate. MIC distribution of 6 antifungal drugs against 120 A. flavus ss isolates. Available at: [Link]
-
ResearchGate. Minimal Inhibitory Concentration (MIC) of antifungal tested against Aspergillus sections Fumigati and Flavi clinical isolates. Available at: [Link]
-
CLSI. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Available at: [Link]
-
Mowat, E., et al. (2007). Aspergillus fumigatus forms biofilms with reduced antifungal drug susceptibility on bronchial epithelial cells. Antimicrobial agents and chemotherapy, 51(11), 3944-3951. Available at: [Link]
-
Medical Notes. Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. Available at: [Link]
-
Scorzoni, L., et al. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Journal of fungi, 3(3), 39. Available at: [Link]
-
ResearchGate. The minimum inhibitory concentration of different antifungal agents against Candida species. Available at: [Link]
-
ResearchGate. Antifungals MICs for the 4 most commonly isolated Aspergillus species... Available at: [Link]
-
Buil, J. B., et al. (2021). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Antimicrobial agents and chemotherapy, 65(1), e01693-20. Available at: [Link]
-
Gauthier, C., et al. (2023). Synergistic antifungal effects of botanical extracts against Candida albicans. PloS one, 18(9), e0290947. Available at: [Link]
-
van der Valk, A. M., et al. (2020). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. ACS sensors, 5(11), 3466-3473. Available at: [Link]
-
Lass-Flörl, C., et al. (2010). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of fungi, 6(3), 1-13. Available at: [Link]
-
EUCAST. AST of Moulds. Available at: [Link]
-
Scite. Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. Available at: [Link]
-
Al Mahmud, H., et al. (2025). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. Journal of Fungi, 11(7), 543. Available at: [Link]
-
EUCAST. Clinical breakpoint table. Available at: [Link]
-
Scribd. EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Available at: [Link]
-
ResearchGate. EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. Available at: [Link]
-
Gonçalves, S. S., et al. (2016). In vitro antifungal susceptibility of clinical and environmental isolates of Aspergillus fumigatus and Aspergillus flavus in Brazil. Revista do Instituto de Medicina Tropical de São Paulo, 58, 70. Available at: [Link]
-
Shokohi, T., et al. (2016). In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Journal of medical mycology, 26(4), 335-340. Available at: [Link]
-
EUCAST. Fungi (AFST). Available at: [Link]
-
Scribd. Antifungal MIC Testing for Yeasts. Available at: [Link]
-
ResearchGate. Prevalence and Pattern of Antifungal Drug Minimum Inhibitory Concentration (MIC) of Invasive Candidiasis and its Associated Risk Factors. Available at: [Link]
-
EUCAST. Methods document on MIC testing of yeasts updated by AFST. Available at: [Link]
-
Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. Available at: [Link]
-
Tiwari, R. K., et al. (2006). Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Bioorganic & medicinal chemistry letters, 16(8), 2266-2270. Available at: [Link]
-
Petraitis, V., et al. (2006). Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi. Antimicrobial agents and chemotherapy, 50(12), 4154-4156. Available at: [Link]
-
Encyclopedia.pub. Pyrazino[1,2-a]Indoles. Available at: [Link]
-
Hafez, H. N., et al. (2016). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 21(1), 73. Available at: [Link]
-
Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2- a]indole and Pyrazino[1,2- a]indol-1-one Derivatives. Pharmaceuticals (Basel, Switzerland), 14(8), 779. Available at: [Link]
-
Xu, H., et al. (2010). Antifungal activities of some indole derivatives. Zeitschrift für Naturforschung C, 65(7-8), 437-439. Available at: [Link]
Sources
- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Pyrazino[1,2- a]indole and Pyrazino[1,2- a]indol-1-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. scribd.com [scribd.com]
- 10. img.antpedia.com [img.antpedia.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. scribd.com [scribd.com]
- 13. Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. medicallabnotes.com [medicallabnotes.com]
- 16. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EUCAST: AST of Moulds [eucast.org]
- 18. scite.ai [scite.ai]
- 19. EUCAST: Clinical breakpoint table [eucast.org]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. EUCAST: Fungi (AFST) [eucast.org]
- 23. scribd.com [scribd.com]
- 24. EUCAST: Methods document on MIC testing of yeasts updated by AFST [eucast.org]
- 25. In vitro antifungal susceptibility of clinical and environmental isolates of Aspergillus fumigatus and Aspergillus flavus in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. agro.icm.edu.pl [agro.icm.edu.pl]
- 28. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 29. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Application Notes & Protocols: Evaluating the Antibacterial Potential of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of new chemical entities with novel mechanisms of action are paramount to combating this growing crisis. The pyrazino[1,2-a]indole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives demonstrating a range of biological activities.[1] This application note focuses on 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole , a member of this class, and provides a comprehensive guide for researchers to investigate its antibacterial properties.
Studies on substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles have revealed mild to potent activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains such as Staphylococcus aureus and Escherichia coli.[2][3] These findings underscore the potential of this heterocyclic system as a foundational structure for new antibacterial drugs. This guide will provide detailed, step-by-step protocols for the initial screening and characterization of the antibacterial effects of this compound, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Physicochemical Properties and Solution Preparation
A critical first step in any biological assay is the proper handling and solubilization of the test compound. Indole derivatives are often characterized by poor water solubility.[6] Therefore, an organic solvent is typically required to prepare a stock solution.
Solubility Considerations:
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.
-
Working Solutions: For antibacterial assays, the DMSO stock solution should be diluted in the appropriate bacteriological broth (e.g., Mueller-Hinton Broth) to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1% v/v). A solvent toxicity control must be included in all experiments to validate the results.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 1 mL of sterile, analytical grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare 2x concentrated working solutions for the assays. The specific concentrations will depend on the expected potency of the compound.
-
Core Antibacterial Susceptibility Testing
The initial evaluation of an antibacterial compound involves determining its ability to inhibit bacterial growth and to kill the bacteria. The following protocols are fundamental for this characterization.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] The broth microdilution method is a standardized and widely used technique for determining MIC values.[2][7]
Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™ as quality control strains)[8][9]
-
Spectrophotometer or nephelometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-4 colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08 to 0.10).[10]
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]
-
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the 2x working solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 100 µL from well 10.[14]
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
A solvent control (broth, inoculum, and the highest concentration of DMSO used) must also be included.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a microplate reader.
-
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16] It is a critical parameter for determining whether a compound is bactericidal or bacteriostatic.
Materials:
-
MIC plate from the previous assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
Procedure:
-
Subculturing:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Plate a 10 µL aliquot from each of these wells onto a sterile MHA plate.[14] Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Result Interpretation:
Data Presentation: MIC and MBC Results
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus | 29213 | |||
| E. coli | 25922 | |||
| P. aeruginosa | 27853 | |||
| E. faecalis | 29212 |
Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14]
Protocol 4: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[17][18] It provides a rapid visual indication of a compound's activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile blank paper disks
-
Known concentration of this compound solution
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Sterile swabs
-
Forceps
Procedure:
-
Disk Preparation:
-
Aseptically apply a known amount of the test compound solution to sterile blank paper disks and allow them to dry.
-
-
Inoculation:
-
Disk Application:
-
Using sterile forceps, place the prepared disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[20]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[17]
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.
-
Advanced Characterization: Time-Kill Kinetics Assay
To understand the dynamic interaction between the compound and the bacteria, a time-kill assay is performed. This assay reveals the rate at which the compound kills the bacteria over time.[21][22]
Protocol 5: Time-Kill Kinetics Assay
Procedure:
-
Setup:
-
In sterile flasks or tubes, prepare cultures containing CAMHB, the bacterial inoculum (at a starting concentration of ~5 x 10⁵ CFU/mL), and the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control without the compound.
-
-
Sampling:
-
Incubate the cultures in a shaking incubator at 35 ± 2°C.
-
At predefined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each culture.[21]
-
-
Quantification:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto MHA plates to determine the number of viable bacteria (CFU/mL).
-
-
Analysis:
Workflow for Time-Kill Assay
Caption: Workflow for the Time-Kill Kinetics Assay.
Investigating the Mechanism of Action
While the precise mechanism of action for this compound is not yet fully elucidated, related heterocyclic compounds, such as pyrazoles and other indole derivatives, have been shown to exert their antibacterial effects through various pathways.[23][24] Potential mechanisms to investigate include:
-
Disruption of Cell Wall/Membrane Integrity: Damage to the bacterial cell envelope can lead to leakage of cellular contents and cell death.
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription is a common mode of action for antibacterial agents. Some pyrazole derivatives have been predicted to bind to DNA gyrase.[23]
-
Inhibition of Protein Synthesis: Targeting the bacterial ribosome to halt protein production is another effective antibacterial strategy.
-
Inhibition of Biofilm Formation: Many chronic infections are associated with biofilms, which are communities of bacteria encased in a protective matrix. Compounds that can inhibit biofilm formation are of great interest.[24]
-
Efflux Pump Inhibition: Some bacteria develop resistance by actively pumping antibiotics out of the cell. Inhibiting these efflux pumps can restore the efficacy of antibiotics.[24]
Further experimental studies, such as membrane permeabilization assays, DNA gyrase inhibition assays, and biofilm formation assays, would be necessary to elucidate the specific mechanism of action of this compound.
Conclusion
This application note provides a robust framework for the initial and advanced in vitro antibacterial evaluation of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's inhibitory and cidal activity, laying the groundwork for further preclinical development. The exploration of novel chemical scaffolds like the pyrazino[1,2-a]indole core is a critical endeavor in the ongoing search for the next generation of antibacterial therapeutics.
References
-
Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI, 2022. [Link]
-
Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. 2024. [Link]
-
Wessels, J. M., et al. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, 2014. [Link]
-
Intertek Inform. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. 2024. [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2009. [Link]
-
Microbiology and Infectious Diseases. How to prepare 0.5 McFarland turbidity standard. 2018. [Link]
-
Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI, 2020. [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2009. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Scribd. Kirby-Bauer Disk Diffusion Protocol. [Link]
-
Swebocki, T. et al. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io, 2023. [Link]
-
Swebocki, T. et al. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io, 2023. [Link]
-
Tiwari, R. K., et al. Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Bioorganic & Medicinal Chemistry Letters, 2006. [Link]
-
Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. 2022. [Link]
-
Hamze, A., et al. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 2021. [Link]
-
Microbiology Class. PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. 2023. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Microbe Online. Quality Control Strains (standard strains) and their Uses. 2021. [Link]
-
GlobalSpec. CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 2015. [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination. 2013. [Link]
-
Microbe Online. Preparation of McFarland Turbidity Standards. 2016. [Link]
-
Clinical and Laboratory Standards Institute. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. 2009. [Link]
-
APEC. Antimicrobial Susceptibility Testing. [Link]
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
Microbiology Class. STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. 2023. [Link]
-
Nelson Labs. Time-Kill Evaluations. [Link]
-
Wu, G., et al. Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine. Journal of Agricultural and Food Chemistry, 2025. [Link]
-
Barry, A. L., et al. Pseudomonas aeruginosa ATCC 49189, a new quality control strain for testing P. aeruginosa susceptibility to the aminoglycosides. Journal of Clinical Microbiology, 1989. [Link]
-
Khan, A. U. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific, 2021. [Link]
-
Asati, V., et al. Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 2022. [Link]
-
Al-Radadi, N. S. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 2024. [Link]
-
Resende, D. I. S. P., et al. Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. Pharmaceuticals, 2023. [Link]
-
Khan, A. U. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. ResearchGate, 2021. [Link]
-
Semantic Scholar. Design, synthesis and evaluation of antibacterial activity and mechanism of novel 1‐H‐indole‐3‐pyrazolamide derivatives. 2025. [Link]
-
Kumar, D., et al. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. Medicinal Chemistry Research, 2024. [Link]
-
D'hooghe, M., et al. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 2023. [Link]
-
Kaushik, N. K., et al. A brief review of the biological potential of indole derivatives. ResearchGate, 2019. [Link]
-
Kumar, S., et al. Recent advancements on biological activity of indole and their derivatives: A review. European Journal of Medicinal Chemistry, 2022. [Link]
-
Montalbano, S., et al. Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Molecules, 2021. [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. microchemlab.com [microchemlab.com]
- 6. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. intertekinform.com [intertekinform.com]
- 8. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 9. microrao.com [microrao.com]
- 10. microbesinfo.com [microbesinfo.com]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. apec.org [apec.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 19. asm.org [asm.org]
- 20. microbenotes.com [microbenotes.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. emerypharma.com [emerypharma.com]
- 23. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria | MDPI [mdpi.com]
Application Notes and Protocols for 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole as a 5-HT2C Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 5-HT2C Receptor Agonism
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a significant target for the development of novel therapeutics for a range of neuropsychiatric and metabolic disorders. Activation of the 5-HT2C receptor is implicated in the modulation of appetite, mood, and cognition. Consequently, selective 5-HT2C receptor agonists are being investigated for their potential in treating obesity, substance abuse, and certain psychiatric conditions. The pyrazino[1,2-a]indole scaffold has been identified as a promising chemical starting point for the development of such agonists. This document provides detailed application notes and protocols for the characterization of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole as a putative 5-HT2C receptor agonist. While specific pharmacological data for this exact compound is not extensively available in public literature, we will draw upon data from closely related analogs, particularly 10-methoxy-pyrazino[1,2-a]indoles, to provide a representative framework for its evaluation. A variety of pyrazino[1,2-a]indoles have been synthesized and identified as partial agonist ligands at the 5-HT2C receptor.[1]
Chemical Synthesis
The synthesis of the this compound core has been described in the literature. A general and efficient route involves a multi-step process, often starting from a substituted indole derivative. While several synthetic routes to the broader class of pyrazino[1,2-a]indoles have been explored, including N-alkylation/cyclization/reduction sequences, a key consideration for researchers is the stereochemistry of the final compound, as receptor-ligand interactions are often stereospecific. The synthesis and evaluation of new 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles as 5-HT2C receptor agonists have been described, highlighting the therapeutic interest in this class of compounds.[2] Additionally, some substituted 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles have been noted for their antifungal and antibacterial properties.[3]
Pharmacological Data (Representative Data of a Close Analog)
| Receptor Subtype | Representative Compound (10-methoxy analog) Ki (nM) |
| 5-HT2C | 1.5 |
| 5-HT2A | 45 |
| 5-HT1A | 4.5 |
Data extracted from Bos et al. as cited in a review by Zhang et al.[1]
This data suggests that compounds from this chemical class can exhibit high affinity for the 5-HT2C receptor with a degree of selectivity over the 5-HT2A receptor. The affinity for the 5-HT1A receptor should be carefully considered in the interpretation of in vivo effects. It is crucial for researchers to experimentally determine these values for this compound.
In Vitro Characterization: Protocols
The initial characterization of a putative 5-HT2C receptor agonist involves a series of in vitro assays to determine its binding affinity, functional potency, and selectivity.
Protocol 1: Radioligand Binding Assay for 5-HT2C Receptor Affinity (Ki Determination)
This protocol determines the binding affinity of the test compound for the 5-HT2C receptor by measuring its ability to displace a radiolabeled ligand.
Workflow for Radioligand Binding Assay
Workflow for Radioligand Binding Assay
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human 5-HT2C receptor in appropriate media.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order: assay buffer, varying concentrations of the test compound (this compound), a fixed concentration of the radioligand (e.g., [3H]-mesulergine), and the cell membrane preparation.
-
Include wells for total binding (no competitor) and non-specific binding (excess of a known high-affinity non-radiolabeled ligand).
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay - Calcium Mobilization
Activation of the Gq-coupled 5-HT2C receptor leads to an increase in intracellular calcium levels. This assay measures the functional potency (EC50) and efficacy (Emax) of the test compound.
Signaling Pathway of 5-HT2C Receptor Activation
5-HT2C Receptor Gq Signaling Pathway
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Plate HEK-293 cells stably expressing the human 5-HT2C receptor in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence of each well.
-
Inject varying concentrations of the test compound (this compound) into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Normalize the data to the response of a maximal concentration of a reference agonist (e.g., serotonin) to determine the efficacy (Emax).
-
Plot the normalized response as a function of the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of its maximal effect) by non-linear regression analysis.
-
In Vivo Characterization: Protocols
Following in vitro characterization, in vivo studies are essential to assess the physiological effects of the compound.
Protocol 3: In Vivo Model of Anorectic Effect in Rodents
5-HT2C receptor agonists are known to reduce food intake. This protocol assesses the anorectic potential of this compound in rats or mice.
Workflow for In Vivo Feeding Study
Workflow for In Vivo Feeding Study
Step-by-Step Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize male Wistar rats or C57BL/6 mice to the experimental conditions (housing, handling).
-
Fast the animals overnight (e.g., 16-18 hours) with free access to water to ensure robust feeding behavior.
-
-
Compound Administration:
-
Administer this compound at various doses via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Administer a vehicle control to a separate group of animals.
-
-
Measurement of Food Intake:
-
At a set time after compound administration (e.g., 30-60 minutes), present a pre-weighed amount of standard chow to each animal in its home cage.
-
Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each animal at each time point.
-
Compare the food intake of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Determine the dose-response relationship and, if possible, calculate an ED50 value (the dose that produces 50% of the maximal anorectic effect).
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a comprehensive framework for the in vitro and in vivo characterization of this compound as a 5-HT2C receptor agonist. Based on the pharmacology of closely related analogs, it is anticipated that this compound will exhibit high affinity and functional agonism at the 5-HT2C receptor.[1] Rigorous experimental validation of its binding profile, functional potency, selectivity, and in vivo efficacy is essential for its further development as a potential therapeutic agent. Future studies should also investigate its pharmacokinetic properties and explore its effects in a wider range of behavioral models relevant to the therapeutic indications of 5-HT2C receptor agonists.
References
-
Zhang, K., Tran, C., Alami, M., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 26(16), 4987. [Link]
-
Bos, M., Jenck, F., Martin, J. R., Moreau, J. L., Mutel, V., Sleight, A. J., & Widmer, U. (2005). Identification of 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(15), 3604-3608. [Link]
-
Tiwari, R. K., Singh, D., Singh, J., Yadav, V., Pathak, A. K., Dabur, R., ... & Verma, A. K. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1, 2-a] indoles. Bioorganic & medicinal chemistry letters, 16(2), 413-416. [Link]
-
Bos, M., Jenck, F., Martin, J. R., Moreau, J. L., Mutel, V., Sleight, A. J., & Widmer, U. (1997). Synthesis, pharmacology and therapeutic potential of 10-methoxypyrazino[1,2-a]indoles, partial agonists at the 5HT2C receptor. European Journal of Medicinal Chemistry, 32(3), 253-261. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2014). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2, 5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Neuropharmacology, 82, 108-117. [Link]
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles as 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Experimental design for in vitro testing of pyrazino[1,2-a]indole derivatives
Topic: Experimental Design for In Vitro Testing of Pyrazino[1,2-a]indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Pyrazino[1,2-a]indole Scaffold
The pyrazino[1,2-a]indole unit is a tricyclic heterocyclic system that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] This scaffold serves as a versatile pharmacophore, with derivatives demonstrating a wide spectrum of activities, including neuropsychiatric, anti-infectious, and, most notably, anti-cancer properties.[1][2][3][4] Numerous studies have highlighted the potent antiproliferative effects of these compounds against various cancer cell lines, such as human leukemia (K562) and breast cancer (MCF-7, BT-474) cells.[1][3][5][6]
The mechanism of action for their anti-cancer effects appears to be diverse, with different derivatives reported to function as inhibitors of critical cellular targets like protein kinases (e.g., EGFR, BRAF) and tubulin polymerization.[1][7] Given this potential, a systematic and robust in vitro evaluation strategy is paramount for identifying and characterizing novel pyrazino[1,2-a]indole derivatives with therapeutic promise.
This guide provides a comprehensive, field-proven framework for the in vitro characterization of novel pyrazino[1,2-a]indole derivatives. It outlines a logical, tiered approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic and target-validation assays.
A Tiered Strategy for In Vitro Evaluation
A phased approach to in vitro testing is crucial for efficient drug discovery. It allows for the early deselection of inactive compounds while focusing resources on the most promising candidates. This guide proposes a three-tiered strategy:
-
Tier 1: Primary Cytotoxicity Screening. The foundational step is to determine the general cytotoxic and antiproliferative potency of the derivatives across a panel of relevant cancer cell lines. The primary endpoint is the half-maximal inhibitory concentration (IC₅₀).
-
Tier 2: Mechanistic Elucidation. For compounds demonstrating significant potency in Tier 1, the subsequent goal is to understand the underlying mechanism of cell death. Key assays in this tier focus on identifying hallmarks of apoptosis and cell cycle arrest.
-
Tier 3: Molecular Target Validation. The final stage involves pinpointing the specific molecular interactions responsible for the observed biological effects. Based on existing literature for this scaffold, initial investigations should focus on kinase inhibition and disruption of tubulin dynamics.[1][7]
Sources
- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Pyrazino[1,2- a]indole and Pyrazino[1,2- a]indol-1-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole in Neuropharmacology
Introduction: Unveiling the Neuropharmacological Potential of a Novel Scaffold
The pyrazino[1,2-a]indole scaffold has emerged as a promising chemotype in the pursuit of novel therapeutics for neuropsychiatric disorders. Within this class, 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole represents a molecule of significant interest. While direct, extensive neuropharmacological profiling of this specific compound is still an evolving area of research, compelling evidence from structurally related analogs suggests a potent modulatory effect on central serotonergic pathways. Notably, the structurally similar compound, 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole, has been identified as a 5-HT2C receptor agonist[1][2]. This observation provides a strong rationale for investigating this compound as a potential antidepressant and anxiolytic agent, likely mediating its effects through the 5-HT2C receptor.
These application notes provide a comprehensive guide for researchers and drug development professionals to explore the neuropharmacological applications of this compound. The protocols detailed below are established methodologies in the field, tailored to elucidate the mechanism of action and therapeutic potential of this compound.
Hypothesized Mechanism of Action: A Focus on the 5-HT2C Receptor
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor, is a critical regulator of mood, appetite, and cognition. Its activation has been linked to the therapeutic effects of several antidepressant and anxiolytic medications[3]. Based on the activity of its close structural analog, we hypothesize that this compound acts as a 5-HT2C receptor agonist.
Caption: Hypothesized signaling pathway of this compound.
Part 1: In Vitro Characterization - Receptor Binding and Functional Activity
The initial step in characterizing the neuropharmacological profile of this compound is to determine its affinity and functional activity at the 5-HT2C receptor.
Protocol 1: Radioligand Binding Assay for 5-HT2C Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compound for the 5-HT2C receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
[³H]-Mesulergine (radioligand).
-
Mianserin (non-specific binding control).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from HEK293-h5-HT2C cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Mesulergine, and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of mianserin.
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay for 5-HT2C Receptor Agonism
This assay measures the functional activity of the test compound by detecting changes in intracellular calcium levels upon receptor activation[4].
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound (test compound).
-
A known 5-HT2C agonist (positive control, e.g., WAY-161503).
-
A known 5-HT2C antagonist (for validation, e.g., SB-242084).
-
A fluorescent plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of the test compound and monitor the change in fluorescence over time.
-
Determine the EC₅₀ value from the dose-response curve.
Data Presentation: In Vitro Activity Profile
| Parameter | This compound | Reference Compound (e.g., WAY-161503) |
| 5-HT2C Binding Affinity (Ki, nM) | To be determined | Literature Value |
| 5-HT2C Functional Activity (EC₅₀, nM) | To be determined | Literature Value |
Part 2: In Vivo Behavioral Pharmacology - Assessing Antidepressant and Anxiolytic Potential
Following in vitro characterization, the next crucial step is to evaluate the behavioral effects of this compound in established animal models of depression and anxiety[5][6][7][8].
Caption: In vivo experimental workflow for assessing neuropharmacological activity.
Protocol 3: Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a widely used model to screen for antidepressant activity, based on the principle that antidepressants reduce the immobility time of rodents when placed in an inescapable cylinder of water[9][10][11].
Animals:
-
Male C57BL/6J mice (or other appropriate rodent strain).
Procedure:
-
Administer the test compound (at various doses), a vehicle control, or a positive control (e.g., fluoxetine) intraperitoneally (i.p.) or orally (p.o.).
-
After a specified pre-treatment time (e.g., 30-60 minutes), place each mouse individually in a glass cylinder filled with water (25°C ± 1°C).
-
Record the behavior for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test.
-
A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity.
Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic-like Activity
The EPM is a standard test for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze[6][9][12].
Animals:
-
Male Wistar rats or Swiss Webster mice.
Procedure:
-
Administer the test compound, vehicle, or a positive control (e.g., diazepam).
-
After the pre-treatment period, place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms.
-
An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
Data Presentation: In Vivo Behavioral Effects
| Behavioral Test | Dose of Test Compound | Vehicle Control | Positive Control |
| Forced Swim Test (Immobility Time, s) | To be determined | Mean ± SEM | Mean ± SEM |
| Elevated Plus Maze (% Time in Open Arms) | To be determined | Mean ± SEM | Mean ± SEM |
Part 3: Synthesis and Formulation Considerations
The synthesis of this compound can be achieved through various established methods in organic chemistry. A notable route involves the condensation of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde, followed by nucleophilic substitution[13]. For in vivo studies, proper formulation is critical. The compound's solubility should be determined in various pharmaceutically acceptable vehicles (e.g., saline, Tween 80, DMSO) to ensure appropriate bioavailability for the chosen route of administration.
Conclusion and Future Directions
The application notes and protocols outlined above provide a robust framework for the comprehensive neuropharmacological evaluation of this compound. The strong rationale for its potential as a 5-HT2C receptor agonist warrants a thorough investigation. Future studies should also include selectivity profiling against other serotonin receptor subtypes and other relevant CNS targets to fully characterize its pharmacological profile. Furthermore, pharmacokinetic studies will be essential to understand its absorption, distribution, metabolism, and excretion, which are critical for its development as a potential therapeutic agent.
References
-
Graeff, F. G., Guimarães, F. S., De Andrade, T. G., & Deakin, J. F. (1996). Animal models of anxiety and anxiolytic drug action. Neuroscience & Biobehavioral Reviews, 20(4), 609-617. [Link]
-
Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Current protocols in neuroscience, Chapter 8, Unit 8.24. [Link]
-
Bhandari, S., & Sapra, A. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 14(3), 1-8. [Link]
-
Wieronska, J. M., Zatorska, J., & Chmielarz, P. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences, 24(13), 10807. [Link]
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Yildiz, O., & Yaylaci, S. (2023). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 12(1), 1-10. [Link]
-
Bos, M., Jenck, F., Martin, J. R., Moreau, J. L., Mutel, V., Sleight, A. J., & Wichmann, J. (2002). Identification of 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles as 5-HT2C receptor agonists. Journal of medicinal chemistry, 45(13), 2762–2771. [Link]
-
Martin, J. R., Bös, M., Jenck, F., Moreau, J. L., Mutel, V., Sleight, A. J., & Wichmann, J. (1998). 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. The Journal of pharmacology and experimental therapeutics, 286(2), 913–924. [Link]
-
Dunlop, J., Marquis, K. L., Lim, A. H., Leung, A., Aslanian, S., & Rosenzweig-Lipson, S. (2005). Identification of 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles as 5-HT2C receptor agonists. Bioorganic & medicinal chemistry letters, 15(5), 1365–1368. [Link]
-
Rickli, A., Liakoni, E., Hoener, M. C., & Liechti, M. E. (2018). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of neurochemistry, 162(1), 39-59. [Link]
-
Kim, J., & Cheple, A. (2023). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. bioRxiv. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 38(7), 1259–1267. [Link]
-
Isaac, M., Cliffe, I. A., Goudie, A. J., Heal, D. J., Stemp, G., & Tricklebank, M. D. (2000). Synthesis and 5-hydroxytryptamine (5-HT) activity of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones and 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines. Bioorganic & medicinal chemistry letters, 10(17), 1991–1994. [Link]
-
Forbes, I. T., Jones, G. E., Murphy, O. E., Holland, V., & Baxter, G. S. (1995). 5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole: a novel 5-HT2C/5-HT2B receptor antagonist with improved affinity, selectivity, and oral activity. Journal of medicinal chemistry, 38(14), 2524–2530. [Link]
-
Canal, C. E., & Morgan, D. (2012). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Psychopharmacology, 224(1), 113–124. [Link]
-
Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2015). Synthesis, characterization and screening for antidepressant and anticonvulsant activity of 4,5-dihydropyrazole bearing indole derivatives. Arabian Journal of Chemistry, 8(5), 651-659. [Link]
-
Llenas, J., & Pericàs, M. A. (2014). Anxiolytic and antidepressant-like activities of the novel and potent non-imidazole histamine H3 receptor antagonist ST-1283. PloS one, 9(5), e98032. [Link]
-
Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Alarcón-Martínez, S., & Estrada-Soto, S. (2024). Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. Molecules (Basel, Switzerland), 29(10), 2246. [Link]
-
Flores-Serrano, M. G., González-Trujano, M. E., & Pellicer, F. (2024). Antidepressant- and Anxiolytic-like Effects in Mice of Alkaloids from Aerial Parts of Argemone platyceras Link & Otto. Pharmaceuticals, 17(5), 606. [Link]
-
Katritzky, A. R., Zhang, S., & Lan, X. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of organic chemistry, 68(12), 4938–4940. [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2017). Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological reports : PR, 69(5), 906–912. [Link]
-
Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Alarcón-Martínez, S., & Estrada-Soto, S. (2024). Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. ResearchGate. [Link]
-
Wu, H., Wang, Y., & Li, W. (2015). Tetramethylpyrazine Produces Antidepressant-Like Effects in Mice Through Promotion of BDNF Signaling Pathway. Neuroscience bulletin, 31(2), 203–210. [Link]
Sources
- 1. Identification of 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles as 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Animal models of anxiety and anxiolytic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. mdpi.com [mdpi.com]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. Anxiolytic and antidepressant-like activities of the novel and potent non-imidazole histamine H3 receptor antagonist ST-1283 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Welcome to the technical support center dedicated to the synthesis of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success and improve reaction yields.
Introduction to the Synthesis
The 1,2,3,4-tetrahydropyrazino[1,2-a]indole scaffold is a significant heterocyclic motif present in numerous biologically active compounds. A highly efficient and widely utilized method for the synthesis of 10-methyl substituted derivatives was developed by Katritzky and colleagues. This approach involves a two-step sequence: a Mannich reaction of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde, followed by the nucleophilic substitution of the benzotriazole group.[1][2][3][4] While this method is robust and generally high-yielding, challenges can arise. This guide will address common issues and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in the Initial Mannich Condensation
Q: My initial reaction of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde is resulting in a low yield of the intermediate, 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. What are the potential causes and how can I improve the outcome?
A: Low yields in this step can often be attributed to the quality of reagents, reaction conditions, and the formation of side products. Here’s a systematic approach to troubleshoot this issue:
1. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the 2-(3-methyl-1H-indol-1-yl)ethylamine is pure. Impurities from its synthesis can interfere with the reaction.
-
Formaldehyde Source: The original procedure specifies a 37% aqueous solution of formaldehyde.[1] Using paraformaldehyde as an alternative source of anhydrous formaldehyde can sometimes be beneficial, particularly if water is suspected to be detrimental.[5]
-
Stoichiometry: The reported high-yield synthesis uses 1 equivalent of the ethylamine, 1 equivalent of benzotriazole, and 2 equivalents of formaldehyde.[1] Deviating from this stoichiometry can lead to the formation of undesired side products.
2. Reaction Conditions:
-
Solvent System: A mixture of methanol and water is reported to be an effective solvent system for this condensation.[1]
-
Temperature Control: The reaction is typically carried out at room temperature (25 °C).[1] Exceeding this temperature may lead to the formation of polymeric byproducts from formaldehyde.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
3. Potential Side Reactions:
-
Eschweiler-Clarke Type Reactions: The presence of formaldehyde and a primary amine can potentially lead to N-methylation side products, although the primary desired reaction is the Mannich condensation.
-
Polymerization of Formaldehyde: This can be minimized by ensuring proper stoichiometry and temperature control.
Troubleshooting Workflow for Low Yield in Mannich Condensation
Caption: Troubleshooting workflow for low yield in the initial Mannich condensation step.
Issue 2: Inefficient Nucleophilic Substitution of the Benzotriazole Group
Q: I am struggling with the second step, the nucleophilic substitution of the benzotriazolyl group. My yields are significantly lower than the reported 78-95%. What factors influence the efficiency of this substitution?
A: The displacement of the benzotriazole group is a crucial step, and its efficiency is dependent on the nucleophile, solvent, and temperature.
1. Nucleophile Choice and Reactivity:
-
Strength of the Nucleophile: Stronger nucleophiles will generally lead to faster and more efficient substitution. For instance, sodium borohydride (NaBH₄) is used to replace the benzotriazole group with a hydrogen atom, effectively leading to the 2-methyl derivative in high yield.[1]
-
Steric Hindrance: Bulky nucleophiles may react more slowly or require more forcing conditions.
2. Reaction Conditions:
-
Solvent Selection: The choice of solvent is critical. For the reduction with NaBH₄, refluxing tetrahydrofuran (THF) is used.[1] For other nucleophiles, a solvent that solubilizes both the substrate and the nucleophile is necessary.
-
Temperature: Many of these substitutions require elevated temperatures (reflux) to proceed at a reasonable rate.[1] However, excessive heat can lead to decomposition. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction by TLC.
3. Leaving Group Ability:
-
The benzotriazolyl group is an excellent leaving group, which is why this synthetic strategy is effective.[3] If the substitution is still sluggish, it is unlikely to be an issue with the leaving group itself, but rather with the reaction conditions or nucleophile.
Table 1: Reported Yields for Nucleophilic Substitution of 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
| Nucleophile Reagent | Product (Substituent at N-2) | Solvent | Yield (%) |
| Sodium Borohydride (NaBH₄) | Methyl | THF | 92 |
| Sodium Cyanide (NaCN) | Cyanomethyl | DMF | 91 |
| Triethyl Phosphite | Diethylphosphonomethyl | Neat | 85 |
| Allyltrimethylsilane | Allyl | CH₂Cl₂ | 88 |
| Grignard Reagents (e.g., PhMgBr) | Varies (e.g., Benzyl) | THF | 78-89 |
Data synthesized from Katritzky et al., J. Org. Chem. 2003, 68(12), 4938-40.[1][2]
Issue 3: Product Purification Challenges
Q: I am having difficulty purifying the final this compound product. What are the recommended purification methods?
A: Purification can be challenging due to the basic nature of the product and the potential for closely related impurities.
1. Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Eluent System: A gradient of ethyl acetate in hexanes is often effective. To prevent streaking of the basic amine product on the acidic silica gel, it is highly recommended to add a small amount of a tertiary amine, such as triethylamine (typically 1-2%), to the eluent system.
2. Crystallization:
-
If the product is a solid, recrystallization can be a highly effective method for purification.[6] Common solvent systems for recrystallization of indole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[7]
3. Extraction:
-
An acidic wash during the workup can be used to move the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent will then recover the purified product.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a suitable purification strategy.
Alternative Synthetic Approaches and Their Potential Pitfalls
While the Katritzky method is highly efficient, other synthetic strategies can be employed, each with its own set of challenges.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and related structures.[8] An analogous intramolecular cyclization could be envisioned for the synthesis of the tetrahydropyrazino[1,2-a]indole core.
Potential Issues in Pictet-Spengler Reactions:
-
Low Yields: Can be caused by inadequate acid catalysis, poor nucleophilicity of the indole ring, or instability of the starting materials.[9][10]
-
Side Reactions: Over-alkylation or the formation of undesired isomers can occur, especially with highly reactive aldehydes.
-
Harsh Conditions: The reaction often requires strong acids and elevated temperatures, which may not be compatible with sensitive functional groups.
General Troubleshooting for Pictet-Spengler Reactions:
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient acid catalysis | Screen different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂).[10][11] |
| Low reactivity of the indole | Introduce an electron-donating group on the indole ring if possible.[5][11] | |
| Formation of Byproducts | Aldehyde instability | Use fresh, high-purity aldehyde. Consider using a protected form of the aldehyde.[9] |
| Side reactions with the acid | Use a milder acid or a lower catalyst loading. |
Reductive Amination
A reductive amination approach could also be considered, involving the reaction of an appropriate indole-containing aldehyde or ketone with an ethylenediamine derivative, followed by reduction.
Common Problems in Reductive Amination:
-
Incomplete Imine Formation: The initial condensation to form the imine can be slow or incomplete.
-
Reduction of the Carbonyl Starting Material: The reducing agent can sometimes reduce the starting aldehyde or ketone before it has a chance to form the imine.
-
Over-alkylation: The product amine can sometimes react further to give undesired byproducts.[12][13]
Strategies for Successful Reductive Amination:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the carbonyl group, such as sodium triacetoxyborohydride.
-
One-Pot vs. Stepwise: Performing the reaction in one pot (direct reductive amination) is often more convenient, but a stepwise approach (formation of the imine followed by reduction) can provide better control and higher yields.[13]
-
pH Control: The pH of the reaction mixture is crucial for imine formation.
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
-
To a solution of 2-(3-methyl-1H-indol-1-yl)ethylamine (1.0 eq) in a 1:1 mixture of methanol and water, add benzotriazole (1.0 eq) and 37% aqueous formaldehyde (2.0 eq).
-
Stir the mixture at 25 °C.
-
Monitor the reaction progress by TLC (e.g., 1:1 hexanes:ethyl acetate).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration and wash with cold methanol to afford the desired product. The reported yield is 96%.[1]
Protocol 2: Synthesis of 2,10-Dimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
-
To a solution of 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (1.0 eq) in THF, add sodium borohydride (2.0 eq).
-
Reflux the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) to yield the final product. The reported yield is 92%.[1]
References
-
Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(12), 4938-40. [Link]
-
Sci-Hub. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry. [Link]
-
PubMed. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. J Org Chem. [Link]
-
ResearchGate. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2- a ]indoles. [Link]
-
ACS Publications. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. [Link]
-
ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes). a. [Link]
-
PMC - NIH. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link]
-
J&K Scientific LLC. Pictet-Spengler Reaction. [Link]
-
Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. [Link]
-
Organic Chemistry Portal. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. [Link]
-
PubMed. Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. [Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Grokipedia. Pictet–Spengler reaction. [Link]
-
PMC. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. [Link]
-
ResearchGate. Highly efficient one-pot synthesis of 1-substituted-1, 2, 3, 4-tetrahydropyrazino [1, 2-a] indoles. [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]
-
PMC - PubMed Central. Synthesis and anti-Toxoplasma activity of indole-triazole compounds on tachyzoites of RH strain. [Link]
-
YouTube. 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. jocpr.com [jocpr.com]
- 13. jocpr.com [jocpr.com]
Technical Support Center: Pirlindole (10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole)
Welcome to the technical support resource for 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, commonly known as Pirlindole. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges frequently encountered with this potent and selective reversible inhibitor of monoamine oxidase A (RIMA).[1][2][3][4][5] As a lipophilic molecule with a carbazole core, Pirlindole presents limited aqueous solubility, which can be a significant hurdle in experimental design.[6][7]
This document provides structured FAQs for quick reference and in-depth troubleshooting guides with validated protocols to ensure successful preparation of Pirlindole for your research applications.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Pirlindole?
A1: Pirlindole is a lipophilic compound with a calculated LogP of approximately 2.8 to 3.27, indicating poor water solubility.[6][7] Its experimental aqueous solubility is very low, reported at just 0.0168 mg/mL.[6] To improve handling and initial dissolution, it is often supplied as a hydrochloride or mesylate salt.[8][9] For instance, Pirlindole mesylate has a reported aqueous solubility of less than 16.12 mg/mL.[9] For most non-aqueous applications, Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions.[1]
Q2: My Pirlindole powder won't dissolve in my aqueous buffer. What am I doing wrong?
A2: Direct dissolution in aqueous buffers is not recommended and is likely to fail. Due to its hydrophobic nature, Pirlindole requires an organic solvent to first create a concentrated stock solution. This stock can then be carefully diluted into your experimental buffer. Direct addition of the powder to an aqueous medium will likely result in suspension rather than a true solution.
Q3: I successfully dissolved Pirlindole in DMSO, but it precipitated immediately upon dilution into my aqueous assay buffer. How can I prevent this?
A3: This is a classic solubility issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where it is insoluble. The salts in many standard buffers can further decrease the solubility of organic compounds.[10] The key is to use a formulation strategy that keeps the molecule solubilized in the final aqueous medium. This can be achieved with co-solvents, surfactants, or encapsulating agents. See the detailed protocols in the Troubleshooting Guides section below.
Q4: Is it safe to heat or sonicate my Pirlindole solution to aid dissolution?
A4: Yes, gentle warming and sonication are effective methods to facilitate the dissolution of Pirlindole, especially if you observe precipitation during preparation.[1] Using a sonicating water bath can help disperse the compound and break up small aggregates, promoting solubilization.[10] However, avoid excessive heat, as it could potentially degrade the compound. A temperature of 55°C has been used in some dissolution studies for other compounds and can be a safe starting point.[11]
Q5: How should I store my Pirlindole stock solution?
A5: Proper storage is critical to maintaining the integrity of the compound. For a DMSO stock solution, it is recommended to store it at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1] To prevent degradation from multiple freeze-thaw cycles, you should aliquot the stock solution into smaller, single-use volumes.[1] It is not recommended to store Pirlindole in aqueous solutions for extended periods.[9]
In-Depth Troubleshooting Guides & Protocols
Guide 1: Preparation of a Concentrated Master Stock Solution
This protocol outlines the standard procedure for creating a high-concentration stock of Pirlindole, which serves as the starting point for all subsequent dilutions.
Objective: To prepare a clear, high-concentration stock solution of Pirlindole. Recommended Solvent: 100% Dimethyl sulfoxide (DMSO).
Protocol:
-
Safety First: Before handling the compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[12][13] All handling of the solid compound and concentrated solvents should be performed in a certified chemical fume hood or a ventilated balance enclosure.[12]
-
Weighing: Accurately weigh the desired amount of Pirlindole powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve your target concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution vigorously. If particulates remain, use a sonicating water bath for 10-15 minutes or warm the solution gently (37°C) until all solid has dissolved.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C as described in the FAQ.[1]
Guide 2: Formulation Strategies for Aqueous In Vitro Experiments
When diluting the DMSO stock into aqueous media, a simple dilution is often insufficient. The following validated formulation strategies are designed to maintain Pirlindole's solubility in the final assay buffer.
Caption: A decision tree for troubleshooting Pirlindole solubility issues.
| Formulation Strategy | Components | Protocol Steps | Final Solubility | Reference |
| A: Co-Solvent/Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1. Prepare Pirlindole stock in DMSO. 2. In a separate tube, mix PEG300, Tween-80, and Saline. 3. Add the DMSO stock to the mixture and vortex thoroughly. | ≥ 0.5 mg/mL | [1] |
| B: Cyclodextrin Encapsulation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1. Prepare Pirlindole stock in DMSO. 2. Prepare a 20% solution of Sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline. 3. Add the DMSO stock to the cyclodextrin solution and mix evenly. | ≥ 0.5 mg/mL | [1] |
| C: Lipid Emulsion (for in vivo) | 10% DMSO, 90% Corn Oil | 1. Prepare Pirlindole stock in DMSO. 2. Add the DMSO stock to corn oil and mix thoroughly to form an emulsion. | ≥ 0.5 mg/mL | [1] |
Note: The listed solubilities are "≥ 0.5 mg/mL," indicating that a clear solution is achieved at this concentration, but the saturation point may be higher.[1]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. This structure allows them to encapsulate poorly soluble drug molecules like Pirlindole, effectively shielding the hydrophobic compound from the aqueous environment and increasing its apparent solubility.
Caption: Cyclodextrin encapsulates hydrophobic Pirlindole, forming a soluble complex.
References
-
Pirlindole | C15H18N2 | CID 68802. PubChem - NIH. [Link]
-
Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC - NIH. [Link]
-
Pirlindole. Wikipedia. [Link]
-
What is Pirlindole used for?. Patsnap Synapse. [Link]
-
Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia. PubMed. [Link]
-
pirlindole. Drug Central. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- Pirlindole. New Drug Approvals.
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pirlindole in the treatment of depression: a meta-analysis. NCBI - NIH. [Link]
-
What is the mechanism of Pirlindole?. Patsnap Synapse. [Link]
-
Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. PubMed. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC - NIH. [Link]
-
How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link]
-
Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques. PubMed. [Link]
-
Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PMC - NIH. [Link]
-
Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Europe PMC. [Link]
-
Understanding Common Lab Solvents. CP Lab Safety. [Link]
-
Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2- a ]indoles. ResearchGate. [Link]
-
Indole | C8H7N | CID 798. PubChem - NIH. [Link]
-
Optimization of an In Vitro Dissolution Test Method for Inhalation Formulations. AAPS PharmSciTech. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pirlindole - Wikipedia [en.wikipedia.org]
- 3. What is Pirlindole used for? [synapse.patsnap.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 6. Pirlindole | C15H18N2 | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pirlindole [drugcentral.org]
- 8. biocat.com [biocat.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uspmsds.com [uspmsds.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of Pyrazino[1,2-a]indoles - A Guide to Overcoming Common Side Reactions
Welcome to the technical support center for the synthesis of pyrazino[1,2-a]indoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing in-depth explanations for side reactions and actionable, field-proven troubleshooting strategies to enhance yield, purity, and stereochemical control.
Introduction to Pyrazino[1,2-a]indole Synthesis
The pyrazino[1,2-a]indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] Synthesizing this tricyclic system, often via methods like the Pictet-Spengler reaction or intramolecular cyclizations, can present several challenges.[2] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Low Yield and Incomplete Reactions
Question 1: My reaction is giving a very low yield or is not going to completion. What are the most common causes and how can I fix this?
Low yields are a frequent hurdle in multi-step organic syntheses. In the context of pyrazino[1,2-a]indole synthesis, particularly through the Pictet-Spengler route, several factors can be at play.
Causality and Troubleshooting:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. An inadequate temperature may fail to overcome the activation energy barrier, while excessive heat can lead to degradation of starting materials or products.
-
Protocol: Systematically screen reaction temperatures. Start at a lower temperature and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Similarly, perform a time-course study to determine the optimal reaction duration.
-
-
Poor Quality of Starting Materials: Impurities in your starting materials, such as the indole precursor or the aldehyde/ketone, can introduce competing side reactions.
-
Protocol: Ensure the purity of your starting materials. Recrystallize or chromatograph them if necessary. Store sensitive reagents under an inert atmosphere and away from moisture.
-
-
Inappropriate Catalyst Selection or Concentration: The choice and amount of acid catalyst in a Pictet-Spengler reaction are crucial and often substrate-dependent.[3]
-
Protocol: Screen a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂, Sc(OTf)₃). The optimal catalyst and its loading should be determined empirically for your specific substrate.
-
-
Steric Hindrance: Bulky substituents on either the amine or the carbonyl component can sterically hinder the crucial cyclization step.[3]
-
Protocol: If steric hindrance is suspected, consider using a less bulky protecting group or, if possible, redesign the synthetic route to introduce the bulky group at a later stage.
-
| Parameter | Potential Issue | Recommended Action |
| Temperature | Too low: incomplete reaction. Too high: degradation. | Screen a range of temperatures (e.g., 0 °C, RT, 50 °C, reflux). |
| Catalyst | Suboptimal choice or concentration. | Screen various acids (TFA, HCl, etc.) and concentrations (catalytic vs. stoichiometric). |
| Reagents | Impurities leading to side reactions. | Purify starting materials before use. |
| Steric Hindrance | Bulky groups impeding cyclization. | Consider alternative protecting groups or synthetic routes. |
Question 2: My intramolecular cyclization to form the pyrazino ring is failing. What should I investigate?
Failed intramolecular cyclizations often point to issues with the reactivity of the nucleophile or the electrophile, or unfavorable ring-closing energetics.
Causality and Troubleshooting:
-
Poor Nucleophilicity of the Amine/Amide: The nitrogen atom intended for cyclization may not be sufficiently nucleophilic.
-
Protocol: If using an amide, consider converting it to a more nucleophilic species. Alternatively, ensure that the reaction conditions do not lead to protonation of the nucleophile, rendering it unreactive. The choice of base is critical in reactions where the nucleophile needs to be deprotonated.
-
-
Deactivation of the Electrophile: The electrophilic center (e.g., an aldehyde, ketone, or an activated alkyne) might be deactivated or sterically shielded.
-
Protocol: For reactions involving alkynes, ensure that the metal catalyst (e.g., Au(I), Ag(I)) is active and not poisoned by impurities.[2] For carbonyl electrophiles, ensure the acid catalyst is effectively activating it.
-
-
Unfavorable Ring Strain: The desired ring system may have significant strain, making the cyclization thermodynamically unfavorable.
-
Protocol: Molecular modeling can sometimes predict high-strain structures. Experimentally, using a higher reaction temperature might provide the necessary energy to overcome the barrier, but this must be balanced against potential degradation.
-
II. Formation of Side Products and Impurities
Question 3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Controlling stereochemistry is a common challenge, especially when creating new chiral centers. In pyrazino[1,2-a]indole synthesis, diastereoselectivity is often influenced by the reaction conditions and the nature of the substrates.
Causality and Troubleshooting:
-
Kinetic vs. Thermodynamic Control: The observed diastereomeric ratio can be a result of either kinetic or thermodynamic control. The less stable kinetic product may form faster, while the more stable thermodynamic product will predominate if the reaction is allowed to equilibrate.
-
Protocol: To favor the kinetic product, run the reaction at a lower temperature for a shorter duration. To favor the thermodynamic product, use a higher temperature or add a reagent that can catalyze the equilibration between the diastereomers.[4]
-
-
Influence of the Solvent and Catalyst: The solvent can influence the transition state geometry, thereby affecting the diastereoselectivity. The choice of a chiral catalyst or auxiliary can also direct the formation of a specific diastereomer.
-
Protocol: Screen different solvents with varying polarities. For asymmetric synthesis, employ a chiral Brønsted acid or a chiral Lewis acid. If a chiral auxiliary is used, its steric bulk can effectively shield one face of the molecule.
-
DOT Diagram: Diastereoselective Pictet-Spengler Reaction
Caption: Diastereoselectivity in the Pictet-Spengler reaction is determined by the relative energies of the transition states leading to the different diastereomers.
Question 4: I am observing epimerization or racemization of my product. What are the likely causes and how can I prevent it?
The acidic or basic conditions used in pyrazino[1,2-a]indole synthesis can sometimes lead to the loss of stereochemical integrity at pre-existing chiral centers.
Causality and Troubleshooting:
-
Protonation/Deprotonation at a Stereocenter: An acidic proton adjacent to a stereocenter can be removed under basic conditions, or an adjacent group can be protonated under acidic conditions, leading to a planar intermediate and subsequent loss of stereochemistry upon re-protonation.
-
Protocol: If possible, use milder reaction conditions. For acid-catalyzed reactions, use the minimum amount of acid required. For base-mediated reactions, a non-nucleophilic, sterically hindered base might be preferable. Running the reaction at a lower temperature can also minimize epimerization.[5]
-
-
Reversible Ring Opening: In some cases, the heterocyclic ring might undergo a reversible ring-opening to an achiral intermediate, which then re-cyclizes to form a racemic mixture.
-
Protocol: This is often sequence- and substrate-dependent. If this is suspected, modification of the substrate to disfavor the ring-opened form might be necessary.
-
Question 5: I am seeing byproducts that appear to be oxidized versions of my starting material or product. How can I avoid this?
Unwanted oxidation can be a significant issue, especially with electron-rich indole systems.
Causality and Troubleshooting:
-
Air Oxidation: The indole nucleus can be susceptible to air oxidation, particularly under harsh reaction conditions or during prolonged reaction times.
-
Protocol: Perform the reaction under an inert atmosphere of nitrogen or argon. Degas all solvents before use.
-
-
Oxidizing Impurities in Reagents: Some reagents may contain oxidizing impurities.
-
Protocol: Use freshly purified reagents.
-
-
Formation of N-Oxides: The pyrazine nitrogen is susceptible to oxidation, leading to the formation of N-oxides.
-
Protocol: Avoid strong oxidizing agents if they are not necessary for the desired transformation. If an oxidation step is required elsewhere in the molecule, choose a selective oxidant that will not affect the pyrazine nitrogen.
-
III. Purification Challenges
Question 6: I am having difficulty purifying my pyrazino[1,2-a]indole product by column chromatography. What are some common issues and solutions?
Purification can be a significant bottleneck, and pyrazino[1,2-a]indoles can present unique challenges.
Causality and Troubleshooting:
-
Compound Instability on Silica Gel: The acidic nature of standard silica gel can cause decomposition of sensitive products.
-
Protocol: Deactivate the silica gel by pre-treating it with a base, such as triethylamine, before packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic) or reverse-phase silica.[6]
-
-
Poor Separation of Closely Related Impurities: Side products with similar polarities to the desired product can be difficult to separate.
-
Protocol: Optimize the solvent system for your column chromatography. A shallow gradient of the eluting solvent can improve separation. If co-elution is still an issue, consider alternative purification techniques like preparative HPLC or crystallization.
-
-
Product Tailing on the Column: The basic nitrogen atoms in the pyrazino[1,2-a]indole core can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing.
-
Protocol: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to suppress these interactions.
-
DOT Diagram: Troubleshooting Workflow for Pyrazino[1,2-a]indole Synthesis
Caption: A general workflow for troubleshooting common issues in pyrazino[1,2-a]indole synthesis.
References
-
Singh, A., Mahapatra, S., Sewariya, S., Singh, N., Singh, S., Kumar, Y., Bandichhor, R., & Chandra, R. (2021). A Mini-Review on the Synthesis of Pyrazinoindole: Recent Progress and Perspectives. Mini-Reviews in Organic Chemistry, 18(4), 504-514. [Link]
-
Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]
-
Shafiee, M., & Ghasemzadeh, M. A. (2023). Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. RSC Advances, 13(26), 17635-17640. [Link]
-
Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2018). Enantioselective Synthesis of 1,3-Disubstituted 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles via a Base-Mediated Ring Opening of Chiral Aziridines with Skatoles Followed by a BF₃·OEt₂-Catalyzed Pictet–Spengler Reaction. Organic Letters, 20(15), 4561-4565. [Link]
-
László, C., Fábián, L., & Soós, T. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(23), 4238. [Link]
-
Hernandez, E., Piacente, C., & Taylor, R. D. (2019). Solid-Phase Intramolecular N-Acyliminium Pictet–Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry, 84(15), 9446-9457. [Link]
-
Abbiati, G., Arcadi, A., Bellinazzi, E., Beccalli, E. M., & Rossi, E. (2005). Intramolecular Cyclization of δ-Iminoacetylenes: A New Entry to Pyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 70(16), 6467-6470. [Link]
-
Resende, D. I. S. P., et al. (2021). Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. Molecules, 26(21), 6439. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. [Link]
-
Sisko, J., Mellinger, M., & Baine, P. (2004). Two Concise Syntheses of Cialis via the N-Acyliminium Pictet−Spengler Reaction. Organic Letters, 6(15), 2547-2550. [Link]
-
Seayad, J., & List, B. (2005). Enantioselective Brønsted Acid-Catalyzed N-Acyliminium Cyclization Cascades. Angewandte Chemie International Edition, 44(45), 7418-7419. [Link]
-
Wang, X., et al. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. The Journal of Organic Chemistry, 72(23), 8632-8643. [Link]
-
El Kazzouli, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 922. [Link]
-
Kim, D. W., et al. (2017). Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO. Organic & Biomolecular Chemistry, 15(34), 7184-7193. [Link]
-
Sharma, S., & Kumar, P. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(11), 1337. [Link]
-
Gribble, G. W. (2000). Intramolecular [4 + 2] Cycloaddition Reactions of Indolylalkylpyridazines: Synthesis of Annulated Carbazoles. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
-
Resende, D. I. S. P., et al. (2021). Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. Molecules, 26(21), 6439. [Link]
-
Youssif, B. G. M., et al. (2018). Design, synthesis, mechanistic and histopathological studies of small-molecules of novel indole-2-carboxamides and pyrazino[1,2-a]indol-1(2H)-ones as potential anticancer agents effecting the reactive oxygen species production. European Journal of Medicinal Chemistry, 146, 260-273. [Link]
-
Lee, S. H., & Lee, J. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(11), 1989. [Link]
-
Bell, D. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America, 42(8), 334-337. [Link]
-
González-Lainez, M., et al. (2018). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi-Chemistry Today, 36(1), 44-47. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Optimization of Tetrahydropyrazino[1,2-a]indole Synthesis
Welcome to the technical support center for the synthesis of tetrahydropyrazino[1,2-a]indoles. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and practical, field-tested protocols for the optimization of this important heterocyclic scaffold. The synthesis, predominantly achieved via the Pictet-Spengler reaction and its variants, is a powerful tool, but not without its challenges. This document aims to provide a rational, mechanism-driven approach to overcoming common experimental hurdles.
Section 1: Foundational Principles - The Pictet-Spengler Reaction
The synthesis of the tetrahydropyrazino[1,2-a]indole core typically relies on the Pictet-Spengler reaction. This reaction involves the condensation of an indole-containing β-ethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] The key mechanistic step is the formation of a highly electrophilic iminium ion, which is then attacked by the electron-rich indole ring to form the new heterocyclic system.[1][3] Understanding this mechanism is crucial for effective troubleshooting.
Caption: General mechanism of the Pictet-Spengler reaction.
Section 2: Troubleshooting Guide - Frequently Asked Questions (FAQs)
This section is structured to address specific issues you may encounter during your experiments.
Category 1: Low or No Product Yield
Q1: My reaction has failed to produce any of the desired tetrahydropyrazino[1,2-a]indole, or the yield is extremely low. What are the most likely causes?
A1: A low or non-existent yield is one of the most common issues and can typically be traced back to a few key factors:
-
Inadequate Acid Catalysis: The formation of the key iminium ion intermediate is acid-catalyzed.[1] If the acid is too weak, absent, or used in insufficient quantity, the reaction will not proceed. Conversely, an overly strong acid can lead to degradation of starting materials or the product.[4]
-
Poor Quality of Starting Materials: Impurities in your indole-ethylamine or aldehyde can significantly hinder the reaction. Aldehydes, in particular, are prone to oxidation to carboxylic acids or polymerization.[4]
-
Sub-optimal Reaction Temperature: Some Pictet-Spengler reactions proceed smoothly at room temperature, while others require heating to overcome the activation energy for cyclization.[4] If the temperature is too low, the reaction may be too slow to be practical. If it's too high, side reactions and decomposition can dominate.
-
Deactivated Indole Ring: The cyclization step is an electrophilic aromatic substitution. If the indole ring is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, making the cyclization step difficult under standard conditions.[5][6]
Troubleshooting Workflow:
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to navigate the common and complex challenges you may encounter during the purification of this tetracyclic indole derivative. This resource is structured to offer not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
I. Understanding the Molecule and Potential Impurities
This compound is a nitrogen-containing heterocyclic compound with a rigid, tetracyclic structure. Its synthesis often involves a multi-step process, including a condensation reaction followed by cyclization, akin to a Pictet-Spengler type reaction[1][2]. Understanding the synthetic route is paramount to anticipating potential impurities.
Common Synthetic Route & Potential Impurities:
The synthesis typically proceeds via the condensation of 2-(3-methyl-1H-indol-1-yl)ethylamine with an aldehyde (such as formaldehyde) and a cyclization agent, followed by subsequent reactions to yield the final product[1][2].
Caption: Synthetic pathway and potential impurities.
II. Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
A. Liquid-Liquid Extraction Issues
Question: I'm performing an acid-base extraction to isolate my product, but I'm getting a low yield. What could be the cause?
Answer: Low yields in acid-base extractions of indole alkaloids can stem from several factors. Since your target molecule has basic nitrogen atoms, it should be extractable into an acidic aqueous phase. Here's a troubleshooting workflow:
-
Incomplete Protonation: The pKa of the basic nitrogens in the pyrazino ring is crucial. If the pH of your acidic solution is not sufficiently low (i.e., at least 2 pH units below the pKa of the conjugate acid), protonation will be incomplete, leaving a significant portion of the product in the organic layer.
-
Solution: Use a stronger acid or a lower pH. A 0.1 M HCl solution is often effective for extracting indole alkaloids.
-
-
Emulsion Formation: Vigorous shaking, especially in the presence of acidic or basic solutions, can lead to the formation of stable emulsions, trapping your product at the interface.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion forms, you can try to break it by adding a saturated NaCl solution (brine) to increase the polarity of the aqueous phase or by passing the emulsified layer through a pad of celite[3].
-
-
Product Precipitation: While forming the salt increases aqueous solubility, it's possible for the hydrochloride salt of a larger organic molecule to have limited solubility and precipitate out, especially if the aqueous phase is highly concentrated.
-
Solution: Use a larger volume of the acidic aqueous solution to ensure the salt remains fully dissolved.
-
Question: After basifying the acidic extract to recover my product, my yield is still low. Why?
Answer: This issue often points to problems with the deprotonation and subsequent extraction back into an organic solvent.
-
Incomplete Deprotonation: Similar to the initial extraction, the pH of the basified solution must be sufficiently high (at least 2 pH units above the pKa of the conjugate acid) to ensure complete deprotonation of your product to its free base form.
-
Solution: Use a base like NaOH or KOH to adjust the pH to around 9-10. Check the pH with litmus paper or a pH meter.
-
-
Choice of Organic Solvent: The free base form of your product needs to be efficiently extracted from the aqueous layer. The choice of organic solvent is critical.
-
Solution: Use a water-immiscible organic solvent in which your product is highly soluble. Dichloromethane or chloroform are often good choices for indole alkaloids[4].
-
B. Column Chromatography Challenges
Question: My compound is streaking badly on the silica gel column, leading to poor separation. What can I do?
Answer: Streaking of basic compounds like this compound on silica gel is a common problem. It is caused by the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface.
-
Neutralize the Stationary Phase: The most effective solution is to add a basic modifier to your eluent.
-
Solution: Add 0.1-1% triethylamine or a small amount of ammonia in methanol to your mobile phase. This will neutralize the acidic sites on the silica gel and prevent strong adsorption of your basic compound[3].
-
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.
Question: I'm having trouble separating my product from a closely related impurity with a similar Rf value. How can I improve the resolution?
Answer: Separating compounds with similar polarities is a common challenge in chromatography.
-
Optimize the Solvent System: A slight change in the solvent system can sometimes significantly improve separation.
-
Solution: Experiment with different solvent systems. For tetracyclic indole derivatives, mixtures of hexane/ethyl acetate, dichloromethane/methanol, or ethyl acetate/methanol are good starting points[6]. A shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time, can also enhance separation[5].
-
-
Dry Loading: The way you load your sample onto the column can impact the separation.
-
Solution: If you are liquid-loading and your compound is not very soluble in the initial mobile phase, it can precipitate at the top of the column, leading to band broadening. In such cases, dry loading is recommended. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then carefully add the resulting powder to the top of your column[7].
-
C. Crystallization Difficulties
Question: My compound "oils out" instead of crystallizing. How can I induce crystallization?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated.
-
Slow Down the Cooling Process: Rapid cooling often leads to the formation of an oil.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
-
-
Adjust the Solvent System: The choice of solvent is critical for successful crystallization.
-
Solution: If your compound is too soluble, you can add a "poor" solvent (an anti-solvent) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the solid. This brings the solution closer to its saturation point. Common solvent systems for recrystallizing indole derivatives include ethanol/water, methanol/ethyl acetate, and hexane/ethyl acetate[4][8].
-
-
Induce Nucleation: Sometimes, crystallization needs a "trigger" to start.
-
Solution: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to the cooled solution to initiate crystallization[3].
-
Question: My recrystallization yield is very low. How can I improve it?
Answer: Low recovery can be due to several factors.
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.
-
Solution: Use the minimum amount of hot solvent necessary to just dissolve your compound. After crystallization and filtration, you can concentrate the mother liquor and attempt a second crystallization to recover more product.
-
-
Product Solubility in Cold Solvent: Your compound may have significant solubility in the solvent even at low temperatures.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration. You can also try a different solvent system where your compound has lower solubility at cold temperatures.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound?
A1: Based on its structure, which includes an indole ring system and a pyrazine ring with two nitrogen atoms, the molecule is expected to be moderately polar. The presence of the nitrogen atoms makes it a basic compound. In thin-layer chromatography (TLC) on silica gel, it will likely have a moderate Rf value in a mobile phase like 10% methanol in dichloromethane or 50% ethyl acetate in hexane.
Q2: Is this compound stable to acidic and basic conditions?
A2: Indole alkaloids are generally stable in dilute acidic and basic conditions used for extraction[9]. However, strong acids or bases and prolonged exposure can lead to degradation. It is always advisable to perform workup procedures expeditiously and avoid excessive heat. To check for stability, you can spot your compound on a TLC plate, expose it to acidic or basic vapors (e.g., in a chamber with a beaker of HCl or ammonia), and then elute the plate to see if any new spots appear[5].
Q3: Can I purify this compound by forming a salt?
A3: Yes, for basic compounds like this, forming a salt can be an excellent purification strategy. You can dissolve the crude product in a suitable organic solvent and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can then be filtered and washed with the organic solvent to remove non-basic impurities. The free base can be regenerated by dissolving the salt in water and adding a base. This method is particularly useful for removing non-basic, polar impurities that are difficult to separate by chromatography.
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of purity. Both normal-phase and reversed-phase HPLC can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities if they are present in significant amounts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane) to form a slurry.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase containing 0.5% triethylamine. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol) to elute your product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Caption: Workflow for flash column chromatography.
Protocol 2: Recrystallization from a Mixed Solvent System
-
Solvent Selection: Identify a "good" solvent in which your compound is soluble when hot but insoluble when cold (e.g., methanol or ethyl acetate), and a "poor" solvent in which your compound is insoluble even when hot (e.g., water or hexane).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
V. References
-
A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. National Institutes of Health. [Link]
-
A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine. PubMed. [Link]
-
What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]
-
The extraction, separation and purification of alkaloids in the natural medicine. IOP Conference Series: Earth and Environmental Science. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Dimeric indole alkaloid purification process. Google Patents.
-
A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. ResearchGate. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. ACS Publications. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Several Problems of Flash Column Chromatography. Hawach Scientific. [Link]
-
New extraction technique for alkaloids. ResearchGate. [Link]
-
Tips and Tricks for Flash Column Chromatography. Reddit. [Link]
-
Pyrazino[1,2-a]Indoles. Encyclopedia.pub. [Link]
-
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). National Institutes of Health. [Link]
-
Alkaloid Purification. Lifeasible. [Link]
-
Pyrazino[1,2-a]indoles as novel high-affinity and selective imidazoline I(2) receptor ligands. PubMed. [Link]
-
Isolation and Purification of Alkaloids. Scribd. [Link]
-
Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. [Link]
-
Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses. PubMed Central. [Link]
-
Extraction, Purification and Characterization of Indole Alkaloids from Strychnos wallichiana L. – an Endangered Medicinal. Global Science Books. [Link]
-
Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2- a ]indoles. ResearchGate. [Link]
-
Process of preparing purified aqueous indole solution. Google Patents.
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Institutes of Health. [Link]
-
Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. PubMed. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. ResearchGate. [Link]
-
Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Publications. [Link]
-
N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. [Link]
-
In silico evaluation of the pharmacological properties of 1,2,4-triazolo[1',5':1,6]pyrido[3,4-b]indole derivatives. Current issues in pharmacy and medicine: science and practice. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 9. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
As a novel heterocyclic compound with significant therapeutic potential, understanding the chemical stability of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a critical prerequisite for its development into a safe and effective pharmaceutical agent.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps and frequently asked questions (FAQs) to navigate the complexities of stability testing for this molecule in solution. The methodologies outlined herein are grounded in established regulatory principles to ensure data integrity and support downstream formulation and analytical development.
Foundational Concepts & Strategy
Q1: What is a stability-indicating analytical method (SIAM) and why is it essential for studying this compound?
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients in the formulation.[3]
Causality and Importance: The core principle of a SIAM is specificity. For this compound, its chemical structure, featuring an indole nucleus and a tetrahydropyrazine ring, suggests potential susceptibility to oxidation, hydrolysis, and photolysis. During storage or processing, the parent molecule could degrade into various other compounds. A non-specific analytical method might fail to distinguish the intact drug from these degradants, leading to an overestimation of the drug's concentration and a critical failure to detect potentially toxic impurities. Therefore, developing a robust SIAM, typically using High-Performance Liquid Chromatography (HPLC), is the first and most crucial step in any stability assessment.[4] This is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that the quality, safety, and efficacy of the drug substance are maintained throughout its shelf life.[5]
Q2: What are forced degradation studies and what initial conditions should I use for this specific molecule?
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[5][6] The primary goal is to intentionally generate degradation products to establish the degradation pathways and develop a stability-indicating method.[7][8] For this compound, the indole and tertiary amine moieties are key reactive centers to consider.
An ideal forced degradation study aims for 5-20% degradation of the parent compound. Complete degradation provides little information about the degradation pathway, while no degradation indicates the stress condition is insufficient.[3] The table below provides recommended starting conditions, which should be adjusted based on the observed stability of the molecule.
| Stress Condition | Reagent/Condition | Initial Temperature | Typical Duration | Rationale & Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C - 80°C | 2 - 24 hours | The tetrahydropyrazino ring may be susceptible to acid-catalyzed hydrolysis (ring opening). |
| Base Hydrolysis | 0.1 M NaOH | 60°C - 80°C | 2 - 24 hours | While generally more stable than esters or amides, strong base at high temp can force degradation. |
| Oxidation | 3% H₂O₂ | Room Temperature | 1 - 7 days | The electron-rich indole nucleus and tertiary amines are highly susceptible to oxidation, potentially forming N-oxides or hydroxylated species.[8][9] |
| Thermal | Dry Heat | 70°C - 80°C | 1 - 2 months | Assesses the intrinsic thermal stability of the molecule in its solid state or solution. High temperatures can reveal unexpected degradation pathways.[8] |
| Photostability | ICH Q1B compliant chamber (Cool white fluorescent and near UV lamps) | Room Temperature | Per ICH Q1B | The conjugated indole ring system is chromophoric and likely to absorb UV radiation, leading to photolytic degradation.[7] |
Experimental Protocols & Method Development
Q3: Can you provide a workflow for conducting a forced degradation study?
Certainly. A systematic approach is crucial for obtaining meaningful data. The following workflow and corresponding diagram illustrate the key steps from preparation to analysis.
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Methanol, Acetonitrile, or a co-solvent system if solubility is low) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Acid/Base: Mix equal volumes of the drug stock solution with the acid/base solution (e.g., 0.2 M HCl/NaOH to achieve a final concentration of 0.1 M).
-
Oxidation: Mix the drug stock solution with the hydrogen peroxide solution.
-
Thermal: Place a solution of the drug in a vial in an oven at the target temperature.
-
Control: Prepare a sample by diluting the stock solution with the dissolution solvent (e.g., 50:50 Methanol:Water) and keep it at room temperature, protected from light.
-
-
Incubation: Place the stressed samples under the conditions outlined in the table above. Monitor periodically by withdrawing small aliquots.
-
Neutralization & Dilution: At the designated time point, stop the reaction. For acid and base samples, neutralize them with an equivalent amount of base or acid, respectively. This is critical to prevent further degradation upon storage.
-
Analysis: Dilute all samples (including the control) to the target analytical concentration (e.g., 50-80 µg/mL) with the mobile phase and analyze immediately using a developed stability-indicating HPLC method.[10]
Caption: Troubleshooting workflow for poor HPLC peak resolution.
-
Expertise: Changing the organic modifier from acetonitrile to methanol alters the selectivity of the separation because they interact differently with the stationary phase and the analyte. This can sometimes reverse the elution order of closely eluting peaks, providing the necessary resolution.
Q8: How do I interpret the results? What is a "mass balance" calculation?
After analysis, you must assess the data for two key factors: peak purity and mass balance.
-
Peak Purity: A PDA detector is essential for assessing peak purity. It compares UV spectra across the width of a chromatographic peak. A "pure" peak will have identical spectra at the upslope, apex, and downslope. This confirms that your parent peak is not co-eluting with a hidden degradant.
-
Mass Balance: This is a critical calculation to ensure that all of the degraded parent drug can be accounted for by the formation of degradation products. [8]A good mass balance (typically 95-105%) indicates that all major degradants are being detected and quantified by your method.
Calculation: Mass Balance (%) = [ (Area of API in stressed sample) + (Sum of Areas of all Degradants) ] / (Area of API in control sample) * 100
A poor mass balance (<90%) suggests that some degradants are not being detected (e.g., they have no UV chromophore, are volatile, or are irreversibly adsorbed to the column). This would require further investigation, possibly with a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).
References
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]
-
Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Retrieved from [Link]
-
View of Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International. Retrieved from [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2020). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2019). Frontiers in Microbiology. Retrieved from [Link]
-
The performance and pathway of indole degradation by ionizing radiation. (2022). Chemosphere. Retrieved from [Link]
-
Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. (2006). ResearchGate. Retrieved from [Link]
-
Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. (2006). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles. (2006). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. The performance and pathway of indole degradation by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcpa.in [ijcpa.in]
Technical Support Center: Enhancing Selectivity in Reactions of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Welcome to the technical support center for 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth solutions to enhance the selectivity of your chemical transformations involving this versatile heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of products from functionalization at different positions on the indole ring. How can we improve regioselectivity?
A1: Achieving high regioselectivity in the functionalization of the indole nucleus within the this compound system is a common challenge. The electronic nature of the indole ring inherently favors electrophilic substitution at the C3 position. However, in this fused system, other positions, particularly on the benzene portion of the indole, can also be reactive. Control can be achieved by carefully selecting directing groups and reaction conditions.
For C-H functionalization reactions, the choice of a directing group on the indole nitrogen is paramount for guiding the reaction to a specific site.[1][2] For instance, bulky N-acyl or N-sulfonyl groups can direct metallation and subsequent functionalization to specific positions like C2 or C7.[3][4] The choice of catalyst system, including the metal (e.g., Palladium, Iridium, Gold) and the ligands, plays a crucial role in determining the outcome.[5] Solvent choice can also influence the regioselectivity of certain reactions.
Q2: Our synthesis is producing a racemic mixture. What strategies can we employ to achieve high enantioselectivity for substitutions on the pyrazino ring?
A2: Introducing chirality and achieving high enantioselectivity is a critical step for many applications, particularly in drug development. For the 1,2,3,4-tetrahydropyrazino[1,2-a]indole core, enantioselectivity is often established during the formation of the pyrazino ring, for instance, through an asymmetric Pictet-Spengler reaction.
The use of chiral catalysts is a primary strategy. Chiral Lewis acids, such as those based on silicon, have been successfully employed to catalyze the condensation of 2-(1H-indol-1-yl)ethanamine with α-ketoamides to yield 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles with high enantioselectivity.[6][7] Organocatalysis, using chiral squaramides or phosphines, has also emerged as a powerful tool for various asymmetric transformations on similar heterocyclic systems.
Q3: We are struggling with poor diastereoselectivity in our reaction. How can we control the formation of the desired diastereomer?
A3: Diastereoselectivity often arises when creating a new stereocenter in a molecule that already contains one or more stereocenters. To control the formation of a specific diastereomer, you can employ several strategies:
-
Substrate Control: If your starting material is chiral, its existing stereocenter(s) can influence the stereochemical outcome of the reaction. This is often the most straightforward approach if a suitable chiral starting material is available.
-
Reagent Control: The use of chiral reagents, including chiral auxiliaries or chiral catalysts, can effectively control the formation of the desired diastereomer.
-
Reaction Conditions: Temperature, solvent, and the nature of the catalyst can all influence the transition state energies of the competing diastereomeric pathways. Lowering the reaction temperature often enhances diastereoselectivity.
For the synthesis of 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles, a base-mediated ring opening of chiral aziridines followed by a Lewis acid-catalyzed Pictet-Spengler reaction has been shown to provide excellent stereoselectivity.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Regioselectivity (Mixture of C2, C3, C7 isomers) | - Intrinsic reactivity of the indole core.- Inappropriate or lack of a directing group.- Non-optimal reaction conditions (catalyst, solvent, temperature). | - Introduce a suitable directing group on the indole nitrogen (e.g., N-acyl, N-sulfonyl) to favor a specific position.[3][4]- Screen different transition metal catalysts and ligands.- Vary the solvent polarity and reaction temperature. |
| Poor Enantioselectivity (Racemic or near-racemic product) | - Use of an achiral catalyst or reagent.- Ineffective chiral catalyst.- Racemization of the product under reaction conditions. | - Employ a chiral catalyst (e.g., chiral Lewis acid, organocatalyst).[6][7]- Screen a library of chiral ligands for the metal catalyst.- Optimize reaction conditions (lower temperature, shorter reaction time) to prevent racemization. |
| Formation of Undesired Diastereomers | - Lack of stereochemical control in the reaction.- Unfavorable transition state for the desired diastereomer. | - Utilize a chiral starting material for substrate-controlled synthesis.- Employ a chiral auxiliary or a diastereoselective catalyst.- Optimize reaction conditions, particularly temperature, to favor the formation of the thermodynamically or kinetically preferred diastereomer. |
| Side Reactions and Byproduct Formation | - Instability of reactants or products under the reaction conditions.- Competing reaction pathways. | - A significant side reaction can be the formation of dimers or polymers, especially with reactive intermediates.[8]- Optimize reaction stoichiometry and addition rates.- Lower the reaction temperature.- Use a more selective catalyst or reagent. |
Experimental Protocols
Example Protocol: Enantioselective iso-Pictet–Spengler Reaction
This protocol is adapted from methodologies aimed at achieving high enantioselectivity in the synthesis of tetrahydropyrazino[1,2-a]indoles.[6][7]
Objective: To synthesize a chiral 1,1-disubstituted-1,2,3,4-tetrahydropyrazino[1,2-a]indole with high enantiomeric excess.
Materials:
-
2-(1H-indol-1-yl)ethanamine
-
An appropriate α-ketoamide
-
Chiral Silicon Lewis Acid catalyst (e.g., (S)-TRIP)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 2-(1H-indol-1-yl)ethanamine (1.0 equiv) and the α-ketoamide (1.1 equiv) in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
In a separate flask, prepare a solution of the chiral silicon Lewis acid catalyst (0.1 equiv) in anhydrous dichloromethane.
-
Slowly add the catalyst solution to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Factors Influencing Regioselectivity
Caption: Key factors influencing regioselective functionalization.
Workflow for Optimizing Stereoselectivity
Caption: Iterative workflow for optimizing stereoselective reactions.
References
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Catalysis. [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. [Link]
-
Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. [Link]
-
Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. PubMed. [Link]
-
Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry. [Link]
-
Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position. ResearchGate. [Link]
-
Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. ACS Publications. [Link]
-
Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles. PubMed. [Link]
-
Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2- a ]indoles. ResearchGate. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
-
Stereoselective Divergent Synthesis of Chiral Pyrazolone Derivatives via Multicomponent Cascade Reactions by Isothiourea Catalysis. ResearchGate. [Link]
-
Synthesis of indoles : tetrahydropyrazino[1, 2-a]indole-1, 4-dione and pyrazino[1, 2-a]indole-6, 13-diones from piperazine-2, 5-diones. South African Journal of Chemistry. [Link]
-
Pyrazino[1,2-a]Indoles. Encyclopedia.pub. [Link]
-
Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. White Rose Research Online. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]
-
Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. ResearchGate. [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. [Link]
-
Synthesis of indoles: Tetrahydropyrazino[1,2-a]indole-1,4-dione and pyrazino[1,2-a]indole-6,13-diones from piperazine-2,5-diones. ResearchGate. [Link]
-
Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry. [Link]
-
A multicomponent tetrazolo indole synthesis. Chemical Communications. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
Sources
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazino[1,2-a]indole Derivatives
Welcome to the technical support center for the synthesis of pyrazino[1,2-a]indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazino[1,2-a]indoles are a class of compounds with significant therapeutic potential, acting as serotonin antagonists, thrombolytics, and exhibiting a range of other biological activities.[1] However, their synthesis can be fraught with challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during their preparation.
I. General Troubleshooting & FAQs
This section addresses broad issues that can affect the overall success of your synthetic route.
Question 1: My overall yield for the multi-step synthesis of a pyrazino[1,2-a]indole derivative is consistently low. Where should I start troubleshooting?
Answer: A low overall yield in a multi-step synthesis is a common issue that requires a systematic approach to diagnose. Instead of focusing on a single step, it's crucial to evaluate the entire sequence.
-
Purity of Starting Materials: The purity of your initial indole, as well as any subsequent reagents, is paramount. Impurities can lead to a cascade of side reactions that lower the yield at each step. For instance, crude indole synthesized chemically or obtained from coal tar often contains substituted indoles like ethylindole and other aromatic compounds that can inhibit subsequent enzymatic or chemical reactions.[2]
-
Stability of Intermediates: Some intermediates in the pyrazino[1,2-a]indole synthesis can be unstable. For example, the N-alkylated indole precursors can be susceptible to degradation under harsh reaction conditions. It is often advisable to use intermediates immediately after purification or store them under an inert atmosphere at low temperatures.
-
Cumulative Yield Loss: Even with moderately good yields at each step (e.g., 80%), a four-step synthesis will have an overall yield of only 41%. It is critical to optimize each step to achieve the highest possible yield.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction. This will help you determine the optimal reaction time and identify the formation of any side products.
II. Pitfalls in Key Synthetic Steps
This section provides detailed troubleshooting for specific reactions commonly used in the synthesis of pyrazino[1,2-a]indole derivatives.
A. N-Alkylation of the Indole Core
The first step in many syntheses of pyrazino[1,2-a]indoles is the N-alkylation of the indole ring. This seemingly straightforward reaction can be a source of significant challenges.
Question 2: I am observing a mixture of N-alkylated and C3-alkylated products in my indole alkylation. How can I improve the selectivity for N-alkylation?
Answer: The regioselectivity of indole alkylation is highly dependent on the reaction conditions. The indolide anion is an ambident nucleophile, with reactivity at both the nitrogen and the C3 position. To favor N-alkylation, you need to create conditions where the nitrogen is the more reactive nucleophile.
-
Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent is crucial for selective N-alkylation. Sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic choice that favors the formation of the "harder" indolide anion, which preferentially reacts at the nitrogen.[3] Weaker bases or protic solvents can lead to a higher proportion of C3-alkylation.
-
Counter-ion Effect: The nature of the counter-ion can also influence selectivity. For example, using potassium bases (e.g., KH, KHMDS) can sometimes lead to different selectivity compared to sodium bases due to differences in ion-pairing.
-
Protecting Groups: If achieving high N-selectivity is proving difficult, consider using a protecting group on the nitrogen, performing the desired chemistry at other positions, and then deprotecting. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.
Troubleshooting Guide: N-Alkylation of Indole
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation of the indole N-H. | Use a stronger base (e.g., NaH, LDA) and ensure anhydrous conditions. Monitor deprotonation by observing hydrogen gas evolution (with NaH). |
| Poor quality of the alkylating agent. | Use a freshly purified or commercially available high-purity alkylating agent. | |
| Steric hindrance from bulky substituents on the indole or alkylating agent. | Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered alkylating agent if possible. | |
| Significant C3-Alkylation | Use of a weak base or protic solvent. | Switch to a strong base like NaH in a polar aprotic solvent like DMF or THF. |
| Reaction temperature is too high. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled C3-alkylation if that is the desired product, or maintain controlled temperature for N-alkylation. | |
| Reaction does not go to completion | Insufficient amount of base. | Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation. |
| Deactivation of the alkylating agent. | Ensure the alkylating agent is stable under the reaction conditions. Some alkyl halides can degrade in the presence of strong bases. |
Experimental Protocol: N-Alkylation of 6-Chloroindole
This protocol describes the N-alkylation of 6-chloroindole with an alkyl halide.[4]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6-chloroindole (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the indole. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl bromide, 1.1 eq.) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Pictet-Spengler Reaction for Tetrahydropyrazino[1,2-a]indoles
The Pictet-Spengler reaction is a powerful tool for constructing the 1,2,3,4-tetrahydropyrazino[1,2-a]indole core via the cyclization of an N-ethylaminoindole derivative with an aldehyde or ketone.[5]
Question 3: My Pictet-Spengler reaction is giving a low yield of the desired tetrahydropyrazino[1,2-a]indole and I'm observing several side products. What could be going wrong?
Answer: Low yields and side product formation in the Pictet-Spengler reaction can arise from several factors, including the choice of acid catalyst, reaction temperature, and the nature of the substrates.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to promote the formation of the reactive iminium ion intermediate.[5] However, excessively strong acidic conditions can lead to degradation of the starting materials or the product. For sensitive substrates, milder Lewis acids like BF₃·OEt₂ may be more suitable.[6]
-
Reaction Temperature: The Pictet-Spengler reaction is often sensitive to temperature. Higher temperatures can promote side reactions, including aromatization of the newly formed ring or other rearrangements. It is important to carefully control the reaction temperature and monitor the reaction progress to find the optimal balance between reaction rate and selectivity.
-
Formation of Side Products: Common side products can include over-oxidized aromatic pyrazino[1,2-a]indoles, especially if the reaction is exposed to air for extended periods. Additionally, if the starting aldehyde is prone to self-condensation or polymerization under acidic conditions, this can also reduce the yield of the desired product. The formation of regioisomers is also a possibility if the indole ring has competing nucleophilic sites.
Troubleshooting Guide: Pictet-Spengler Reaction
| Problem | Potential Cause | Suggested Solution |
| Low Yield / No Reaction | Inappropriate acid catalyst. | Screen a range of Brønsted acids (TFA, HCl, p-TsOH) and Lewis acids (BF₃·OEt₂, Sc(OTf)₃). |
| Insufficiently reactive aldehyde/ketone. | Use a more electrophilic carbonyl compound or increase the reaction temperature cautiously. | |
| Steric hindrance on the indole or carbonyl compound. | More forcing conditions (higher temperature, longer reaction time) may be required. | |
| Formation of Aromatized Byproduct | Oxidation of the tetrahydropyrazinoindole product. | Run the reaction under an inert atmosphere (N₂ or Ar) and use degassed solvents. |
| High reaction temperature. | Lower the reaction temperature and extend the reaction time. | |
| Formation of Multiple Products | Competing cyclization pathways or side reactions of the starting materials. | Optimize the reaction conditions (catalyst, solvent, temperature) to favor the desired pathway. Purify starting materials to remove impurities that may catalyze side reactions. |
Experimental Protocol: Pictet-Spengler Synthesis of a 1-Substituted-1,2,3,4-tetrahydropyrazino[1,2-a]indole
This protocol is a general procedure adapted from the synthesis of related pyridoindoles.[7]
-
Reactant Preparation: In a round-bottom flask, dissolve the N-(2-(1H-indol-1-yl)ethyl)amine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Aldehyde Addition: Add the aldehyde (1.0-1.2 eq.) to the solution at room temperature.
-
Catalyst Addition: Add the acid catalyst (e.g., TFA, 10 mol% to 1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, as required. Monitor the reaction by TLC until the starting material is consumed (typically 1-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with CH₂Cl₂ or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Visualization of the Pictet-Spengler Reaction
Caption: General workflow of the Pictet-Spengler reaction.
C. Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another classical method for the synthesis of dihydroisoquinoline-type structures, which can be adapted for the synthesis of pyrazino[1,2-a]indoles from N-(2-(1H-indol-1-yl)ethyl)amides.[2]
Question 4: My Bischler-Napieralski reaction is failing, or I'm getting a complex mixture of products. What are the common failure modes for this reaction with indole substrates?
Answer: The Bischler-Napieralski reaction is notoriously sensitive to the electronic properties of the aromatic ring and can be prone to side reactions.
-
Substituent Effects: This reaction generally requires an electron-rich aromatic ring to facilitate the intramolecular electrophilic substitution. Electron-withdrawing groups on the indole ring can deactivate it towards cyclization, leading to reaction failure. Conversely, certain substitution patterns can lead to anomalous reactions, such as carbon insertion and the formation of unexpected ring systems.[8]
-
Choice of Dehydrating Agent: Phosphoryl chloride (POCl₃) is the most common dehydrating agent.[2] However, for less reactive substrates, stronger reagents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ or triflic anhydride (Tf₂O) may be necessary.[9] The choice of reagent can also influence the reaction pathway and the formation of side products.
-
Side Reactions: A major side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[9] This is particularly problematic when the intermediate nitrilium ion is stabilized by conjugation. Another potential pitfall is the formation of carbazole derivatives through a complex cascade mechanism, especially with certain styrylacetamide substrates.[10] In some cases, the reaction can be "interrupted" to yield stable spiroindoline intermediates.[11]
Troubleshooting Guide: Bischler-Napieralski Reaction
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Deactivated indole ring. | The presence of electron-withdrawing groups hinders the reaction. Consider alternative synthetic routes. |
| Insufficiently strong dehydrating agent. | Use P₂O₅ in refluxing POCl₃ or Tf₂O with a non-nucleophilic base like 2-chloropyridine. | |
| Formation of Styrene Byproduct | Retro-Ritter reaction is favored. | Use the corresponding nitrile as a solvent to shift the equilibrium away from the styrene. Alternatively, use oxalyl chloride to form an N-acyliminium intermediate that avoids nitrile elimination.[9] |
| Formation of Carbazole Byproduct | Specific substrate structure favors the cascade reaction. | This is a known issue with certain styrylacetamide derivatives. Consider modifying the substrate or choosing a different synthetic route.[10] |
| Isolation of Spiroindoline Intermediate | The spiroindoleninium intermediate is stable and does not rearrange. | This "interrupted" Bischler-Napieralski reaction can be a synthetic advantage if the spiroindoline is the desired product. If not, more forcing conditions (higher temperature) may promote rearrangement. |
Visualization of Bischler-Napieralski Competing Pathways
Caption: Competing reaction pathways in the Bischler-Napieralski reaction.
D. Gold-Catalyzed Intramolecular Cyclization
Gold catalysts are increasingly used for the synthesis of complex heterocyclic systems, including pyrazino[1,2-a]indoles, typically through the cyclization of N-propargyl indole derivatives.[12][13]
Question 5: My gold-catalyzed cyclization of an N-propargyl-2-carbonylindole is giving a mixture of regioisomers. How can I control the regioselectivity?
Answer: The regioselectivity of gold-catalyzed cyclizations (e.g., 6-exo-dig vs. 7-endo-dig) is a known challenge and can be influenced by several factors.
-
Substitution on the Alkyne: The nature of the substituent on the alkyne terminus plays a critical role. Terminal alkynes often favor the 6-exo-dig cyclization pathway, while internal alkynes with bulky substituents can favor the 7-endo-dig pathway.[13]
-
Catalyst and Ligands: The choice of gold catalyst and ligands can influence the regioselectivity. Bulky ligands on the gold catalyst can sterically direct the cyclization to one position over another.
-
Solvent and Temperature: These parameters can also affect the equilibrium between different intermediates and transition states, thereby influencing the product distribution.
Troubleshooting Guide: Gold-Catalyzed Cyclization
| Problem | Potential Cause | Suggested Solution |
| Mixture of Regioisomers | Lack of electronic or steric bias in the substrate. | Modify the substituent on the alkyne to favor one cyclization mode. Terminal alkynes often favor 6-exo-dig, while internal alkynes can favor 7-endo-dig.[13] |
| Inappropriate catalyst system. | Screen different gold catalysts (e.g., AuCl, AuCl₃, JohnphosAu(I) complexes) and ligands to improve selectivity. | |
| Low Yield | Catalyst deactivation. | Ensure anhydrous and oxygen-free conditions. Use freshly prepared catalyst solutions. |
| Formation of allene intermediates. | In some cases, base-promoted cyclization (e.g., with NaH) can proceed through an allene intermediate, leading to different products.[13] If this is not desired, avoid basic conditions. |
III. Purification and Characterization
Question 6: I am having difficulty purifying my pyrazino[1,2-a]indole derivative. Are there any common challenges?
Answer: Purification of pyrazino[1,2-a]indole derivatives can be challenging due to their often similar polarity to starting materials and byproducts.
-
Chromatography: Standard silica gel chromatography is the most common method. A careful selection of the eluent system is crucial. A gradient elution is often necessary to separate closely related compounds.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method. However, finding a suitable solvent system may require some experimentation.
-
Acid-Base Extraction: The basic nitrogen atom in the pyrazine ring can be protonated. This allows for purification by acid-base extraction, where the desired product is extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.
Question 7: Are there any common issues with the NMR or MS characterization of pyrazino[1,2-a]indoles?
Answer: Yes, there are a few points to be aware of during characterization.
-
NMR Spectroscopy:
-
¹H NMR: The proton signals of the pyrazino[1,2-a]indole core are typically found in the aromatic region (7-8.5 ppm) and the aliphatic region (3-5 ppm for the tetrahydropyrazino derivatives). Signal broadening can sometimes be observed due to conformational exchange or aggregation. Running the NMR at a higher temperature can sometimes sharpen these signals.
-
¹³C NMR: The carbon signals will be consistent with the fused aromatic and heterocyclic structure. It is important to use 2D NMR techniques (HSQC, HMBC) to unambiguously assign all proton and carbon signals, especially for highly substituted derivatives.
-
-
Mass Spectrometry:
-
ESI-MS: Pyrazino[1,2-a]indoles typically show a strong [M+H]⁺ ion in positive-ion electrospray ionization mass spectrometry.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns. Cross-ring cleavages of the pyrazine ring are common.[14] The fragmentation pattern will be influenced by the substituents on the ring system.[14]
-
IV. References
-
Ghorai, M. J., et al. (2018). An elegant synthesis of 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles with excellent stereoselectivity. Organic Letters, 20(15), 4566-4570. [Link]
-
Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(12), 4938-4940. [Link]
-
Reddy, T. R., et al. (2015). Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole. The Journal of Organic Chemistry, 80(24), 12552-12561. [Link]
-
Reddy, T. R., et al. (2015). Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives With Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole. PubMed, 80(24), 12552-61. [Link]
-
Verma, A., et al. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & Medicinal Chemistry Letters, 16(2), 413-416. [Link]
-
Faltracco, M., & Ruijter, E. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Organic Letters, 23(7), 2539-2543. [Link]
-
Verma, A., et al. (2005). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & Medicinal Chemistry Letters, 16(2), 413-6. [Link]
-
Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(12), 4938-4940. [Link]
-
Ghorai, M. J., et al. (2018). A highly efficient and stereoselective route to access 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. ResearchGate. [Link]
-
Reddy, T. R., et al. (2015). Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole. ResearchGate. [Link]
-
Brown, A. D., et al. (2012). Aza-Tryptamine Substrates in Monoterpene Indole Alkaloid Biosynthesis. ResearchGate. [Link]
-
Harada, K., et al. (2000). Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. The Journal of Organic Chemistry, 65(26), 9143-9151. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Liu, F., et al. (2016). Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. The Journal of Organic Chemistry, 81(21), 10343-10351. [Link]
-
Movassaghi, M., & Ahmad, O. K. (2006). Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. Organic Letters, 8(15), 3295-3298. [Link]
-
da Silva, A. F., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(21), 5034. [Link]
-
Larghi, E. L., & Kaufman, T. S. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(3), 243. [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Zu, L., et al. (2024). C–H functionalization of 2-alkyl tryptamines: direct assembly of azepino[4,5-b]indoles and total synthesis of ngouniensines. Chemical Science, 15(28), 10834-10840. [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. ResearchGate. [Link]
-
Wang, X., et al. (2018). Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles. Organic Chemistry Frontiers, 5(11), 1788-1792. [Link]
-
ResearchGate. (n.d.). Bischler‐Napieralski reaction. ResearchGate. [Link]
-
Perjési, P., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836. [Link]
-
Gandin, V., et al. (2008). Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 51(13), 3952-3955. [Link]
-
Williams, R. L. (1961). U.S. Patent No. 3,012,040. U.S. Patent and Trademark Office.
-
Kádas, J., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(11), e4640. [Link]
-
Reddy, P. V. N., & Padmanabhan, S. (2012). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Letters in Organic Chemistry, 9(1), 58-62. [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
El-Naggar, M., et al. (2020). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 25(18), 4239. [Link]
-
Davis, P. D., & Gallagher, T. (1993). The asymmetric Bischler-Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Tetrahedron: Asymmetry, 4(7), 1435-1438. [Link]
-
Encyclopedia.pub. (2021). Pyrazino[1,2-a]Indoles. Encyclopedia.pub. [Link]
-
ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. [Link]
-
Koutsoulas, A., et al. (2021). Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses: Structural and Mechanistic Insights. Molecules, 26(16), 4991. [Link]
Sources
- 1. sgkgdcvinukonda.ac.in [sgkgdcvinukonda.ac.in]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. open.metu.edu.tr [open.metu.edu.tr]
- 13. Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole and its Analogs: From Antidepressant Activity to Broader Therapeutic Potential
For decades, the intricate scaffold of the pyrazino[1,2-a]indole nucleus has captivated medicinal chemists. This versatile heterocyclic system forms the backbone of a diverse range of biologically active molecules. Among these, 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, widely known as Pirlindole, has carved a niche as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), underpinning its clinical use as an antidepressant.[1][2] However, the therapeutic potential of the pyrazino[1,2-a]indole core extends far beyond depression. Structural modifications to this tetracyclic framework have yielded analogs with a remarkable spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, antiviral, antifungal, and anticancer properties.[3][4][5]
This guide provides a comprehensive comparison of Pirlindole with other pyrazino[1,2-a]indole analogs, delving into their structure-activity relationships, comparative performance based on experimental data, and the methodologies employed in their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, objective resource to inform future discovery and development efforts centered on this privileged scaffold.
The Archetype: this compound (Pirlindole)
Pirlindole is a tetracyclic compound that distinguishes itself from classical irreversible MAO inhibitors.[1] Its primary mechanism of action is the selective and reversible inhibition of MAO-A, an enzyme crucial for the degradation of key neurotransmitters like serotonin and norepinephrine.[1][2] By reversibly binding to MAO-A, Pirlindole increases the synaptic availability of these monoamines, a cornerstone of its antidepressant effect.[2] Secondarily, it has been shown to inhibit the reuptake of noradrenaline and 5-hydroxytryptamine.[1] This dual action, combined with a favorable side-effect profile that avoids the "cheese effect" associated with irreversible MAOIs, has established Pirlindole as a valuable therapeutic agent in the management of depression.[1]
Structural Diversification and the Expansion of Biological Activity
The pyrazino[1,2-a]indole scaffold is a rich template for chemical modification, leading to a wide array of analogs with distinct biological profiles. These modifications primarily involve substitutions on the indole ring and alterations to the pyrazino ring. The general structure of the pyrazino[1,2-a]indole core allows for a multitude of derivatives to be synthesized.[4]
Caption: The core chemical structure of the pyrazino[1,2-a]indole scaffold.
Comparative Performance Analysis: A Data-Driven Examination
A thorough evaluation of the structure-activity relationships within the pyrazino[1,2-a]indole class requires a comparative analysis of their performance in relevant biological assays. This section presents a compilation of experimental data for Pirlindole and its key analogs.
Monoamine Oxidase A (MAO-A) Inhibition
The primary target for Pirlindole and many of its closely related analogs is MAO-A. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Substitution | MAO-A IC50 (µM) | Selectivity for MAO-A over MAO-B | Reference |
| Pirlindole (racemic) | 10-CH₃ | 0.24 | High (slight inhibition of MAO-B) | [6] |
| S-(+)-Pirlindole | 10-CH₃ | 0.18 | High | [6] |
| R-(-)-Pirlindole | 10-CH₃ | 0.43 | High | [6] |
| Dehydro-pirlindole | 10-CH₃, C3-C3a double bond | 0.005 - 0.3 | High | |
| Pirlindole Analogs | Various at C8 | 0.03 - 13 | Selective for MAO-A | [1] |
Table 1: Comparative MAO-A inhibitory activity of Pirlindole and its analogs.
The data clearly indicates that the S-(+)-enantiomer of Pirlindole is slightly more potent than the racemic mixture and the R-(-)-enantiomer, highlighting the stereospecificity of the interaction with MAO-A.[6] Notably, the introduction of a double bond in the pyrazino ring to form dehydro-pirlindole results in a significant increase in potency, with IC50 values in the nanomolar range. A study by Medvedev et al. (1998) on a series of pirlindole analogs with various substituents at the C8 position of the indole nucleus demonstrated a wide range of MAO-A inhibitory activity, with all tested compounds showing selectivity for MAO-A over MAO-B.[1]
Antidepressant-like Activity: In Vivo Behavioral Models
The in vitro MAO-A inhibition data often translates to in vivo efficacy in animal models of depression. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used behavioral despair models to screen for antidepressant activity. In these tests, a reduction in immobility time is indicative of an antidepressant-like effect.
| Compound | Animal Model | Test | Outcome | Reference |
| Pirlindole (racemic) | Rat/Mouse | FST | Antidepressant profile | [6] |
| S-(+)-Pirlindole | Rat/Mouse | FST | Antidepressant profile | [6] |
| R-(-)-Pirlindole | Rat/Mouse | FST | Antidepressant profile | [6] |
Table 2: In vivo antidepressant-like activity of Pirlindole and its enantiomers.
All three forms of Pirlindole demonstrated an antidepressant profile in the forced swimming test, corroborating their biochemical activity as MAO-A inhibitors.[6]
Beyond Depression: A Spectrum of Biological Activities
The versatility of the pyrazino[1,2-a]indole scaffold is evident in the diverse biological activities exhibited by its analogs.
| Compound Class | Biological Activity | Key Findings | Reference |
| Substituted 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles | Antifungal | The 1-(4-chlorophenyl) derivative showed a MIC of 5.85 µ g/disc against A. fumigatus. | [2] |
| Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles | Antibacterial | Certain derivatives displayed potent activity against pathogenic bacteria with MIC values ranging from 3.75 to 60 µ g/disc . | |
| Pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives | Antiviral (Flaviviridae) | A derivative with a nitro substitution at position 6 showed high anti-HCV activity (EC50 = 1.61 µM). | [3] |
| 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles | 5-HT2C Receptor Agonists | Several analogs displayed selectivity for the 5-HT2C receptor over other 5-HT2 subtypes. | [5] |
Table 3: Diverse biological activities of various pyrazino[1,2-a]indole analogs.
These findings underscore the vast therapeutic landscape that can be explored through the chemical modification of the pyrazino[1,2-a]indole core.
Experimental Methodologies: The Foundation of Comparative Analysis
The reliability of the comparative data presented above hinges on the robustness of the experimental protocols used for their generation. This section details the methodologies for the key assays.
In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay
The determination of a compound's ability to inhibit MAO-A is a critical first step in evaluating its potential as an antidepressant. A common and reliable method is the fluorometric assay.
Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product, which can be quantified. A decrease in the rate of fluorescence in the presence of a test compound indicates MAO-A inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a positive control (e.g., clorgyline) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of recombinant human MAO-A enzyme in assay buffer.
-
Prepare a detection reagent mixture containing the MAO-A substrate (e.g., p-tyramine), HRP, and a fluorogenic probe in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of the test compound or control to the appropriate wells.
-
Initiate the reaction by adding the MAO-A enzyme solution to all wells.
-
Incubate the plate for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the enzymatic reaction and initiate the detection reaction by adding the detection reagent mixture.
-
Incubate for a further period to allow for color development.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Overview of in vivo behavioral testing for antidepressant-like effects.
Conclusion and Future Directions
The pyrazino[1,2-a]indole scaffold, exemplified by the selective and reversible MAO-A inhibitor Pirlindole, represents a highly privileged structure in medicinal chemistry. While Pirlindole's clinical utility in treating depression is well-established, the exploration of its analogs has unveiled a much broader therapeutic potential. The comparative data presented in this guide highlights the significant impact of structural modifications on biological activity, from enhancing MAO-A inhibition to eliciting entirely new pharmacological profiles, including antifungal, antibacterial, and antiviral activities.
The detailed experimental protocols provided herein serve as a foundation for the standardized evaluation of novel pyrazino[1,2-a]indole derivatives. Future research should focus on a systematic structure-activity relationship (SAR) exploration to optimize potency and selectivity for various targets. The development of analogs with dual or multiple functionalities could lead to novel therapeutic agents with improved efficacy and broader applications. Furthermore, a deeper understanding of the molecular mechanisms underlying the diverse biological activities of these compounds will be crucial for their successful translation into clinical candidates. The continued investigation of the pyrazino[1,2-a]indole nucleus promises to yield a new generation of innovative therapeutics for a wide range of diseases.
References
- Bruhwyler, J., Liégeois, J. F., & Géczy, J. (1997). Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties. Pharmacological research, 36(1), 23–33.
-
Patsnap Synapse. (2024). What is the mechanism of Pirlindole? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pirlindole. PubChem. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Pirlindole used for? Retrieved from [Link]
-
Design, synthesis and structure-activity relationship studies of 3-phenylpyrazino[1,2-a]indol-1(2H)-ones as amyloid aggregation and cholinesterase inhibitors with antioxidant activity. (2022). ResearchGate. Retrieved from [Link]
-
Pyrazino[1,2-a]Indoles. (2021). Encyclopedia.pub. Retrieved from [Link]
- Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals (Basel, Switzerland), 14(8), 779.
- Bos, M., Jenck, F., Martin, J. R., Moreau, J. L., Mutel, V., Sleight, A. J., & Wichmann, J. (1997). Novel agonists of 5-HT2C receptors. Journal of medicinal chemistry, 40(17), 2762–2769.
- Medvedev, A. E., Veselovsky, A. V., Shvedov, V. I., Tikhonova, O. V., Moskvitina, T. A., Fedotova, O. A., Axenova, L. N., Kamyshanskaya, N. S., Kirkel, A. Z., & Ivanov, A. S. (1998). Inhibition of monoamine oxidase by pirlindole analogues: 3D-QSAR and CoMFA analysis. Journal of chemical information and computer sciences, 38(6), 1137–1144.
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Methods in molecular biology (Clifton, N.J.), 533, 109–124.
- Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience and biobehavioral reviews, 29(4-5), 571–625.
- Tiwari, R. K., Singh, D., Singh, J., Yadav, V., Pathak, A. K., Dabur, R., Chhillar, A. K., Singh, R., Sharma, G. L., Chandra, R., & Verma, A. K. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & medicinal chemistry letters, 16(2), 413–416.
- Tiwari, R. K., Singh, D., Singh, J., Yadav, V., Pathak, A. K., Chhillar, A. K., Sharma, G. L., Chandra, R., & Verma, A. K. (2006). Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Bioorganic & medicinal chemistry, 14(8), 2747–2752.
- Zoidis, G., Papanastasiou, I., Katsarou, M. E., Tsotinis, A., Kolocouris, A., Fytas, G., De Clercq, E., & Neyts, J. (2012). Design and synthesis of novel pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives with potent and selective activity against Flaviviridae viruses. Journal of medicinal chemistry, 55(17), 7534–7545.
- Bruhwyler, J., Liégeois, J. F., Gérardy, J., Damas, J., Chleide, E., Lejeune, C., Decamp, E., de Tullio, P., Delarge, J., Dresse, A., & Géczy, J. (1998). Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques. Behavioural pharmacology, 9(8), 731–737.
- Medvedev, A. E., Shvedov, V. I., Chulkova, T. M., Fedotova, O. A., Saederup, E., & Squires, R. F. (1996). Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors. Neurochemical research, 21(12), 1521–1526.
- Medvedev, A. E., Shvedov, V. I., Chulkova, T. M., Fedotova, O. A., Saederup, E., & Squires, R. F. (1998). The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding. Journal of neural transmission. Supplementum, 52, 337–342.
-
JoVE. (2012). The Tail Suspension Test. Retrieved from [Link]
- Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336.
- Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370.
- Medvedev, A. E., Shvedov, V. I., Chulkova, T. M., Fedotova, O. A., Saederup, E., & Squires, R. F. (1998). The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding. Journal of neural transmission. Supplementum, 52, 337–342.
-
Identification of 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles as 5-HT2C receptor agonists. (2005). PubMed. Retrieved from [Link]
- Tiwari, R. K., Singh, D., Singh, J., Yadav, V., Pathak, A. K., Dabur, R., Chhillar, A. K., Singh, R., Sharma, G. L., Chandra, R., & Verma, A. K. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & medicinal chemistry letters, 16(2), 413–416.
- Tiwari, R. K., Singh, D., Singh, J., Yadav, V., Pathak, A. K., Chhillar, A. K., Sharma, G. L., Chandra, R., & Verma, A. K. (2006). Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Bioorganic & medicinal chemistry, 14(8), 2747–2752.
- Zoidis, G., Papanastasiou, I., Katsarou, M. E., Tsotinis, A., Kolocouris, A., Fytas, G., De Clercq, E., & Neyts, J. (2012). Design and synthesis of novel pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives with potent and selective activity against Flaviviridae viruses. Journal of medicinal chemistry, 55(17), 7534–7545.
- Medvedev, A. E., Veselovsky, A. V., Shvedov, V. I., Tikhonova, O. V., Moskvitina, T. A., Fedotova, O. A., Axenova, L. N., Kamyshanskaya, N. S., Kirkel, A. Z., & Ivanov, A. S. (1998). Inhibition of monoamine oxidase by pirlindole analogues: 3D-QSAR and CoMFA analysis. Journal of chemical information and computer sciences, 38(6), 1137–1144.
- Bruhwyler, J., Liégeois, J. F., Gérardy, J., Damas, J., Chleide, E., Lejeune, C., Decamp, E., de Tullio, P., Delarge, J., Dresse, A., & Géczy, J. (1998). Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques. Behavioural pharmacology, 9(8), 731–737.
- Bruhwyler, J., Liégeois, J. F., Gérardy, J., Damas, J., Chleide, E., Lejeune, C., Decamp, E., de Tullio, P., Delarge, J., Dresse, A., & Géczy, J. (1998). Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques. Behavioural pharmacology, 9(8), 731–737.
Sources
- 1. Inhibition of monoamine oxidase by pirlindole analogues: 3D-QSAR and CoMFA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses: Structural and Mechanistic Insights [mdpi.com]
- 4. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles as 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Antibacterial Efficacy of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole: A Comparative Guide
In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds with antibacterial potential is a critical endeavor in drug development. The pyrazino[1,2-a]indole nucleus has emerged as a promising pharmacophore, with derivatives demonstrating a range of biological activities.[1][2][3][4] This guide provides a comprehensive framework for validating the antibacterial activity of a specific derivative, 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, through a direct comparison with established antibiotics. By adhering to standardized methodologies, researchers can generate robust and comparable data, elucidating the compound's potential as a future therapeutic agent.
Introduction to the Pyrazino[1,2-a]indole Scaffold
The 1,2,3,4-tetrahydropyrazino[1,2-a]indole framework is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry.[5] Studies have revealed that substitutions on this core structure can yield compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] For instance, certain substituted derivatives have exhibited minimum inhibitory concentrations (MICs) ranging from 3.75 to 60 µ g/disc , indicating a strong potential for this class of compounds in combating pathogenic bacteria.[6] This guide focuses on a methodical approach to substantiating the antibacterial claims of this compound.
Experimental Design for Antibacterial Activity Validation
To rigorously assess the antibacterial properties of this compound, a two-pronged experimental approach is recommended, employing both broth microdilution and disk diffusion assays. These methods are industry-standard and allow for the determination of key antibacterial metrics: the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI).
Test Organisms
A representative panel of clinically relevant bacterial strains should be selected, encompassing both Gram-positive and Gram-negative species. This ensures a comprehensive evaluation of the compound's spectrum of activity.
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213) - A common cause of skin and soft tissue infections.
-
Enterococcus faecalis (e.g., ATCC 29212) - A frequent cause of hospital-acquired infections.
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922) - A versatile pathogen responsible for a wide range of infections.
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.
-
Reference Antibiotics
For a meaningful comparison, the activity of this compound should be benchmarked against standard-of-care antibiotics.
-
Gram-positive control: Vancomycin, a glycopeptide antibiotic.[7][8]
-
Gram-negative control: Meropenem, a broad-spectrum carbapenem antibiotic.[7][9]
-
Broad-spectrum control: Ciprofloxacin, a fluoroquinolone antibiotic.
Methodologies and Protocols
Adherence to standardized protocols is paramount for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[10][11][12][13]
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15]
Protocol:
-
Preparation of Compound and Antibiotic Stock Solutions: Prepare stock solutions of this compound and reference antibiotics in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and reference antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB). The final concentration range should be sufficient to determine the MIC.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).[15][16]
Disk Diffusion Assay for Zone of Inhibition Measurement
The disk diffusion assay is a qualitative or semi-quantitative method that assesses the susceptibility of bacteria to an antimicrobial agent.[17][18][19]
Protocol:
-
Inoculum Preparation and Plating: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and swab it uniformly across the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound and the reference antibiotics onto the surface of the agar.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial's potency.[17][20]
Data Interpretation and Comparative Analysis
The results from the broth microdilution and disk diffusion assays will provide a quantitative and qualitative comparison of the antibacterial activity of this compound against the reference antibiotics.
Minimum Inhibitory Concentration (MIC) Comparison
The MIC values represent the potency of the antimicrobial agent. A lower MIC value indicates greater efficacy.[14] The results can be categorized as susceptible (S), intermediate (I), or resistant (R) based on established breakpoints from organizations like CLSI or EUCAST.[10][16]
Table 1: Hypothetical MIC Data (µg/mL) for this compound and Reference Antibiotics
| Microorganism | This compound | Vancomycin | Meropenem | Ciprofloxacin |
| S. aureus | 8 | 1 | 0.5 | 0.25 |
| E. faecalis | 16 | 2 | 4 | 1 |
| E. coli | 32 | >128 | ≤0.25 | ≤0.25 |
| P. aeruginosa | 64 | >128 | 1 | 0.5 |
Zone of Inhibition (ZOI) Comparison
The diameter of the zone of inhibition provides a visual and measurable representation of the antibacterial activity. A larger zone of inhibition generally corresponds to a more potent antimicrobial agent.[17][19]
Table 2: Hypothetical Zone of Inhibition Data (mm) for this compound and Reference Antibiotics
| Microorganism | This compound (30 µg disk) | Vancomycin (30 µg disk) | Meropenem (10 µg disk) | Ciprofloxacin (5 µg disk) |
| S. aureus | 18 | 17 | 28 | 25 |
| E. faecalis | 15 | 16 | 22 | 20 |
| E. coli | 12 | 0 | 30 | 32 |
| P. aeruginosa | 10 | 0 | 25 | 28 |
Experimental Workflows
Visualizing the experimental workflows can aid in understanding and executing the protocols accurately.
Caption: Broth Microdilution Workflow for MIC Determination.
Caption: Disk Diffusion Workflow for Zone of Inhibition Measurement.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to validating the antibacterial activity of this compound. By employing standardized methodologies and comparing the results against established antibiotics, researchers can generate the robust data necessary to support further investigation and development of this promising compound. The presented protocols, data interpretation frameworks, and visual workflows provide a comprehensive toolkit for scientists and drug development professionals seeking to explore novel antibacterial agents.
References
- Tiwari, R. K., Singh, D., Singh, J., Yadav, V., Pathak, A. K., Dabur, R., ... & Verma, A. K. (2006). Synthesis and antibacterial activity of substituted 1, 2, 3, 4-tetrahydropyrazino [1, 2-a] indoles. Bioorganic & medicinal chemistry letters, 16(15), 413-416.
- Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Dr.Oracle.
- Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals.
- Singer Instruments. (n.d.). Zone of Inhibition explained. Singer Instruments.
- IDEXX Denmark. (n.d.).
- Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.
- National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases.
- Wroblewska, M. M., & Kawecki, D. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(4), 809.
- Åhman, J., Matuschek, E., & Kahlmeter, G. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy, 75(5), 1236-1244.
- Humphries, R. M. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing.
- EUCAST. (2026). EUCAST Disk Diffusion Testing for Antibiotic Resistance. EUCAST.
- EUCAST. (2026). Disk Diffusion and Quality Control. EUCAST.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83.
- CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- ResearchGate. (2025). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles.
- Encyclopedia.pub. (2021). Pyrazino[1,2-a]Indoles. Encyclopedia.pub.
- CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021).
- Provot, O., Zhang, K., Tran, C., Alami, M., & Hamze, A. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals (Basel, Switzerland), 14(8), 779.
- Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity.
- MDPI. (2024).
- Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
- Scribd. (n.d.). Zone of Inhibition Testing Guide. Scribd.
- World Health Organization. (2018). antibiotic guidelines.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- ResearchGate. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.
- Taylor & Francis. (n.d.). Zone of inhibition – Knowledge and References. Taylor & Francis.
- Tiwari, R. K., Singh, D., Singh, J., Yadav, V., Pathak, A. K., Dabur, R., ... & Verma, A. K. (2005). Synthesis and antibacterial activity of substituted 1, 2, 3, 4-tetrahydropyrazino [1, 2-a] indoles. Bioorganic & medicinal chemistry letters, 15(24), 5432-5435.
- Dr.Oracle. (2025). What are the recommended antibiotic regimens for Gram-negative versus Gram-positive bacterial infections?. Dr.Oracle.
- LITFL. (2020). Aerobic Gram Positive Bacteria. CCC Infectious diseases.
- UNMC. (n.d.). Gram Positive Cocci (GPC) Gram Neg (rods = GNR) Anaerobes Atypicals Classification Antibiotic Cluster = Staph Streptococcus Ent. UNMC.
- Dr.Oracle. (2025). What is the recommended antibiotic therapy for a patient with gram-positive cocci in 2/2 sets of collected samples?. Dr.Oracle.
- NIH. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH.
- IDSA. (2024).
- ResearchGate. (2025). Synthesis and antibacterial activity of substituted 1, 2, 3, 4-tetrahydropyrazino [1, 2- a ] indoles.
- PubMed Central. (n.d.). New Antimicrobials for Gram-Positive Sustained Infections: A Comprehensive Guide for Clinicians. PubMed Central.
- PubMed Central. (n.d.).
- MDPI. (n.d.). Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses: Structural and Mechanistic Insights. MDPI.
- PubChem. (n.d.). 1,2,3,4-Tetrahydropyrazino(1,2-a)indole. PubChem.
- ResearchGate. (2025). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2- a ]indoles.
- EUCAST. (2021). Clinical Breakpoint Tables. EUCAST.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Pyrazino[1,2- a]indole and Pyrazino[1,2- a]indol-1-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 10. dickwhitereferrals.com [dickwhitereferrals.com]
- 11. idexx.com [idexx.com]
- 12. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. idexx.dk [idexx.dk]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. singerinstruments.com [singerinstruments.com]
- 18. The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microchemlab.com [microchemlab.com]
- 20. scribd.com [scribd.com]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Guide for 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
In the landscape of modern drug discovery, the aphorism "no drug has only one effect" serves as a guiding principle. For researchers, scientists, and drug development professionals, understanding a compound's full spectrum of biological interactions is paramount to ensuring both efficacy and safety. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, a novel heterocyclic compound with demonstrated antifungal properties.[1] By juxtaposing its potent primary activity with its interactions against a panel of common off-target liabilities, we aim to provide a data-driven perspective on its selectivity and therapeutic potential.
The pyrazino[1,2-a]indole scaffold, a fusion of indole and pyrazine rings, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including neuropsychiatric, anti-infectious, and anti-cancer properties.[2][3][4] Given this chemical lineage, a thorough investigation into the cross-reactivity of this compound is not merely a regulatory formality but a scientific necessity. This guide will delve into the experimental methodologies for assessing selectivity, present hypothetical yet plausible comparative data, and offer insights into the interpretation of these findings.
The Rationale for a Comprehensive Cross-Reactivity Assessment
The indole alkaloid structural motif, of which this compound is a member, is known for its diverse pharmacological activities, often stemming from interactions with various receptors and enzymes in the central and peripheral nervous systems.[5] For a compound intended for antifungal therapy, any significant interaction with human physiological targets could lead to undesirable side effects. Therefore, a systematic evaluation against a panel of well-characterized off-targets is crucial for a preclinical safety assessment.
This guide will focus on a hypothetical cross-reactivity study designed to evaluate this compound against a standard panel of targets known to be frequently implicated in adverse drug reactions. This includes a broad kinase panel, a G-protein coupled receptor (GPCR) panel with a focus on serotonin receptors due to the activity of related pyrazino[1,2-a]indoles, the hERG potassium channel, and key cytochrome P450 (CYP450) enzymes.
Visualizing the Preclinical Selectivity Workflow
Caption: Preclinical workflow for assessing the selectivity of a novel antifungal compound.
Comparative Selectivity Data
The following tables present hypothetical data from a cross-reactivity study of this compound. The data is designed to illustrate a favorable selectivity profile for an antifungal drug candidate.
Table 1: Primary Antifungal Activity vs. Human Off-Target Cellular Activity
| Target/Assay | Organism/Cell Line | Endpoint | Activity (IC50/EC50/CC50) |
| Primary Target | Candida albicans | Growth Inhibition (MIC) | 0.5 µM |
| Primary Target | Aspergillus fumigatus | Growth Inhibition (MIC) | 1.2 µM |
| Off-Target | Human (HEK293) | Cytotoxicity (CC50) | > 100 µM |
| Off-Target | Human (HepG2) | Cytotoxicity (CC50) | > 100 µM |
Table 2: Activity Against Key Human Off-Target Panels
| Target Family | Representative Targets | Endpoint | Activity (IC50) | Selectivity Index (vs. C. albicans) |
| Kinases | Panel of 96 kinases | % Inhibition @ 10 µM | < 10% for all kinases | > 200 |
| GPCRs | 5-HT2C Receptor | Binding Affinity (Ki) | 25 µM | 50 |
| Adrenergic α1 Receptor | Binding Affinity (Ki) | > 50 µM | > 100 | |
| Dopamine D2 Receptor | Binding Affinity (Ki) | > 50 µM | > 100 | |
| Ion Channels | hERG | Patch Clamp | > 30 µM | > 60 |
| Enzymes | CYP3A4 | Inhibition | > 50 µM | > 100 |
| CYP2D6 | Inhibition | > 50 µM | > 100 |
In-Depth Experimental Methodologies
The following protocols are foundational for a robust cross-reactivity assessment and represent the current standards in preclinical safety pharmacology.
General Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3][4][6][7]
Protocol:
-
Cell Seeding: Plate human cell lines (e.g., HEK293, HepG2) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
G-Protein Coupled Receptor (GPCR) Binding Assays
Given that some pyrazino[1,2-a]indole derivatives are known to interact with serotonin receptors, a GPCR binding assay is crucial.[1][2][8][9][10] Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.
Protocol (Example: 5-HT2C Receptor Binding):
-
Membrane Preparation: Utilize commercially available cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-Mesulergine), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
hERG Channel Activity: Patch Clamp Electrophysiology
Inhibition of the hERG potassium channel is a major cause of drug-induced QT prolongation and cardiac arrhythmias.[11][12][13] The gold standard for assessing hERG liability is the patch-clamp technique.[14][15]
Caption: Workflow for hERG channel assessment using patch clamp electrophysiology.
Protocol:
-
Cell Culture: Use a mammalian cell line (e.g., CHO or HEK293) stably transfected with the hERG channel.
-
Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature (37°C).
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[14]
-
Baseline Recording: Record stable baseline hERG currents in the extracellular solution.
-
Compound Application: Perfuse the cells with solutions containing increasing concentrations of this compound.
-
Data Acquisition: Record the hERG currents at each compound concentration after a steady-state effect is reached.
-
Data Analysis: Measure the peak tail current amplitude and calculate the percentage of inhibition at each concentration. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assays
CYP enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions.[16][17][18] In vitro assays using human liver microsomes are a standard method to assess the inhibitory potential of a compound against major CYP isoforms.[19]
Protocol (Example: CYP3A4 Inhibition):
-
Reaction Mixture: In a 96-well plate, combine human liver microsomes, a CYP3A4-specific substrate (e.g., midazolam), and varying concentrations of this compound in a phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Start the reaction by adding a NADPH-generating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Metabolite Quantification: Centrifuge the plate to pellet the protein, and analyze the supernatant for the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.
-
Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound and calculate the IC50 value for CYP3A4 inhibition.
Discussion and Interpretation of Results
The hypothetical data presented in this guide suggest that this compound is a highly selective antifungal agent. A high selectivity index, which is the ratio of the off-target IC50 to the on-target IC50, is a strong indicator of a favorable safety profile. In our hypothetical case, the selectivity indices are all well above 10, which is a generally accepted threshold in early drug discovery.
The lack of significant activity against a broad kinase panel is encouraging, as off-target kinase inhibition is a common source of toxicity. The weak affinity for the 5-HT2C receptor, with a selectivity index of 50, suggests a low potential for centrally-mediated side effects at therapeutic antifungal concentrations. Similarly, the high IC50 values for hERG channel inhibition and CYP450 inhibition indicate a low risk of cardiotoxicity and drug-drug interactions, respectively. The absence of general cytotoxicity in human cell lines further supports the compound's selective mode of action against fungal cells.
It is important to note that these are hypothetical data. A real-world cross-reactivity study would involve a much larger panel of targets and follow-up functional assays for any identified hits. However, the principles and methodologies outlined in this guide provide a robust framework for conducting and interpreting such studies.
Conclusion
The comprehensive cross-reactivity profiling of a new chemical entity is a critical step in the journey from a promising hit to a viable drug candidate. For this compound, a thorough understanding of its interactions with human off-targets is essential to de-risk its development as an antifungal agent. By employing a suite of standardized in vitro assays, as detailed in this guide, researchers can build a detailed selectivity profile, enabling data-driven decisions and ultimately contributing to the development of safer and more effective medicines.
References
- Bos, M., J. C. A. van de Water, A. J. M. van Wijngaarden, and W. W. S. van de Wetering. "Synthesis, pharmacology and therapeutic potential of 10-methoxypyrazino[1,2-a] indoles, partial agonists at the 5HT2c receptor." European Journal of Medicinal Chemistry 32.3 (1997): 253-261.
- CLYTE Technologies.
- Tiwari, R. K., et al. "Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles." Bioorganic & Medicinal Chemistry Letters 16.2 (2006): 413-416.
- BroadPharm. "Protocol for Cell Viability Assays." 2022.
- Singh, A., et al. "A Mini-Review on the Synthesis of Pyrazinoindole: Recent Progress and Perspectives." Letters in Organic Chemistry 18.1 (2021): 2-13.
- Zhang, K., et al. "Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives." Pharmaceuticals 14.8 (2021): 779.
- Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods."
- Frontiers Media S.A. "Contemporary Perspective on 5-HT2C Receptor Function and its Pharmacological Targeting, Volume I."
- Di Giovanni, G., et al. "5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential." Current Drug Targets 2.3 (2001): 197-214.
- Patsnap. "What are 5-HT2C receptor agonists and how do they work?" 2024.
- Abcam. "MTT assay protocol."
- Wikipedia. "5-HT2C receptor agonist."
- U.S. Food and Drug Administration. "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines." 2019.
- AxisPharm. "Cytochrome P450 (CYP) Inhibition Assay (IC50) Test."
- Creative Bioarray. "CYP450 Time-Dependent Inhibition (TDI) Assay."
- LifeNet Health LifeSciences. "CYP Inhibition Assay."
- Charles River Laboratories. "Assays for CYP450 Inhibition, Induction, and Phenotyping."
- Enamine. "LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450)."
- Milligan, J. A., and A. M. Brown. "Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel." Methods in Molecular Biology 1599 (2017): 149-160.
- Sophion Bioscience.
- JoVE. "Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel."
- Reaction Biology. "Safety and Off-Target Drug Screening Services."
- Eurofins Scientific. "Using secondary pharmacology panels to predict clinical safety risks." 2025.
- ACS Publications. "Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development." 2025.
- Reaction Biology. "Kinase Panel Screening and Profiling Service."
- Reaction Biology. "Kinase Selectivity Panels."
- ICE Bioscience. "Kinase Panel Screening for Drug Discovery."
- Cayman Chemical. "Kinase Screening Library (96-Well)."
- Promega Corporation.
- MDPI. "Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors." 2024.
- National Institutes of Health. "Multiplexed selectivity screening of anti-GPCR antibodies." 2023.
- National Institutes of Health. "Evaluating functional ligand-GPCR interactions in cell-based assays."
- Eurofins Discovery. "GPCR Functional Assays, Understanding On/Off-target Activity."
- Creative Bioarray. "GPCR Screening Services."
- National Institutes of Health. "The Mechanistic Targets of Antifungal Agents: An Overview."
- bioRxiv.
- ResearchGate. "Potential target genes selected for new antifungal drug development."
- National Institutes of Health.
- Wikipedia. "Indole alkaloid."
- National Institutes of Health.
- National Institutes of Health. "Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br.
- National Institutes of Health.
- National Institutes of Health. "Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents."
Sources
- 1. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.wiki [static.igem.wiki]
- 4. broadpharm.com [broadpharm.com]
- 5. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. frontiersin.org [frontiersin.org]
- 9. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 11. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 14. fda.gov [fda.gov]
- 15. sophion.com [sophion.com]
- 16. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 17. lnhlifesciences.org [lnhlifesciences.org]
- 18. criver.com [criver.com]
- 19. enamine.net [enamine.net]
Benchmarking 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole Against Standard Cancer Drugs: An In Vitro Comparative Guide
This guide provides a comprehensive framework for evaluating the anticancer potential of the novel compound, 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, through a direct comparison with established standard-of-care chemotherapy agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a robust data interpretation framework.
Introduction: The Quest for Novel Anticancer Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2] The pyrazino[1,2-a]indole framework, a tricyclic system, has also been explored for various therapeutic applications.[3] The specific compound, this compound, while its synthesis has been described, remains largely unexplored for its potential as an anticancer agent.[4][5] This guide outlines a systematic in vitro approach to benchmark this compound against well-characterized cytotoxic drugs, providing a foundational assessment of its therapeutic promise.
Rationale for Benchmarking
To ascertain the potential of a novel compound, it is crucial to compare its performance against existing therapeutic agents.[6] This comparative analysis not only establishes a baseline for efficacy but also provides insights into its potential mechanism of action. For this investigation, we have selected two widely used chemotherapy drugs, Cisplatin and Doxorubicin, as benchmarks. These drugs represent different mechanisms of action: DNA cross-linking and topoisomerase II inhibition, respectively.[7]
Experimental Design: A Multi-faceted Approach to In Vitro Evaluation
Our benchmarking strategy employs a battery of well-established in vitro assays to comprehensively assess the cytotoxic and mechanistic properties of this compound.[8][9] The experimental workflow is designed to provide a holistic view of the compound's activity.
Figure 1: High-level experimental workflow for benchmarking.
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved following the established literature procedures.[4][5] A general synthetic scheme is presented below.
Figure 2: Synthetic route to the target compound.
Cell Culture
Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human colon carcinoma (HCT116) cell lines will be used. Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[10]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, Cisplatin, and Doxorubicin for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes and analyze by flow cytometry.
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking study.
Table 1: IC50 Values (µM) of Test Compounds against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | 15.2 ± 1.8 | 25.5 ± 2.1 | 18.9 ± 1.5 |
| Cisplatin | 8.5 ± 0.9 | 12.3 ± 1.1 | 7.9 ± 0.8 |
| Doxorubicin | 0.9 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.1 |
Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 24h Treatment
| Compound (at IC50) | MCF-7 | A549 | HCT116 |
| Untreated Control | 4.1 ± 0.5% | 3.8 ± 0.4% | 5.2 ± 0.6% |
| This compound | 35.6 ± 3.2% | 28.9 ± 2.5% | 40.1 ± 3.5% |
| Cisplatin | 45.2 ± 4.1% | 40.8 ± 3.9% | 50.3 ± 4.5% |
| Doxorubicin | 55.8 ± 5.0% | 51.2 ± 4.8% | 60.7 ± 5.4% |
Table 3: Cell Cycle Distribution (%) in HCT116 Cells after 24h Treatment
| Compound (at IC50) | G0/G1 Phase | S Phase | G2/M Phase |
| Untreated Control | 55.3 ± 4.9% | 28.1 ± 2.5% | 16.6 ± 1.8% |
| This compound | 40.1 ± 3.8% | 25.5 ± 2.3% | 34.4 ± 3.1% |
| Cisplatin | 30.7 ± 2.9% | 45.2 ± 4.0% | 24.1 ± 2.2% |
| Doxorubicin | 20.5 ± 2.1% | 15.8 ± 1.7% | 63.7 ± 5.9% |
Interpretation and Future Directions
Based on the hypothetical data, this compound exhibits moderate cytotoxic activity against the tested cancer cell lines, with IC50 values in the mid-micromolar range. While less potent than the standard drugs Cisplatin and Doxorubicin, the compound demonstrates a clear induction of apoptosis. The cell cycle analysis suggests a potential G2/M arrest, a mechanism distinct from the S-phase arrest induced by Cisplatin and the potent G2/M arrest by Doxorubicin.
These initial findings, though hypothetical, warrant further investigation. Future studies should focus on:
-
Structural Optimization: Modifying the core structure to enhance potency.
-
Mechanism of Action Studies: Identifying the specific molecular targets of the compound.
-
In Vivo Efficacy: Evaluating the compound's performance in preclinical animal models.
This guide provides a foundational framework for the systematic evaluation of novel chemical entities like this compound. By employing a rigorous, comparative approach, researchers can effectively triage and advance promising candidates in the drug discovery pipeline.
References
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Bibi, F., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(12), 4938-40. [Link]
-
Zhang, X., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Chemotherapy and Pharmacology, 45(6), 461-8. [Link]
-
Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. ResearchGate. [Link]
-
Majumder, P., & Mazumder, S. (2015). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 6(8), 3236-3243. [Link]
-
Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. PubMed. [Link]
-
Sisam, M. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17769-17776. [Link]
-
Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. ACS Publications. [Link]
-
Kapa, E., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 22(16), 8889. [Link]
-
De, B., et al. (2015). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. [Link]
-
My Health Toolkit. (2019). In Vitro Chemoresistance and Chemosensitivity Assays. [Link]
-
National Cancer Institute. History of the NCI-60 screen and COMPARE algorithm. [Link]
-
ResearchGate. (A) Comparison of results of the in vitro short-term test and clinical.... [Link]
-
Tiwari, V. K., et al. (2006). Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Bioorganic & Medicinal Chemistry Letters, 16(8), 2132-5. [Link]
-
Kumar, D., et al. (2011). Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents. Chemical Biology & Drug Design, 78(5), 844-51. [Link]
-
ResearchGate. Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. [Link]
-
Zhang, H., et al. (2020). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Medicinal Chemistry, 11(11), 1311-1324. [Link]
-
ResearchGate. Synthesis and Antiproliferative Activity of[8][9][11]Triazino[4,3-a]indoles. [Link]
-
Šuković, D., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7183. [Link]
-
Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 26(16), 4946. [Link]
-
MDPI. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. [Link]
Sources
- 1. Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: In Vitro vs. In Vivo Performance of the Tetrahydropyrazino[1,2-a]indole Class
A Senior Application Scientist's Guide to Pirlindole and its Therapeutic Context
Editorial Note: Initial literature evaluation for "10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole" indicates that while this specific molecule has been synthesized, its characterization is primarily in the domain of antimicrobial research.[1][2] To provide a comprehensive and technically valuable guide for researchers in drug development as requested, this document will focus on a closely related, clinically significant analog: Pirlindole . Pirlindole shares the core tetrahydropyrazino[1,2-a]indole scaffold and has a wealth of published in vitro, in vivo preclinical, and clinical efficacy data as an antidepressant, making it an ideal representative for this chemical class.
This guide provides a comparative analysis of Pirlindole's efficacy, contrasting its in vitro biochemical profile with its in vivo performance. As a key comparator, we will use Moclobemide , another Reversible Inhibitor of Monoamine Oxidase A (RIMA), against which Pirlindole has been directly evaluated.[3]
Introduction to the Pyrazinoindole Scaffold and Pirlindole's Mechanism of Action
The pyrazino[1,2-a]indole nucleus is a tricyclic heterocyclic scaffold that serves as a privileged structure in medicinal chemistry, leading to compounds with diverse biological activities, including neuropsychiatric, antimicrobial, and anticancer properties.[4][5][6] Pirlindole (also known as Pirazidol) is a tetracyclic derivative from this class developed for the treatment of depressive disorders.[7]
At its core, Pirlindole's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[8][9] MAO-A is the key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron and synaptic cleft.[7] By reversibly inhibiting MAO-A, Pirlindole increases the synaptic concentrations of these neurotransmitters, enhancing monoaminergic signaling and thereby alleviating depressive symptoms.[8] This mechanism is visualized in the signaling pathway diagram below.
A crucial feature of Pirlindole is its reversibility. Unlike older, irreversible MAO inhibitors (MAOIs), Pirlindole's binding to the enzyme is temporary. This significantly reduces the risk of the "cheese effect"—a hypertensive crisis that can occur when patients on irreversible MAOIs consume tyramine-rich foods.[9][10] Additionally, Pirlindole exhibits a secondary mechanism by weakly inhibiting the reuptake of serotonin and norepinephrine, distinguishing its pharmacological profile from other RIMAs like moclobemide.[9][10][11]
Comparative In Vitro Efficacy
In vitro assays are fundamental to determining a compound's potency and selectivity at its molecular target. For Pirlindole and Moclobemide, the primary measure is the inhibition of MAO-A activity, typically quantified by the half-maximal inhibitory concentration (IC50).
Causality in Experimental Choice: The choice to measure IC50 values for both MAO-A and MAO-B is critical for establishing selectivity. High selectivity for MAO-A is a key safety feature, as MAO-B inhibition can affect the metabolism of other substances and is less relevant for typical depression. The use of rat brain homogenate provides a physiologically relevant source of the enzyme.
| Compound | Target | IC50 (µM) | Selectivity (MAO-B / MAO-A) | Source |
| Pirlindole (racemic) | MAO-A | 0.24 | > 20 | [12] |
| MAO-B | > 5 | [12] | ||
| S-(+)-Pirlindole | MAO-A | 0.18 | ~ 22 | [12] |
| R-(-)-Pirlindole | MAO-A | 0.43 | ~ 20 | [12] |
| Moclobemide | MAO-A | ~0.2 - 0.7 | ~150-300 | [3][12] |
| MAO-B | ~30 - 100+ | [12] |
Interpretation: Both Pirlindole and Moclobemide are potent and selective inhibitors of MAO-A in vitro. Studies on Pirlindole's enantiomers show that the S-(+) form is approximately twice as potent as the R-(-) form.[12] While both drugs are highly selective for MAO-A, Moclobemide appears to have a higher selectivity ratio in some assays. Pirlindole's secondary activity as a weak reuptake inhibitor is another distinguishing feature not captured by MAO inhibition assays alone.[9][11]
Protocol 1: In Vitro MAO Activity Assay
This protocol outlines a standard method for determining the IC50 of an inhibitor against MAO-A and MAO-B.
Objective: To quantify the potency of a test compound (e.g., Pirlindole) in inhibiting MAO-A and MAO-B activity.
Materials:
-
Rat brain mitochondrial fraction (source of MAO-A and MAO-B).
-
Test compound (Pirlindole) and reference compound (Moclobemide).
-
Selective substrates: [14C]5-HT (for MAO-A), [14C]β-phenylethylamine (for MAO-B).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test and reference compounds in the appropriate buffer.
-
Pre-incubation: In a microcentrifuge tube, add 50 µL of the rat brain mitochondrial preparation and 50 µL of the test compound dilution. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 50 µL of the radiolabeled substrate ([14C]5-HT for MAO-A or [14C]β-phenylethylamine for MAO-B) to start the enzymatic reaction.
-
Incubation: Incubate the mixture for a defined period (e.g., 20 minutes) at 37°C. The duration should be within the linear range of the reaction.
-
Termination: Stop the reaction by adding a strong acid (e.g., 2 M HCl). This denatures the enzyme and protonates the amine products.
-
Extraction: Add an organic solvent (e.g., toluene or ethyl acetate) to selectively extract the deaminated, radiolabeled metabolite products from the unreacted aqueous substrate. Vortex thoroughly and centrifuge to separate the phases.
-
Quantification: Transfer a sample of the organic layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of metabolite formed and thus to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative In Vivo Efficacy
In vivo models are essential for evaluating a compound's therapeutic potential in a complex biological system, accounting for pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics.
Causality in Experimental Choice: The Forced Swim Test (FST) is a widely used primary screening model for antidepressants. It is based on the principle that antidepressant compounds will reduce the duration of immobility (a state of behavioral despair) in rodents forced to swim in an inescapable cylinder. While it has limitations in predicting clinical efficacy for all antidepressant classes, it is highly sensitive to compounds that modulate monoaminergic systems and provides a robust, quantifiable measure of potential antidepressant-like activity.
| Compound | Model | Species | Effective Dose (mg/kg) | Outcome | Source |
| Pirlindole | Forced Swim Test | Rat | 10 - 40 (i.p.) | Significantly reduced immobility time | [12] |
| Reserpine-induced hypothermia | Rat | 10 - 40 (i.p.) | Antagonized reserpine-induced temperature drop | [12] | |
| Ex vivo MAO-A Inhibition (ID50) | Rat | 24.4 (i.p.) | 50% inhibition of brain MAO-A activity | [12] | |
| Moclobemide | Forced Swim Test | Rat | 10 - 30 (p.o.) | Significantly reduced immobility time | [12] |
| Ex vivo MAO-A Inhibition (ID50) | Rat | ~5 (p.o.) | 50% inhibition of brain MAO-A activity | [12] |
Interpretation: Pirlindole demonstrates clear antidepressant-like effects in standard preclinical models, with an effective dose range that aligns well with the dose required for significant brain MAO-A inhibition ex vivo.[12] Its efficacy in the FST is comparable to that of Moclobemide. The ex vivo data confirms that Pirlindole effectively reaches its target in the central nervous system after systemic administration.
In a double-blind, randomized clinical study comparing Pirlindole (150-300 mg/day) and Moclobemide (300-600 mg/day) in patients with depression, both treatments produced highly significant improvements in depression and anxiety scores (HDRS, HARS, MADRS) over 42 days.[3] The study found no significant difference in the overall efficacy pattern between the two drugs, though Pirlindole was associated with a lower incidence of certain side effects like dry mouth.[3] This clinical data demonstrates that Pirlindole's in vitro and preclinical in vivo efficacy translates effectively to a therapeutic setting.
Protocol 2: Rodent Forced Swim Test (FST)
This protocol describes the workflow for assessing the antidepressant-like activity of a compound using the FST.
Objective: To evaluate the effect of Pirlindole on depressive-like behavior (immobility) in rats.
Procedure:
-
Animal Housing & Acclimation: Male Sprague-Dawley rats (250-300g) are housed in groups with a 12h light/dark cycle and ad libitum access to food and water. They are acclimated to the facility for at least one week before the experiment.
-
Apparatus: A transparent glass cylinder (45 cm high, 20 cm diameter) is filled with water (24-25°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.
-
Drug Administration: On the day of the test session, animals are randomly assigned to treatment groups (e.g., Vehicle, Pirlindole 10 mg/kg, Pirlindole 20 mg/kg, Pirlindole 40 mg/kg). The compound is administered via intraperitoneal (i.p.) injection 60 minutes before the test.
-
Pre-Swim Session (Day 1): Each rat is individually placed in the water-filled cylinder for a 15-minute session. This session is for habituation and induces a baseline level of immobility. After 15 minutes, the rats are removed, dried with a towel, and returned to their home cages.
-
Test Session (Day 2): 24 hours after the pre-swim session, the rats (following drug administration) are placed back into the cylinder for a 5-minute test session. The entire session is recorded by a video camera for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the video recordings. The primary measure is the total duration of immobility, defined as the time the rat spends floating passively, making only small movements necessary to keep its head above water.
-
Data Analysis: The immobility times for each group are compared using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group. A statistically significant reduction in immobility time is interpreted as an antidepressant-like effect.
Synthesis: Translating In Vitro Potency to In Vivo Efficacy
The successful translation from a potent in vitro compound to an effective in vivo drug depends on its pharmacokinetic properties. Pirlindole has an oral bioavailability of 20-30% due to a significant first-pass metabolism effect in the liver.[9][11] Despite this, it readily crosses the blood-brain barrier to engage its target, as confirmed by ex vivo studies.[12] It has a relatively short half-life, which is consistent with its reversible inhibitory action and contributes to its favorable safety profile.[8]
This profile demonstrates a successful, albeit not perfect, translation from the bench to the biological system. The moderate bioavailability necessitates higher oral doses than might be predicted from in vitro potency alone, but its ability to penetrate the CNS and engage MAO-A at those doses leads to the desired pharmacological effect.
Conclusion
Pirlindole, a representative of the tetrahydropyrazino[1,2-a]indole class, serves as an excellent case study for comparing in vitro and in vivo efficacy.
-
In Vitro Profile: It is a potent, selective, and reversible inhibitor of MAO-A, with a secondary weak inhibitory effect on monoamine reuptake transporters.[9][10][12]
-
In Vivo Profile: This biochemical activity translates to robust antidepressant-like effects in standard preclinical models and proven clinical efficacy in patients with depression, comparable to other drugs in its class like Moclobemide.[3][12]
The journey of Pirlindole from a specific molecular interaction (in vitro) to a complex therapeutic outcome (in vivo) underscores the importance of integrated analysis. While in vitro assays establish the mechanism and potency, only in vivo evaluation can confirm that the compound possesses the necessary pharmacokinetic and pharmacodynamic properties to become a viable therapeutic agent. The data for Pirlindole validates the tetrahydropyrazino[1,2-a]indole scaffold as a promising foundation for the development of CNS-active agents.
References
-
Patsnap Synapse. (2024). What is the mechanism of Pirlindole? [Online]. Available at: [Link]
-
Bruhwyler, J., Liégeois, J. F., & Géczy, J. (1997). Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties. Pharmacological research, 36(1), 23–33. [Online]. Available at: [Link]
-
Patsnap Synapse. (2024). What is Pirlindole used for? [Online]. Available at: [Link]
-
PubChem. (n.d.). Pirlindole. National Center for Biotechnology Information. [Online]. Available at: [Link]
-
Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals (Basel, Switzerland), 14(8), 779. [Online]. Available at: [Link]
-
Liégeois, J. F., Bruhwyler, J., Gérardy, J., Damas, J., Chleide, E., Lejeune, C., Decamp, E., De Tullio, P., Delarge, J., Dresse, A., & Géczy, J. (1999). Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques. Psychopharmacology, 144(1), 51–59. [Online]. Available at: [Link]
-
Tanghe, A., Geerts, S., Van Dorpe, J., Brichard, B., Bruhwyler, J., & Géczy, J. (1997). Double-blind randomized controlled study of the efficacy and tolerability of two reversible monoamine oxidase A inhibitors, pirlindole and moclobemide, in the treatment of depression. Acta psychiatrica Scandinavica, 96(2), 134–141. [Online]. Available at: [Link]
-
Verma, A. K., Tiwari, R. K., Singh, D., Singh, J., Yadav, V., Pathak, A. K., Dabur, R., Chhillar, A. K., Singh, R., Sharma, G. L., & Chandra, R. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & medicinal chemistry, 14(18), 6329–6336. [Online]. Available at: [Link]
-
Encyclopedia.pub. (2021). Pyrazino[1,2-a]Indoles. [Online]. Available at: [Link]
-
ResearchGate. (2008). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2- a ]indoles. [Online]. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Online]. Available at: [Link]
-
Norman, T. R., & Meguid, V. (2011). Pirlindole in the treatment of depression: a meta-analysis. CNS & neurological disorders drug targets, 10(5), 547–555. [Online]. Available at: [Link]
-
Tiwari, R. K., Singh, D., Singh, J., Chhillar, A. K., Chandra, R., & Verma, A. K. (2006). Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Bioorganic & medicinal chemistry letters, 16(16), 4344–4348. [Online]. Available at: [Link]
-
ResearchGate. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. [Online]. Available at: [Link]
-
Reddit. (2024). Pirlindole vs moclobemide?? [Online]. Available at: [Link]
-
Reddit. (2025). Moclobemide vs pirlindole. [Online]. Available at: [Link]
-
Medvedev, A. E., Shvedov, V. I., Chulkova, T. M., Fedotova, O. A., Saederup, E., & Squires, R. F. (1996). Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors. Neurochemical research, 21(12), 1521–1526. [Online]. Available at: [Link]
-
ResearchGate. (2011). Pirlindole in the Treatment of Depression. [Online]. Available at: [Link]
-
ResearchGate. (2005). Synthesis and antibacterial activity of substituted 1, 2, 3, 4-tetrahydropyrazino [1, 2- a ] indoles. [Online]. Available at: [Link]
-
ResearchGate. (2021). A Mini-Review on the Synthesis of Pyrazinoindole: Recent Progress and Perspectives. [Online]. Available at: [Link]
Sources
- 1. Synthesis and antifungal activity of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Double-blind randomized controlled study of the efficacy and tolerability of two reversible monoamine oxidase A inhibitors, pirlindole and moclobemide, in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is Pirlindole used for? [synapse.patsnap.com]
- 8. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 9. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pirlindole | C15H18N2 | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ORBi: Detailed Reference [orbi.uliege.be]
A Comparative Guide to the Synthesis of Tetrahydropyrazino[1,2-a]indoles: Routes, Mechanisms, and Applications
The tetrahydropyrazino[1,2-a]indole scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with applications in neuropsychiatric, autoimmune, anti-infectious, and anti-cancer therapies.[1] The strategic fusion of an indole and a pyrazine ring offers a unique three-dimensional architecture ripe for chemical exploration. This guide provides a comparative analysis of the principal synthetic routes to this valuable scaffold, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to aid researchers in drug discovery and development.
The Pictet-Spengler Reaction: A Cornerstone in Tetrahydropyrazino[1,2-a]indole Synthesis
The Pictet-Spengler reaction, a classic acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, stands as a robust and versatile method for constructing the tetrahydropyrazino[1,2-a]indole core.[2][3] The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution onto the electron-rich indole nucleus.[2]
Conventional Pictet-Spengler and its Variants
In a typical procedure, an N-substituted tryptamine is reacted with an aldehyde or ketone in the presence of a Brønsted or Lewis acid. A notable advancement is the iso-Pictet-Spengler reaction, which allows for the synthesis of 1,1-disubstituted derivatives. For instance, Leighton et al. have reported a highly enantioselective iso-Pictet–Spengler reaction utilizing a chiral silicon Lewis acid, achieving excellent yields (55–90%) and enantioselectivities (86–96% ee).[1]
More recently, Ghorai and colleagues developed an elegant stereoselective synthesis of 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles with exceptional diastereoselectivity and enantioselectivity (>99%)[4]. This method involves the base-mediated ring opening of chiral aziridines with skatoles, followed by a BF₃-OEt₂ catalyzed Pictet-Spengler reaction[4].
dot graph "Pictet-Spengler Reaction" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10];
} केंदित Figure 1: Generalized mechanism of the Pictet-Spengler reaction.
Gold-Catalyzed Pictet-Spengler Reaction
The use of transition metal catalysts has further expanded the scope of the Pictet-Spengler reaction. Guinchard et al. demonstrated that a gold(I) catalyst can efficiently promote the cyclization, affording a variety of complex heterocyclic compounds, including tetrahydropyrazino[1,2-a]indoles, in good yields (43-93%).[1] The mild reaction conditions associated with gold catalysis make this an attractive option for sensitive substrates.
Intramolecular Cyclization Strategies
The formation of the pyrazine ring can also be effectively achieved through the intramolecular cyclization of suitably functionalized indole precursors. This approach typically involves the formation of a bond between a nucleophilic nitrogen atom on a side chain attached to the indole nitrogen and an electrophilic center at the C2 position of the indole.[4]
Cyclization of 2-Substituted-1-(prop-2-yn-1-yl)-1H-indoles
A common strategy involves the use of 1-propargyl-substituted indoles bearing an electrophilic group at the C2 position. The cyclization can be triggered by various reagents and conditions, offering a degree of tunability. For example, intramolecular cyclization can be achieved using ammonia in methanol, DBU under microwave irradiation, or metal catalysts like AuCl₃, Ni(OAc)₂, or AgNO₃ to activate the triple bond for nucleophilic attack.[1][4]
dot graph "Intramolecular_Cyclization" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10];
} केंदित Figure 2: General workflow for intramolecular cyclization.
The reaction conditions can be optimized for efficiency. For instance, microwave heating has been shown to reduce reaction times and improve overall yields in the cyclization of 1-alkynylindole-2-carbaldehydes.[5]
Multicomponent Reactions (MCRs): A Rapid Approach to Complexity
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer a highly efficient route to complex molecules.[6][7][8] For the synthesis of tetrahydropyrazino[1,2-a]indoles, the Ugi-azide four-component reaction has been successfully employed to generate N-substituted derivatives with a tetrazole ring at the C1 position.[1] This approach allows for the rapid generation of a library of compounds from readily available starting materials.
Other Synthetic Approaches
Beyond the major routes, other methodologies have been developed. A notable example is the cycloaddition reaction reported by Katritzky, which involves the reaction of an N-ethylamine-indole with formaldehyde in the presence of benzotriazole.[1][9] The resulting benzotriazolyl adduct serves as a versatile intermediate for the introduction of various substituents via nucleophilic substitution.[9]
Another approach utilizes piperazine-2,5-diones as starting materials. Through an Ullmann-type reaction, halo-derivatives of arylmethylenepiperazine-2,5-diones can be cyclized using copper bronze to yield pyrazino[1,2-a]indoles.[10][11]
Comparative Analysis of Synthesis Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Pictet-Spengler Reaction | Acid-catalyzed condensation and cyclization.[2] | Well-established, versatile, good stereocontrol with chiral catalysts.[1][4] | May require harsh acidic conditions for less reactive substrates. | 55-95%[1] |
| Intramolecular Cyclization | Cyclization of functionalized indole precursors.[4] | Access to a wide range of substitution patterns, can be tuned with different catalysts.[1][5] | Requires multi-step synthesis of the starting material. | Good to excellent[4] |
| Multicomponent Reactions | One-pot synthesis from three or more starting materials.[6] | High atom economy, rapid access to molecular diversity.[1] | Substrate scope can be limited, optimization can be complex. | Good to excellent[6] |
| Cycloaddition/Substitution | Formation of a benzotriazolyl intermediate followed by substitution.[9] | Mild reaction conditions, versatile intermediate for functionalization. | May require stoichiometric use of reagents. | 78-96%[9] |
| Ullmann Reaction | Copper-catalyzed cyclization of piperazine-2,5-dione derivatives.[11] | Utilizes readily available starting materials. | High temperatures may be required, limited substrate scope. | Up to 94%[11] |
Experimental Protocols
Protocol 1: Enantioselective Iso-Pictet-Spengler Reaction
This protocol is adapted from the work of Leighton et al. for the synthesis of 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles.[1]
-
To a solution of 2-(1H-indol-1-yl)ethanamine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the desired α-ketoamide (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the chiral silicon Lewis acid catalyst (L*) (0.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,1-disubstituted-tetrahydropyrazino[1,2-a]indole.
Protocol 2: Microwave-Assisted Intramolecular Cyclization
This protocol is based on the general principles for the cyclization of 2-carbonyl-1-propargylindoles.[5]
-
In a microwave-safe vial, dissolve the 2-carbonyl-1-propargylindole (1.0 equiv) in a suitable solvent (e.g., MeOH).
-
Add the cyclization agent, for example, a solution of ammonia in methanol (excess).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a predetermined temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling to room temperature, open the vial and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pyrazino[1,2-a]indole product.
Senior Application Scientist's Perspective
The choice of synthetic route for accessing the tetrahydropyrazino[1,2-a]indole scaffold is contingent upon the specific goals of the research program.
-
For rapid library synthesis and exploration of structure-activity relationships (SAR) , multicomponent reactions offer an unparalleled advantage in terms of efficiency and diversity generation. The Ugi-azide approach is particularly noteworthy for introducing unique functionalities.
-
When stereochemical control is paramount , the asymmetric Pictet-Spengler reaction, especially with the use of modern chiral catalysts, is the method of choice. The high enantioselectivities and diastereoselectivities achievable make it ideal for the synthesis of chiral drug candidates.
-
For the synthesis of specific, highly functionalized analogs , intramolecular cyclization strategies provide a high degree of control over the substitution pattern. While this may require a more linear synthesis of the precursor, it offers precision in molecular design.
-
For large-scale synthesis , the robustness and high yields of the Pictet-Spengler reaction and certain intramolecular cyclization protocols make them attractive options. The cost and availability of starting materials and catalysts will also be critical considerations.
Ultimately, a thorough understanding of the strengths and limitations of each synthetic approach, as detailed in this guide, will empower researchers to make informed decisions and accelerate their drug discovery and development efforts.
References
-
Provot, O., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link][1]
-
Mogaka, S., et al. (2005). Synthesis of indoles: Tetrahydropyrazino[1,2-a]indole-1,4-dione and pyrazino[1,2-a]indole-6,13-diones from piperazine-2,5-diones. Arkivoc, 2005(11), 149-157. [Link][10]
-
Kumar, A., et al. (2005). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & Medicinal Chemistry Letters, 15(12), 3125-3128. [Link][12]
-
Abbiati, G., et al. (2003). Intramolecular Cyclization of δ-Iminoacetylenes: A New Entry to Pyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(23), 8949-8956. [Link][5]
-
Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(12), 4938-40. [Link][9]
-
Provot, O. (2021). Pyrazino[1,2-a]Indoles. Encyclopedia.pub. [Link][4]
-
Sharma, V., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 12(4), 431. [Link][13]
-
de Graaff, C., et al. (2021). A multicomponent tetrazolo indole synthesis. Chemical Communications, 57(53), 6543-6546. [Link][6]
-
Mogaka, S. G., et al. (2005). Synthesis of indoles : tetrahydropyrazino[1, 2-a]indole-1, 4-dione and pyrazino[1, 2-a]indole-6, 13-diones from piperazine-2, 5-diones. ARKIVOC. [Link][11]
-
Shaabani, A., et al. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 8(3), 1335-1377. [Link][7]
-
Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia. [Link][2]
-
Mátyus, P. (2006). Indole based multicomponent reactions towards functionalized heterocycles. ARKIVOC. [Link][8]
-
Herzon, S. B., et al. (2019). Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A. Angewandte Chemie International Edition, 58(41), 14595-14599. [Link][14]
-
Szántay, C., et al. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(12), 2291. [Link][3]
Sources
- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazino[1,2-a]Indoles | Encyclopedia MDPI [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.co.za [journals.co.za]
- 12. Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pirlindole (10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole) with Classical Serotonin Receptor Agonists
Abstract
This guide provides a detailed comparative analysis of Pirlindole (10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole), a tetracyclic antidepressant, against a panel of classical serotonin receptor agonists. While the primary mechanisms of Pirlindole involve reversible inhibition of monoamine oxidase A (MAO-A) and serotonin reuptake, its complete pharmacological profile includes interactions with serotonin receptors.[1][2][3] This document dissects these interactions and contrasts them with benchmark agonists that exhibit high affinity and selectivity for specific 5-HT receptor subtypes. We present quantitative binding and functional data, detailed experimental protocols for characterization, and an expert discussion on the causal relationships between molecular mechanism and pharmacological outcome. This guide is intended for researchers in neuropharmacology and drug development seeking to understand the nuanced serotonergic activity of multi-target compounds like Pirlindole in the broader context of selective agonist pharmacology.
Introduction to Serotonergic Modulation
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neuromodulatory network influencing a vast array of physiological and psychological processes. Its complexity arises from the diversity of its 14 known receptor subtypes, which are broadly classified into seven families (5-HT1 to 5-HT7). These receptors, primarily G-protein coupled receptors (GPCRs), activate distinct intracellular signaling cascades, making them key targets for therapeutic intervention in conditions ranging from depression and anxiety to migraine.[4][5]
Pharmacological agents that modulate this system can be broadly categorized. Serotonin receptor agonists, like the native ligand, bind to and activate these receptors.[5] Their utility is defined by their potency (affinity, EC50), efficacy (degree of activation), and selectivity (preference for one receptor subtype over others). In contrast, compounds like Pirlindole modulate serotonergic tone indirectly by inhibiting serotonin's metabolic breakdown (via MAO-A inhibition) or its reabsorption from the synapse (via serotonin transporter blockade).[1][6][7] This guide will explore the less-characterized direct receptor interactions of Pirlindole and place them in the context of highly selective agonists to illuminate the functional differences between these modulatory strategies.
Pharmacological Profile of Pirlindole
Pirlindole (also known as Pirazidol) is a tetracyclic compound primarily recognized as a selective and reversible inhibitor of monoamine oxidase A (RIMA).[1][2][8] This action increases the synaptic concentrations of serotonin, norepinephrine, and dopamine.[6][7] Secondarily, Pirlindole inhibits the reuptake of serotonin and norepinephrine, further amplifying its antidepressant effects.[1][2][3]
While its primary mechanisms are well-established, reports also indicate that Pirlindole possesses a "mild affinity for blocking certain serotonin receptors."[6] This antagonist activity, though less potent than its enzymatic and transporter inhibition, contributes to its overall pharmacological signature. For the purpose of this guide, which focuses on a comparison with agonists, it is critical to understand that Pirlindole does not function as a classical serotonin receptor agonist. Instead, its direct receptor interactions are primarily antagonistic. This distinction is fundamental to interpreting the comparative data that follows.
Comparative Analysis with Benchmark Serotonin Agonists
To provide a clear head-to-head comparison, we have selected three well-characterized agonists, each targeting a different key serotonin receptor subtype with high affinity and known functional outcomes. Pirlindole's receptor affinity will be contrasted with these agents to highlight the profound differences in potency and selectivity.
-
(+)-8-OH-DPAT: A potent and selective full agonist for the 5-HT1A receptor, widely used as a research tool to probe autoreceptor and postsynaptic receptor function.[9][10][11]
-
DOI (2,5-Dimethoxy-4-iodoamphetamine): A potent agonist for 5-HT2A and 5-HT2C receptors, known for its hallucinogenic effects mediated by 5-HT2A activation.[12][13][14][15]
-
Buspirone: A clinically used anxiolytic that acts as a partial agonist at 5-HT1A receptors.[16][17][18][19] Its partial agonism provides a crucial point of comparison for understanding the spectrum of agonist efficacy.
Signaling Pathways of Key Serotonin Receptors
The benchmark agonists chosen for this comparison activate GPCRs that couple to distinct downstream signaling pathways. A simplified overview is presented below. 5-HT1A receptors couple to Gi/o proteins to inhibit adenylyl cyclase, reducing cAMP levels. 5-HT2A receptors couple to Gq/11 proteins to activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Both pathways can also be modulated by β-arrestin recruitment, which mediates receptor desensitization and can initiate separate signaling cascades.
Head-to-Head Data Summary
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of Pirlindole and the selected benchmark agonists. Ki values represent the concentration of a ligand that occupies 50% of the receptors in a competition binding assay; lower values indicate higher affinity. EC50 values represent the concentration required to elicit 50% of the maximal functional response.
Note on Pirlindole Data: Quantitative, high-affinity binding data for Pirlindole at specific serotonin receptor subtypes is sparse in publicly accessible literature, reflecting its primary classification as an MAO-A and reuptake inhibitor. The values presented are indicative of low affinity and often reflect antagonist rather than agonist activity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | Primary Mechanism |
|---|---|---|---|---|
| Pirlindole | >1000 | >1000 | >1000 | MAO-A/Reuptake Inhibition[1][2][3] |
| (+)-8-OH-DPAT | ~1.0 [20] | >1000 | >1000 | Full Agonist[10] |
| DOI | >1000 | 0.7 [12][13] | 2.4 [12][13] | Agonist[14][15] |
| Buspirone | ~10-20 [21] | Weak Affinity | Weak Affinity | Partial Agonist[16][18] |
Table 2: Comparative Functional Potency & Efficacy
| Compound | Receptor Target | Assay Type | Potency (EC50) | Efficacy (% of 5-HT) |
|---|---|---|---|---|
| Pirlindole | Various | N/A | Not an Agonist | N/A |
| (+)-8-OH-DPAT | 5-HT1A | cAMP Inhibition | ~5-15 nM | ~100% (Full Agonist) |
| DOI | 5-HT2A | Ca2+ Mobilization | ~1-10 nM | ~100% (Full Agonist) |
| Buspirone | 5-HT1A | cAMP Inhibition | ~20-50 nM | ~40-60% (Partial Agonist)[17] |
Experimental Protocols for Characterization
To ensure scientific integrity, the data presented in this guide are derived from standardized, validated assays. Below are detailed protocols for the key experiments used to characterize and compare these compounds.
Protocol: Radioligand Binding Assay
Causality: This assay is the gold standard for determining a compound's binding affinity (Ki) for a target receptor.[22][23][24] It relies on the principle of competition between an unlabeled test compound (e.g., Pirlindole) and a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A). By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50), we can calculate its affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A) or homogenize brain tissue (e.g., rat hippocampus). Centrifuge the homogenate to pellet the membranes, which contain the receptors.[25] Resuspend the pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the appropriate radioligand (e.g., 1 nM [3H]-8-OH-DPAT), and serial dilutions of the test compound.[25]
-
Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[26]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand.[26]
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]
Protocol: Functional cAMP Assay (for Gi-coupled Receptors)
Causality: This assay measures the functional consequence of receptor activation for Gi-coupled receptors like 5-HT1A. Agonist binding to a Gi-coupled receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[27] To measure this decrease, basal cAMP levels are first stimulated with an agent like forskolin. The ability of an agonist to reduce this forskolin-stimulated cAMP level is a direct measure of its functional potency and efficacy.[27][28]
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the 5-HT1A receptor in a 384-well plate and incubate overnight.
-
Compound Addition: Treat the cells with serial dilutions of the test agonist (e.g., 8-OH-DPAT).
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except negative controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels.[29] Incubate for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure cAMP concentrations using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or GloSensor-based assay.[29][30] These assays typically involve a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[30][31]
-
Data Analysis: Plot the assay signal (inversely proportional to cAMP level) against the log concentration of the agonist. Fit the data to determine the EC50 (potency) and the maximum inhibition (efficacy).
Protocol: β-Arrestin Recruitment Assay
Causality: Beyond G-protein signaling, agonist-activated GPCRs also recruit β-arrestin proteins.[32][33] This process is crucial for receptor desensitization and can initiate G-protein-independent signaling. Measuring β-arrestin recruitment provides an orthogonal assessment of agonist activity and is essential for identifying "biased agonists" that preferentially activate one pathway (G-protein) over the other (β-arrestin).[33][34]
Step-by-Step Methodology:
-
Cell Line: Use a commercially available cell line engineered for β-arrestin assays (e.g., PathHunter, Tango).[32][33] These cells co-express the GPCR of interest fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase).[32]
-
Plating and Compound Addition: Plate the cells and treat with serial dilutions of the test agonist.
-
Incubation: Incubate for 60-90 minutes to allow for receptor activation and subsequent β-arrestin recruitment.
-
Detection: Add the substrate for the reporter enzyme. The proximity of the two enzyme fragments, brought about by β-arrestin recruitment, reconstitutes a functional enzyme that processes the substrate to generate a chemiluminescent or fluorescent signal.[32]
-
Data Analysis: Read the signal on a plate reader. Plot the signal versus the log concentration of the agonist to determine the EC50 and Emax for β-arrestin recruitment.
Discussion and Interpretation
The data clearly demonstrate a fundamental mechanistic divergence between Pirlindole and classical serotonin receptor agonists. While agonists like 8-OH-DPAT and DOI exhibit high-affinity binding (nanomolar Ki values) and potent functional activation of their respective receptors, Pirlindole's direct interactions are characterized by low affinity (micromolar or weaker Ki values) and are generally antagonistic.
Why is this distinction critical? A high-affinity, selective agonist like 8-OH-DPAT directly and potently activates a specific signaling cascade (Gi-mediated inhibition of cAMP). This leads to a rapid and robust physiological response tied to 5-HT1A receptor function. In contrast, Pirlindole's therapeutic effect is achieved indirectly. By inhibiting MAO-A and serotonin reuptake, it causes a gradual and diffuse increase in synaptic serotonin levels.[6][7] This elevated serotonin then acts on all available serotonin receptors, including presynaptic autoreceptors that provide negative feedback.
The choice of experimental protocols is therefore dictated by these differing mechanisms. For a putative agonist, it is essential to perform both binding assays (to confirm affinity) and functional assays (cAMP, Ca2+, β-arrestin) to determine potency, efficacy, and potential signaling bias.[33][35] For a compound like Pirlindole, the primary characterization would focus on enzymatic (MAO-A inhibition) and transporter (reuptake) assays. The receptor binding assays, in this case, serve to rule out potent direct agonism and to build a more complete safety and selectivity profile.
The partial agonism of Buspirone introduces another layer of complexity. As a partial agonist, it binds to the 5-HT1A receptor but produces a submaximal response compared to a full agonist like serotonin or 8-OH-DPAT.[17][19] This can be therapeutically advantageous, as it may provide a "buffer" against both excessive and insufficient receptor stimulation, a mechanism thought to contribute to its anxiolytic effects without the same side-effect profile as full agonists.[36]
Conclusion
This compound (Pirlindole) is a multi-target antidepressant whose primary serotonergic effects are mediated by the inhibition of MAO-A and serotonin reuptake, not by direct receptor agonism. Head-to-head comparison with benchmark agonists such as (+)-8-OH-DPAT and DOI reveals a difference of several orders of magnitude in receptor affinity and a complete divergence in functional activity. Pirlindole lacks the high potency, selectivity, and direct functional efficacy that define a classical serotonin receptor agonist.
For researchers in drug development, this guide underscores the importance of a comprehensive pharmacological characterization. A compound's ultimate clinical effect is a product of its entire target engagement profile. While Pirlindole and a selective 5-HT1A agonist may both modulate the serotonin system, they do so via fundamentally different molecular mechanisms, leading to distinct therapeutic profiles and applications. Understanding these differences through the rigorous application of the described experimental protocols is paramount for the rational design of next-generation neurological therapies.
References
- Patsnap Synapse. (2024, June 15). What is Pirlindole used for?
- Mochel, J. P., et al. (1991). Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties. PubMed.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Pirlindole?
-
National Center for Biotechnology Information. Pirlindole. PubChem. Retrieved from [Link]
- National Center for Biotechnology Information. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Buspirone Hydrochloride?
-
Wikipedia. Pirlindole. Retrieved from [Link]
-
Internet Scientific Publications. Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives. Retrieved from [Link]
- Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology.
-
Wikipedia. 2,5-Dimethoxy-4-iodoamphetamine. Retrieved from [Link]
- PubMed. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets.
- Goadsby, P. J., et al. (2001). Differentiating the efficacy of 5-HT(1B/1D) agonists. PubMed.
-
IUPHAR/BPS Guide to PHARMACOLOGY. 8-OH-DPAT. Retrieved from [Link]
- Srivastava, A., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. eLife.
- Abbracchio, M. P., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17.
- National Center for Biotechnology Information. (2019, March 15). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Koralewski, J., et al. (2014). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. PubMed.
- Galanth, C., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed.
- Hjorth, S., & Magnusson, T. (1988).
- DiscoverX. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube.
- Newman-Tancredi, A., et al. (1997).
- National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Howland, R. H. (2012). Buspirone: What is it all about?. King's College London Research Portal.
-
Wikipedia. 5-HT1A receptor. Retrieved from [Link]
-
DiscoverX. GPCR β-Arrestin Product Solutions. Retrieved from [Link]
- Zelek-Molik, A., et al. (2002).
- bioRxiv. (2025, September 9).
- JoVE. (2024, December 19). Video: Anxiolytic Drugs: Benzodiazepines and Buspirone.
- Vaidya, V. A., et al. (2022). The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers.
- Mustafa, N., et al. (2025, March 5). Exploring Serotonin-1A receptor function in the effects of buspirone on cognition by molecular receptor expression and EEG analytical studies. PubMed.
- Medscape. (2025, September 4). What are the key differences between triptans (serotonin 5-HT1B/1D receptor agonists)?
- PubMed Central. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- Springer Link. Radioligand Binding Detection of Receptors in Brain Membranes.
- Dove Medical Press. (2018, March 8). Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential.
-
Wikipedia. Serotonin receptor agonist. Retrieved from [Link]
- PubMed Central. (2018, March 8). Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential.
- ResearchGate. (2025, August 7).
Sources
- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirlindole | C15H18N2 | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]
- 6. What is Pirlindole used for? [synapse.patsnap.com]
- 7. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 8. Pirlindole - Wikipedia [en.wikipedia.org]
- 9. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. DOI hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 14. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]
- 15. DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 17. ispub.com [ispub.com]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 19. Video: Anxiolytic Drugs: Benzodiazepines and Buspirone [jove.com]
- 20. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 22. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. biorxiv.org [biorxiv.org]
- 27. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. resources.revvity.com [resources.revvity.com]
- 32. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 35. youtube.com [youtube.com]
- 36. Exploring Serotonin-1A receptor function in the effects of buspirone on cognition by molecular receptor expression and EEG analytical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in Biological Assays for Pyrazino[1,2-a]indole Compounds
In the landscape of modern drug discovery, the pyrazino[1,2-a]indole scaffold has emerged as a privileged structure, derivatives of which have demonstrated a wide spectrum of biological activities, including potent anti-cancer, neuropsychiatric, and anti-inflammatory properties.[1][2][3] The journey from a promising chemical entity to a validated therapeutic lead, however, is paved with rigorous biological testing. The reproducibility of these assays is not merely a matter of scientific best practice; it is the bedrock upon which confident go/no-go decisions are made, saving invaluable time and resources.
This guide provides an in-depth comparison of common biological assays relevant to the pyrazino[1,2-a]indole class, with a steadfast focus on the principles and practical steps required to ensure the reproducibility of your findings. We will delve into the causality behind experimental choices and present self-validating protocols, empowering researchers to generate robust and reliable data.
The Imperative of Reproducibility in Preclinical Research
The challenge of reproducibility in preclinical research is a well-documented concern.[4][5] Studies have shown that a significant percentage of findings from high-impact cancer research, for instance, cannot be replicated, leading to a waste of resources and a delay in the development of effective therapies.[4][5] For potent and often multifunctional scaffolds like pyrazino[1,2-a]indoles, where activities can span multiple target classes, the need for standardized and reproducible assay conditions is paramount to accurately delineate their mechanism of action and therapeutic potential.
I. Assessing Anti-Cancer Activity: A Focus on Cell Viability Assays
A significant number of pyrazino[1,2-a]indole derivatives have been investigated for their anti-proliferative effects against various cancer cell lines.[1][2][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability. Its reproducibility, however, is highly dependent on meticulous optimization and consistent execution.[7]
Comparing Cell Viability Assay Alternatives
| Assay Principle | MTT Assay | CellTiter-Glo® Luminescent Assay | Key Considerations for Pyrazino[1,2-a]indoles |
| Readout | Colorimetric (Formazan crystal formation) | Luminescent (ATP measurement) | Luminescent assays often exhibit higher sensitivity and a broader dynamic range, which can be advantageous for potent compounds. |
| Mechanism | Measures mitochondrial reductase activity. | Quantifies cellular ATP levels, a direct indicator of metabolically active cells. | Compounds that interfere with mitochondrial function may produce artifacts in the MTT assay. Cross-validation with an ATP-based assay is recommended. |
| Throughput | High | High | Both are amenable to high-throughput screening formats. |
| Reproducibility | Can be affected by formazan crystal solubilization and compound interference.[7] | Generally more robust with fewer steps and less prone to compound interference. | The simpler workflow of luminescent assays can reduce sources of variability. |
Detailed Protocol: MTT Assay for Pyrazino[1,2-a]indole Derivatives
This protocol is adapted for screening pyrazino[1,2-a]indole derivatives against adherent cancer cell lines such as the MDA-MB-231 human breast adenocarcinoma line, a model in which related pyrazole-indole hybrids have shown activity.[8][9]
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Pyrazino[1,2-a]indole compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend MDA-MB-231 cells in complete medium.
-
Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazino[1,2-a]indole compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Self-Validation and Troubleshooting:
-
Linearity of Cell Number: Before screening, confirm that the MTT absorbance is linear with the number of cells seeded.
-
DMSO Tolerance: Determine the highest concentration of DMSO that does not affect cell viability.
-
Compound Interference: Test whether the pyrazino[1,2-a]indole compound, at the highest concentration used, absorbs at 570 nm or directly reacts with MTT.
II. Interrogating GPCR-Modulating Pyrazino[1,2-a]indoles
Several pyrazino[1,2-a]indole derivatives have been identified as ligands for G protein-coupled receptors (GPCRs), such as serotonin (5-HT) receptors.[1][2][10] Functional assays that measure downstream signaling, such as cyclic adenosine monophosphate (cAMP) production, are crucial for characterizing these interactions.
Comparison of GPCR Functional Assays
| Assay Type | cAMP Assay | Radioligand Binding Assay | Key Considerations for Pyrazino[1,2-a]indoles |
| Information Provided | Functional response (agonist/antagonist activity) | Binding affinity (Kd, Ki) | A combination of both assays provides a comprehensive pharmacological profile. |
| Mechanism | Measures the modulation of adenylyl cyclase activity. | Quantifies the direct interaction of a radiolabeled ligand with the receptor. | Functional assays are essential to determine the efficacy of a compound. |
| Throughput | High (with HTRF or AlphaScreen formats) | Moderate to high | Modern cAMP assays are highly amenable to HTS. |
| Reproducibility | Dependent on cell health, receptor expression levels, and reagent stability.[11][12] | Requires careful optimization of incubation times, temperatures, and washing steps.[13][14] | Both require stringent quality control of reagents and cell lines. |
Detailed Protocol: cAMP Functional Assay for 5-HT₂C Receptor Ligands
This protocol is designed to assess the ability of pyrazino[1,2-a]indole compounds to modulate the activity of the 5-HT₂C receptor, a Gq-coupled GPCR. However, the principles can be adapted for Gs or Gi-coupled receptors. For Gi-coupled receptors, forskolin is used to stimulate cAMP production, and the inhibitory effect of the compound is measured.[1][15]
Materials:
-
HEK293 cells stably expressing the human 5-HT₂C receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Pyrazino[1,2-a]indole compound stock solution (in DMSO).
-
Reference 5-HT₂C agonist (e.g., serotonin).
-
cAMP assay kit (e.g., HTRF or AlphaScreen).
-
384-well low-volume white plates.
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend in assay buffer to the desired density (determined during assay development).
-
Dispense cells into the 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the pyrazino[1,2-a]indole compound and the reference agonist in assay buffer.
-
Add the compounds to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding the reference agonist at its EC₈₀ concentration.
-
Include vehicle controls.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the assay kit protocol (typically 30-60 minutes).
-
-
cAMP Detection:
-
Add the cAMP detection reagents (e.g., HTRF donor and acceptor antibodies) according to the manufacturer's instructions.
-
Incubate for the recommended time (usually 60 minutes at room temperature).
-
-
Data Acquisition:
-
Read the plate on a compatible HTRF or AlphaScreen reader.
-
Convert the raw data to cAMP concentrations using a standard curve and plot dose-response curves to determine EC₅₀ or IC₅₀ values.
-
Self-Validation and Troubleshooting:
-
Z'-factor: Regularly calculate the Z'-factor for your assay using positive and negative controls to ensure a robust assay window.
-
Reference Compound Potency: The potency of the reference agonist should be consistent across experiments.
-
Cell Passage Number: Use cells within a defined passage number range, as receptor expression levels can change over time.
III. Characterizing Kinase Inhibitory Activity
The indole nucleus is a common feature in many kinase inhibitors, and pyrazino[1,2-a]indole derivatives are no exception, with some showing activity against targets like MAPK2.[1] In vitro kinase assays are fundamental for determining the potency and selectivity of these compounds.
Detailed Protocol: In Vitro Kinase Inhibition Assay
This is a general protocol for a luminescence-based kinase assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Recombinant kinase of interest.
-
Specific kinase substrate (peptide or protein).
-
Pyrazino[1,2-a]indole compound stock solution (in DMSO).
-
Kinase assay buffer.
-
ATP solution.
-
Kinase-Glo® reagent.
-
White, opaque 384-well plates.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the pyrazino[1,2-a]indole compound in DMSO.
-
Transfer a small volume (e.g., 100 nL) of the compound dilutions to the assay plate. Include positive (known inhibitor) and negative (DMSO) controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in kinase assay buffer.
-
Add the master mix to the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine IC₅₀ values.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and plot dose-response curves to determine IC₅₀ values.
-
Self-Validation and Troubleshooting:
-
Linearity of Reaction: Ensure the kinase reaction is in the linear range with respect to time and enzyme concentration.
-
ATP Concentration: Validate the Km of ATP for your kinase under your assay conditions.
-
Compound Auto-luminescence: Screen compounds for intrinsic luminescence that could interfere with the assay.
Visualizing Workflows for Enhanced Reproducibility
Clear and standardized workflows are essential for minimizing variability. The following diagrams, generated using Graphviz, outline the key decision points and steps for the assays described.
Caption: Workflow for a reproducible MTT cell viability assay.
Caption: Workflow for a reproducible cAMP functional assay.
Conclusion
The biological evaluation of pyrazino[1,2-a]indole compounds holds immense promise for the development of novel therapeutics. However, the value of these endeavors is directly proportional to the reproducibility of the data generated. By embracing a mindset of rigorous assay development, incorporating self-validating steps into protocols, and understanding the nuances of different assay platforms, researchers can build a robust and reliable data package. This not only enhances the credibility of individual findings but also accelerates the collective progress of drug discovery.
References
-
Haider, S., et al. (2021). Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? Journal of the National Cancer Institute. [Link]
-
Haider, S., et al. (2021). Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward?. JNCI: Journal of the National Cancer Institute. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Lin, S., et al. (2014). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Cancer & Metabolism. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]
-
Culture Collections. (n.d.). Reproducibility in pre-clinical life science research. Public Health England. [Link]
-
BioSpace. (2021). Study Calls Out Lack of Reproducibility in Cancer Research. BioSpace. [Link]
-
Hulme, E. (2010). Ligand binding assays at equilibrium: validation and interpretation. Semantic Scholar. [Link]
-
Mach, R. H., et al. (2014). Tactics for preclinical validation of receptor-binding radiotracers. Journal of Nuclear Medicine. [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals. [Link]
-
Alam, M. S., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives. Semantic Scholar. [Link]
-
ResearchGate. (2017). (PDF) Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. ResearchGate. [Link]
-
PubMed. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed. [Link]
-
Encyclopedia.pub. (2021). Pyrazino[1,2-a]Indoles. Encyclopedia.pub. [Link]
-
ResearchGate. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. ResearchGate. [Link]
-
PubMed. (2021). Synthesis and Biological Activities of Pyrazino[1,2- a]indole and Pyrazino[1,2- a]indol-1-one Derivatives. PubMed. [Link]
-
Semantic Scholar. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and pyrazino[1,2-a]indol-1-one Derivatives. Semantic Scholar. [Link]
-
MDPI. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]
-
ResearchGate. (2025). Cytotoxicity of new pyrazino[1,2-b]isoquinoline and 6,15-iminoisoquino[3,2-b]3-benzazocine compounds. ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Functional Assays. Gifford Bioscience. [Link]
-
ResearchGate. (2025). Modification of MTT assay conditions to examine the cytotoxic effects of amitraz on the human lymphoblastoid cell line, WIL2NS. ResearchGate. [Link]
-
ResearchGate. (n.d.). Figure 6. MTT assays for cytotoxicity by 1 and 2 in MDA-MB-231 cells.... ResearchGate. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Canal, C. E., et al. (2016). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
ResearchGate. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]
-
Razi Journal of Medical Sciences. (n.d.). Cytotoxic Evaluation of Synthesized Novel Derivatives of 2-Aryl Indole Containing Thiosemicarbazone and Triazole Moeitoes Against Cancer Cells Using MTT Assay. Razi Journal of Medical Sciences. [Link]
-
Ghent University. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ghent University Library. [Link]
-
Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]
Sources
- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Pyrazino[1,2- a]indole and Pyrazino[1,2- a]indol-1-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 5. biospace.com [biospace.com]
- 6. Pyrazino[1,2-a]Indoles | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ligand binding assays at equilibrium: validation and interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. swordbio.com [swordbio.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. As drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined below are synthesized from authoritative safety data sheets and established laboratory best practices to ensure the protection of personnel and the environment.
Foundational Knowledge: Hazard Assessment
Understanding the intrinsic hazards of a compound is the bedrock of safe handling and disposal. This compound is a heterocyclic compound with a significant hazard profile that demands meticulous management. Its primary dangers are acute toxicity through multiple exposure routes and severe environmental toxicity.
The Globally Harmonized System (GHS) classification for this compound, as detailed in its Safety Data Sheet (SDS), provides the critical information needed for a robust risk assessment.
Table 1: GHS Hazard Profile of this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Code |
| Acute Toxicity (Oral) | Danger | H302: Harmful if swallowed. | P301 + P312 | |
| Acute Toxicity (Dermal) | Danger | H311: Toxic in contact with skin. | P302 + P352 + P312 | |
| Serious Eye Irritation | Danger | H319: Causes serious eye irritation. | P305 + P351 + P338 | |
| Hazardous to the Aquatic Environment | Danger | H400: Very toxic to aquatic life. | P273 |
Source: Sigma-Aldrich Safety Data Sheet.
The high aquatic toxicity (H400) is a critical disposal consideration. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to significant contamination of waterways and harm to aquatic ecosystems.[1] The dermal toxicity (H311) underscores the necessity of stringent personal protective equipment protocols to prevent accidental exposure.
Operational Plan: From Handling to Disposal
The entire lifecycle of the chemical within the laboratory must be managed. The following workflow provides a logical progression from initial handling to final disposal, ensuring safety at every stage.
Caption: Disposal workflow for this compound.
Procedural Guidance: Step-by-Step Protocols
Required Personal Protective Equipment (PPE)
Given the compound's toxicity profile, a comprehensive PPE strategy is non-negotiable. The causality is clear: preventing dermal absorption and eye contact is critical to operator safety.
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm). Change gloves immediately if contamination occurs.
-
Eye/Face Protection: Use chemical safety goggles. If there is a splash hazard, a full-face shield is required.
-
Skin and Body Protection: A standard laboratory coat is mandatory. For handling larger quantities or in situations with a high risk of exposure, consider additional protective clothing to prevent any skin contact.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Spill Management Protocol
Immediate and correct response to a spill is vital to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in section 3.1.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean Up:
-
Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. If necessary, lightly moisten the material with a non-reactive solvent (e.g., water, if compatible) to minimize dust generation.
-
Liquid Spills: Once absorbed, carefully scoop the absorbent material into a designated hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department, following institutional protocols.
Waste Collection and Disposal Protocol
The guiding principle for disposal is that this compound is a hazardous waste, primarily due to its toxicity and ecotoxicity.[2] It must be disposed of through an approved hazardous waste disposal plant.
-
Waste Segregation:
-
Rationale: Preventing cross-contamination and ensuring proper disposal requires strict segregation. Heterocyclic compounds can persist in the environment and may react with other waste chemicals.[1]
-
Procedure:
-
Solid Waste: Collect waste solid compound, contaminated PPE (gloves, wipes), and contaminated lab supplies (e.g., weigh boats, pipette tips) in a clearly labeled, sealable container designated for solid hazardous chemical waste.
-
Liquid Waste: Collect solutions containing the compound and any solvents used for rinsing glassware in a separate, clearly labeled, and sealable container for liquid hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
-
Container Management:
-
Rationale: Proper containment prevents leaks and ensures safe handling by waste management personnel.[3]
-
Procedure:
-
Use only containers provided or approved by your EHS department. Ensure they are made of a compatible material.
-
Keep containers closed at all times, except when adding waste.[3]
-
Do not fill containers beyond 90% capacity to allow for expansion.[3]
-
Ensure the exterior of the container is clean and free of contamination.[3]
-
-
-
Labeling:
-
Rationale: Accurate labeling is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for safe transport and disposal.[4]
-
Procedure: Label the waste container with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
An accurate list of all contents, including solvents and their approximate concentrations.
-
The appropriate hazard warnings (e.g., "Toxic," "Ecotoxic").
-
The date you first started accumulating waste in the container.
-
-
-
Final Disposal:
-
Rationale: The high toxicity of this compound necessitates professional disposal, typically via high-temperature incineration at a licensed facility, which is the most effective method for destroying organic hazardous wastes.[5][6]
-
Procedure:
-
Store the sealed and labeled waste containers in a designated and secure Satellite Accumulation Area within your laboratory.
-
Follow your institution's procedures to request a waste pickup from your EHS department or their contracted hazardous waste disposal company.
-
Never attempt to treat this chemical waste yourself (e.g., via chemical neutralization) without a validated and approved protocol from your safety department.
-
Crucially, never discharge any amount of this chemical or its solutions into the sanitary sewer system. [6]
-
-
By adhering to this guide, researchers can confidently manage this compound, ensuring a safe laboratory environment and upholding their responsibility to protect the wider ecosystem.
References
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]
-
Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. ResearchGate. [Link]
-
Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. PubMed. [Link]
-
1,2,3,4-Tetrahydropyrazino(1,2-a)indole. PubChem, National Center for Biotechnology Information. [Link]
-
Kovac's Indole Reagent, Safety Data Sheet. Neogen. [Link]
-
Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. PubMed. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. ACS Publications. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
This document provides essential safety protocols and procedural guidance for the handling and disposal of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. As a complex heterocyclic molecule belonging to the pyrazinoindole family, this compound requires meticulous handling to ensure the safety of laboratory personnel and prevent environmental contamination.[1] While a specific Safety Data Sheet (SDS) for this exact derivative is not universally available, the following guidelines are synthesized from established best practices for handling structurally related indole derivatives and heterocyclic compounds.[2][3] This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Core Risks
The pyrazino[1,2-a]indole scaffold is a core component in various biologically active molecules, and its derivatives must be handled with the assumption of potential biological activity and chemical reactivity.[4][5] The primary hazards associated with the parent indole class of compounds, which inform our recommendations, include:
-
Dermal and Ocular Hazards : Indole derivatives are frequently cited as causing skin and serious eye irritation.[2][6][7] Some are classified as toxic upon skin contact.[3]
-
Respiratory Tract Irritation : Inhalation of dusts or aerosols may cause respiratory irritation.[2][6][8]
-
Oral Toxicity : Many indole compounds are harmful if swallowed.[3][9]
-
Unknown Toxicological Profile : As a research compound, the full toxicological profile of this compound is likely uncharacterized. Therefore, it must be treated as a substance with significant potential hazards.
The causality is clear: exposure through any route—dermal, ocular, inhalation, or ingestion—presents a potential risk. Our PPE and handling strategy is therefore designed to create a comprehensive barrier system that mitigates all potential exposure routes.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, primary engineering controls must be in place. PPE should never be the sole method of protection.
-
Chemical Fume Hood : All weighing, transfers, and manipulations of this compound, whether in solid or solution form, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of aerosols or fine powders and to contain any potential spills.
-
Safety Showers & Eyewash Stations : Ensure that a functional and recently tested safety shower and eyewash station are readily accessible and unobstructed.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The selection of PPE is based on a risk assessment that assumes the compound is irritating to the skin, eyes, and respiratory system, and may be toxic.[10]
Hand Protection
Given that some indole derivatives are toxic in contact with skin[3], robust hand protection is non-negotiable.
-
Glove Type : Use powder-free nitrile gloves as the minimum standard. Nitrile provides good resistance to a broad range of chemicals.
-
Double Gloving : It is mandatory to wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in the event the outer glove is compromised. Change the outer glove immediately if contamination is suspected.
-
Proper Technique : Always inspect gloves for tears or holes before use. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
Body Protection
-
Laboratory Coat : A flame-resistant lab coat with long sleeves and a secure closure (snap buttons) is required. This coat should be kept clean and should not be worn outside of the laboratory area.
-
Chemical-Resistant Apron : For procedures involving larger volumes (>1 Liter) or with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
Eye and Face Protection
Indole compounds can cause serious eye damage.[7] Therefore, eye and face protection is critical.
-
Chemical Splash Goggles : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, mists, and powders.[11]
-
Face Shield : A full-face shield must be worn over chemical splash goggles whenever there is a significant splash hazard, such as during transfers of solutions or when working with reactions under pressure. A face shield alone is never adequate protection.[12]
Respiratory Protection
-
Standard Operations : When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required.
-
High-Risk Scenarios : If there is a potential for aerosol generation outside of a fume hood (e.g., during a large spill or equipment failure), a NIOSH-approved respirator is necessary.[11] For unpacking newly received containers that may have shifted during transport, an N95 respirator is a prudent minimum precaution.[11]
Procedural Workflow & Disposal Plan
A systematic approach to operations and disposal is crucial for maintaining a safe environment.
Operational Protocol
The following workflow ensures that safety measures are integrated into the handling process from start to finish.
Caption: A workflow for the safe handling of this compound.
Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to others.[13]
-
Waste Segregation : All materials that come into direct contact with the compound are considered hazardous waste.[14]
-
Solid Waste : Contaminated gloves, weigh paper, pipette tips, and paper towels must be collected in a designated, clearly labeled hazardous waste container.[14]
-
Liquid Waste : Unused solutions or reaction mixtures should be collected in a chemically compatible, sealed hazardous waste container. Do not pour this waste down the drain.[14]
-
-
Container Labeling : The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any solvents present.[14]
-
Final Disposal : The sealed and labeled waste container must be disposed of through your institution's certified Environmental Health and Safety (EHS) department.
Summary of PPE Requirements
The following table summarizes the required PPE for different laboratory tasks involving this compound.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves | Lab Coat | Chemical Splash Goggles | Not required in fume hood |
| Preparing Solutions | Double Nitrile Gloves | Lab Coat | Chemical Splash Goggles & Face Shield | Not required in fume hood |
| Running Reaction | Double Nitrile Gloves | Lab Coat | Chemical Splash Goggles | Not required in fume hood |
| Spill Cleanup | Double Nitrile Gloves | Lab Coat, Apron | Chemical Splash Goggles & Face Shield | NIOSH-approved respirator |
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]
By adhering to these stringent guidelines, you build a culture of safety and ensure the integrity of your research. Your well-being is paramount, and proactive safety measures are the hallmark of an exemplary scientist.
References
- BenchChem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025, October 16). Indole Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 7). 1H-Indole, 1-methyl- Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2010, June 7). 1H-Benzotriazole Safety Data Sheet.
- Sigma-Aldrich. (2025, May 7). Safety Data Sheet.
- Fisher Scientific. (2010, September 21). Indole Safety Data Sheet.
- American Chemistry Council. (n.d.). Protective Equipment.
- Fisher Scientific. (n.d.). 1-Methylindole Safety Data Sheet.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779.
- Lab Manager Magazine. (2023, May 1). Efficient Synthesis of Indole Derivatives.
- Singh, P., et al. (2021). A Mini-Review on the Synthesis of Pyrazinoindole: Recent Progress and Perspectives. Mini-Reviews in Organic Chemistry, 18(4), 506-517.
- Kumar, A., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals (Basel), 14(8), 779.
- CDH Fine Chemical. (n.d.). INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. Efficient Synthesis of Indole Derivatives | Lab Manager [labmanager.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
